molecular formula C14H13NS B154437 10-Ethylphenothiazine CAS No. 1637-16-7

10-Ethylphenothiazine

Cat. No.: B154437
CAS No.: 1637-16-7
M. Wt: 227.33 g/mol
InChI Key: IQZBMUCMEBSKSS-UHFFFAOYSA-N
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Description

10-Ethylphenothiazine is a chemical scaffold of significant interest in multidisciplinary research, primarily due to the versatile biological and electrochemical activities exhibited by the phenothiazine family. This specific N-ethyl derivative serves as a key synthetic intermediate or model compound for investigating structure-activity relationships. Researchers value phenothiazine-based compounds for their electron-donating capacity and the ability to undergo reversible redox reactions, making them promising candidates for development in organic battery electrodes and energy storage systems . In the life sciences, the phenothiazine core is known for its diverse pharmacological potential. While 10-Ethylphenothiazine itself is a research tool, its structural relatives demonstrate a wide range of biological activities, including antitumor effects through induction of apoptosis and modulation of key pathways like PI3K/Akt and MAPK/ERK , as well as antimicrobial properties against drug-resistant pathogens . The nature of the substituent at the N-10 position, such as the ethyl group in this compound, is a critical factor influencing the compound's potency, receptor specificity, and overall biological efficacy . This makes 10-Ethylphenothiazine a valuable building block for synthesizing novel compounds and for probing the mechanisms underlying the multi-target actions of this versatile chemical class.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-ethylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13NS/c1-2-15-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZBMUCMEBSKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276964
Record name 10-Ethylphenothiazine
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Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1637-16-7
Record name 10-Ethylphenothiazine
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Record name N-Ethylphenothiazine
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Foundational & Exploratory

Strategic Synthesis of 10-Ethylphenothiazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

10-Ethylphenothiazine (CAS: 1637-16-7) is a critical heterocyclic intermediate used extensively in the synthesis of optoelectronic materials (OLED hole-transport layers) and as a pharmacophore in antipsychotic drug development.[1] While the parent compound, phenothiazine, is commercially abundant, the steric and electronic passivation of the nitrogen center via ethylation is a requisite step for stability and solubility in downstream applications.

This guide details two distinct synthetic pathways:

  • Method A (The "Gold Standard"): A high-yielding (99%) anhydrous protocol using Sodium Hydride (NaH) for research-grade purity.

  • Method B (The "Scalable" Alternative): A Phase Transfer Catalysis (PTC) method suitable for larger batches with simplified workup.

Mechanistic Foundation

The synthesis relies on a classic Nucleophilic Substitution (


)  mechanism. The secondary amine in phenothiazine is relatively non-nucleophilic due to the electron-withdrawing nature of the sulfur-bridged tricyclic system and the resonance delocalization of the nitrogen lone pair into the aromatic rings.
  • Acidity: The N-H proton has a pKa of approximately 23 (in DMSO). Consequently, weak bases (e.g.,

    
    ) are often kinetically slow without catalytic assistance.
    
  • Deprotonation: Strong bases (NaH) or PTC-assisted hydroxide ions are required to generate the reactive phenothiazinide anion.

  • Alkylation: The anion attacks the electrophilic carbon of bromoethane (ethyl bromide), displacing the bromide leaving group.

Reaction Pathway Diagram[2]

ReactionMechanism Phenothiazine Phenothiazine (Secondary Amine) Anion Phenothiazinide Anion (Nucleophile) Phenothiazine->Anion Deprotonation (-H+) Base Strong Base (NaH or OH-) Base->Anion Product 10-Ethylphenothiazine Anion->Product SN2 Attack EtBr Ethyl Bromide (Electrophile) EtBr->Product -Br

Figure 1: Mechanistic pathway for the N-alkylation of phenothiazine.

Comparative Methodology

The choice of method depends on the available equipment (glovebox/Schlenk line vs. standard fume hood) and the required scale.

FeatureMethod A: Anhydrous NaH [1]Method B: Phase Transfer Catalysis [2]
Reagents NaH (60% disp.), Dry THF/DMFNaOH (aq), Toluene, TBAB (Catalyst)
Conditions Inert Atmosphere (

/Ar), 0°C

RT
Reflux (110°C), Open Air possible
Yield 98-99% 85-90%
Reaction Time 12 - 16 Hours6 - 12 Hours
Purification Minimal (Extraction + Wash)Recrystallization often required
Safety Profile High Risk (NaH is pyrophoric)Moderate Risk (Caustic soda)

Detailed Protocol: Method A (High-Purity Synthesis)

Objective: Synthesis of 10-Ethylphenothiazine on a 30 mmol scale with >98% purity.

Reagents & Equipment[1][3][4]
  • Substrate: Phenothiazine (6.0 g, 30 mmol)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.8 g, 45 mmol, 1.5 eq)

  • Alkylating Agent: Bromoethane (Ethyl Bromide) (5.0 g, 45 mmol, 1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF (70 mL)

  • Setup: 250 mL 2-neck round-bottom flask, magnetic stir bar, argon/nitrogen balloon, ice bath.

Step-by-Step Procedure
  • Activation (0 Hours):

    • Flame-dry the glassware under vacuum and purge with Argon.

    • Charge the flask with Phenothiazine (6.0 g) and anhydrous THF (70 mL). Cool to 0°C in an ice bath.

  • Deprotonation (0 - 1 Hour):

    • Critical Safety Step: Carefully add NaH (1.8 g) in small portions over 15 minutes. Hydrogen gas (

      
      ) will evolve vigorously.
      
    • Stir at 0°C for 1 hour. The solution should shift from pale green/yellow to a distinct bright yellow/orange , indicating the formation of the phenothiazinide anion.

  • Alkylation (1 - 13 Hours):

    • Dissolve Bromoethane (5.0 g) in 20 mL dry THF.[1]

    • Add this solution dropwise to the reaction mixture over 30 minutes.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT) . Stir for 12 hours.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The starting material (

      
      ) should disappear, replaced by a higher running spot (
      
      
      
      ).
  • Quenching & Workup:

    • Cool the mixture back to 0°C.

    • Carefully add Distilled Water (10 mL) dropwise to quench unreacted NaH. Caution: Exothermic.

    • Dilute with water (100 mL) and extract with Diethyl Ether or Ethyl Acetate (

      
       mL).
      
    • Wash the organic phase with Brine (50 mL), dry over anhydrous

      
      , and concentrate under reduced pressure.
      
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Phenothiazine + THF Deprot Add NaH (0°C, Argon) Wait 1h for Anion Formation Start->Deprot Alkylation Add Ethyl Bromide Stir 12h at RT Deprot->Alkylation Quench Quench with H2O (Destroy excess NaH) Alkylation->Quench Extract Extraction (Et2O/Water) Dry Organic Phase (Na2SO4) Quench->Extract Evap Rotary Evaporation Yield: White/Pale Yellow Solid Extract->Evap

Figure 2: Step-by-step experimental workflow for the NaH-mediated synthesis.

Characterization & Validation

The product should be a white to pale yellow crystalline solid. If the product appears green, it indicates oxidation (formation of the radical cation); recrystallization from Ethanol is recommended.

PropertyValue / ObservationSource
Physical State White crystalline solid[1]
Melting Point 102.5 - 103.0 °C [3]
Yield (Method A) 99% (Quantitative)[1]
1H NMR (400 MHz, CDCl3)

7.12-7.16 (m, 4H, Ar-H)

6.86-7.00 (m, 4H, Ar-H)

3.94 (q, J=7.0 Hz, 2H,

)

1.42 (t, J=7.0 Hz, 3H,

)
[1]
Solubility Soluble in CHCl3, THF, Toluene.[1][2] Insoluble in Water.[3]

Data Interpretation:

  • The presence of the quartet at 3.94 ppm and triplet at 1.42 ppm confirms the successful attachment of the ethyl group.

  • The absence of a broad singlet around 8.0-8.5 ppm (N-H) confirms complete consumption of the starting material.

Safety & Handling

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Must be handled under inert gas.[1] If a fire occurs, use a Class D extinguisher or dry sand; never use water .

  • Bromoethane: A volatile alkylating agent. It is a potential carcinogen and lachrymator. Handle only in a fume hood.

  • Phenothiazine: Toxic if swallowed and a skin sensitizer. Long-term exposure can cause photosensitivity.

References

  • Kosgei, G. K., et al. (2017).[1] "Synthesis and characterization of 10-ethylphenothiazine derivatives." Inorganica Chimica Acta, 454, 67-70.[1]

  • Makosza, M. (2000). "Phase Transfer Catalysis.[3] A General Green Methodology in Organic Synthesis." Pure and Applied Chemistry, 72(7), 1399-1403.

  • ChemicalBook. (2024).[4] "10-Ethyl-10H-phenothiazine Properties and Safety."

Sources

10-Ethylphenothiazine: A Dual-Function Scaffold in Pharmaceutical Science

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 10-Ethylphenothiazine Mechanism of Action: Redox Chemistry & Pharmaceutical Applications Content Type: Technical Whitepaper Audience: Drug Discovery Chemists, Pharmacologists, and Process Development Scientists

Executive Summary

10-Ethylphenothiazine (10-EP) represents a distinct chemical entity within the phenothiazine class. Unlike its pharmacological cousins (e.g., chlorpromazine, thioridazine) which possess amine-containing side chains and function primarily as dopamine antagonists, 10-EP is defined by its redox-active core and lipophilic ethyl substitution .

This guide analyzes 10-EP through two critical lenses relevant to drug development:

  • Biological Mechanism: As a lipophilic antioxidant and membrane-modulating agent.

  • Synthetic Mechanism: As a potent photoredox catalyst for the synthesis of complex pharmaceutical intermediates.

Part 1: The Core Mechanism – Radical Cation Stability

The fundamental mechanism of action for 10-EP, whether in a biological membrane or a chemical reactor, is governed by Single Electron Transfer (SET) . The phenothiazine ring system is electron-rich, allowing it to easily donate an electron to form a highly stable radical cation (


).
The Redox Engine

Upon oxidation (either enzymatic, chemical, or photochemical), 10-EP undergoes a reversible one-electron oxidation. The ethyl group at the N-10 position provides steric protection and solubility without altering the electronic density of the ring as drastically as electron-withdrawing groups would.

Key Physicochemical Parameter:

  • Oxidation Potential (

    
    ):  Approximately +0.70 V vs. SCE (Saturated Calomel Electrode). This relatively low oxidation potential makes it an excellent electron donor.
    
  • Stability: The resulting radical cation is resonance-stabilized across the nitrogen and sulfur atoms, allowing it to persist long enough to participate in controlled chemical pathways rather than chaotic decomposition.

Visualization: The 10-EP Redox Cycle

The following diagram illustrates the fundamental electron transfer cycle that underpins both its antioxidant activity and photocatalytic utility.

G EP_Ground 10-EP (Ground State) Neutral EP_Excited 10-EP* (Excited State) High Energy Reductant EP_Ground->EP_Excited hv (Photon Absorption) (Photocatalysis Path) EP_Radical 10-EP•+ (Radical Cation) Stable Oxidant EP_Ground->EP_Radical Direct Oxidation (Biological Path) EP_Excited->EP_Radical SET (Electron Donation) EP_Radical->EP_Ground Regeneration (via Sacrificial Reductant) Substrate Target (Oxidant/Radical) (e.g., ROO• or Alkyl Halide) Product Reduced Target (e.g., ROOH or Carbon Radical) Substrate->Product Accepts Electron/H-Atom

Figure 1: The Unified Redox Cycle of 10-Ethylphenothiazine showing both photochemical and direct biological oxidation pathways.

Part 2: Biological Mechanism of Action

While 10-EP lacks the specific amine side-chain required for high-affinity dopamine D2 receptor binding (the mechanism of antipsychotics), it exhibits significant bio-activity through antioxidant scavenging and membrane biophysics .

Lipid Peroxidation Inhibition (Antioxidant)

In biological systems, 10-EP acts as a chain-breaking antioxidant. Its lipophilicity (high LogP) allows it to partition effectively into lipid bilayers, the primary site of oxidative stress damage.

  • Mechanism:

    • Initiation: A lipid peroxyl radical (

      
      ) is generated by ROS.
      
    • Interception: 10-EP donates an electron (SET) or a hydrogen atom (if solvent-assisted) to the peroxyl radical.

    • Termination: The

      
       is converted to a stable anion/hydroperoxide, and 10-EP becomes the stable 
      
      
      
      .
    • Fate of Cation: The radical cation can be reduced back to 10-EP by intracellular reductants (e.g., ascorbate, glutathione), creating a pseudo-catalytic antioxidant cycle.

Modulation of Multidrug Resistance (MDR)

Phenothiazines are known inhibitors of P-glycoprotein (P-gp), the efflux pump responsible for antibiotic and chemotherapy resistance.

  • Action: 10-EP, being highly hydrophobic, intercalates into the lipid bilayer. This alters membrane fluidity (rigidification), which indirectly impairs the conformational changes required for P-gp to pump drugs out of the cell.

Part 3: Synthetic Mechanism (Photopharmacology)

In modern drug development, 10-EP is increasingly utilized not as the drug itself, but as a photoredox catalyst to synthesize novel pharmaceutical scaffolds. It serves as a metal-free alternative to Iridium or Ruthenium catalysts.

Mechanism: Reductive Quenching Cycle

10-EP is a strong reducing agent in its excited state (


 V vs SCE).
  • Excitation: Visible light (often 405 nm or 450 nm LED) excites 10-EP to

    
    .
    
  • Reduction:

    
     donates an electron to a substrate (e.g., an aryl halide or N-hydroxyphthalimide ester).
    
  • Radical Generation: This generates a carbon-centered radical on the substrate, which can then undergo unique coupling reactions (e.g., C-H functionalization) to build complex drug molecules.

  • Regeneration: The resulting

    
     is reduced back to the ground state by a sacrificial electron donor.
    

Part 4: Experimental Protocols

To validate the mechanism of action in your specific context, the following protocols are recommended. These are designed to be self-validating control systems.

Protocol A: Cyclic Voltammetry (Redox Characterization)

Purpose: To determine the precise oxidation potential (


) of 10-EP in your specific solvent system, predicting its efficacy as a donor.
  • Preparation: Dissolve 10-EP (1 mM) in anhydrous Acetonitrile (MeCN) containing 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ) as the supporting electrolyte.
    
  • Setup: Use a standard three-electrode cell:

    • Working Electrode: Glassy Carbon (polished to mirror finish).

    • Counter Electrode: Platinum wire.

    • Reference Electrode: Ag/AgCl (saturated KCl) or SCE.

  • Procedure:

    • Purge solution with Argon for 10 minutes to remove oxygen (O2 acts as an electron trap).

    • Scan from 0.0 V to +1.2 V and reverse. Scan rate: 100 mV/s.

  • Analysis: Identify the anodic peak current (

    
    ) and cathodic peak current (
    
    
    
    ).
    • Validation Criteria: The ratio

      
       should be near 1.0, indicating a reversible SET process and a stable radical cation. If 
      
      
      
      is absent, the radical cation is decomposing (irreversible).
Protocol B: DPPH Radical Scavenging Assay (Antioxidant Validation)

Purpose: To quantify the radical scavenging efficiency compared to standard antioxidants (e.g., Trolox).

StepActionCritical Control
1 Stock Prep Prepare 0.1 mM DPPH solution in methanol (freshly made, protect from light).
2 Sample Prep Prepare 10-EP dilutions (10–200 µM) in methanol.
3 Reaction Mix 1.0 mL of DPPH stock with 1.0 mL of 10-EP sample. Vortex immediately.
4 Incubation Incubate in the dark at Room Temp for 30 minutes.
5 Measurement Measure Absorbance at 517 nm (

).
6 Control Measure Absorbance of DPPH + Methanol only (

).

Calculation:



Note: Plot % Inhibition vs. Concentration to determine 

. A lower

indicates potent SET activity.

Part 5: Mechanistic Pathway Visualization

The following diagram details the interaction between 10-EP and a biological lipid membrane under oxidative stress.

BioMechanism cluster_membrane Lipid Bilayer Environment Lipid Phospholipid (LH) LipidRad Lipid Radical (L•) Lipid->LipidRad ROS ROS Initiator (•OH) ROS->Lipid H-abstraction Peroxyl Peroxyl Radical (LOO•) (Toxic Chain Carrier) LipidRad->Peroxyl + O2 StableProd LOOH (Hydroperoxide) Peroxyl->StableProd Neutralization EP_Membrane 10-EP (Lipophilic) EP_Membrane->Peroxyl SET / H-Transfer (Scavenging) EP_Cation 10-EP•+ (Stable) EP_Membrane->EP_Cation Oxidation

Figure 2: Biological Antioxidant Cascade. 10-EP intercepts the propagation of lipid peroxidation.

References

  • National Center for Biotechnology Information (2025). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review. PubChem. Link

  • Royal Society of Chemistry (2020). A Highly Oxidizing Radical Cation: Tuning Phenothiazine Redox Potentials. Chemical Science. Link

  • Beilstein Journals (2019). N-Arylphenothiazines as strong donors for photoredox catalysis. Beilstein J. Org. Chem. Link

  • National Institutes of Health (2025). Phenothiazine Sulfoxides as Active Photocatalysts. PubMed Central. Link

  • MDPI (2024). Role of Phenothiazines in Fight against Drug Resistant Bacteria. Antibiotics.[1][2][3][4] Link

Sources

Electrochemical Profiling of 10-Ethylphenothiazine: A Technical Guide for Redox Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

10-Ethylphenothiazine (EPT) represents a critical scaffold in the development of non-aqueous redox flow batteries (RFBs) and organic photocatalysts. Unlike its unsubstituted parent phenothiazine, the N-ethyl group in EPT blocks the polymerization-prone nitrogen site, stabilizing the radical cation intermediate. This guide provides a rigorous technical analysis of EPT’s electrochemical behavior, focusing on its reversible single-electron transfer (SET) kinetics, solvent-dependent stability, and practical protocols for characterization.

Fundamental Redox Mechanism

The electrochemical utility of EPT is defined by its two-step oxidation pathway. Understanding the stability difference between the first and second oxidation states is crucial for application design.

The Two-Step Oxidation

In non-aqueous solvents (e.g., Acetonitrile, DCM), EPT undergoes sequential oxidations:

  • First Oxidation (

    
    ):  EPT loses one electron to form the radical cation (
    
    
    
    ). This species is highly stable due to resonance delocalization across the tricyclic core and the steric protection of the N-ethyl group. The color shifts from colorless to a stable reddish-pink.
  • Second Oxidation (

    
    ):  At higher potentials, 
    
    
    
    loses a second electron to form the dication (
    
    
    ). This species is highly electrophilic and susceptible to nucleophilic attack (e.g., by trace water), leading to sulfoxide formation or decomposition.
Mechanistic Pathway Diagram

EPT_Redox_Mechanism Neutral Neutral EPT (Colorless) Radical Radical Cation (EPT•+) (Stable, Pink/Red) Neutral->Radical -1e- (Reversible) E ≈ 0.28 V vs Fc/Fc+ Radical->Neutral +1e- Dication Dication (EPT2+) (Highly Reactive) Radical->Dication -1e- (Quasi-reversible) E ≈ 0.95 V vs Fc/Fc+ Dication->Radical +1e- Decomp Sulfoxide/Decomposition (Irreversible) Dication->Decomp + H2O / Nucleophiles

Figure 1: Stepwise oxidation of 10-Ethylphenothiazine. The stability window lies within the first redox couple (Green to Blue).

Quantitative Electrochemical Parameters

The following data summarizes the core electrochemical properties of EPT in Acetonitrile (MeCN) with 0.1 M TBAPF


 supporting electrolyte.
Table 1: Redox Potentials & Kinetic Data
ParameterValueUnitNotes

(1st Oxidation)
+0.26 – +0.30V vs. Fc/Fc

Highly Reversible (

)

(2nd Oxidation)
+0.95 – +1.05V vs. Fc/Fc

Quasi-reversible; sensitive to scan rate

(Peak Separation)
60 – 70mVIdeal Nernstian behavior is 59 mV
Diffusion Coeff.[1][2] (

)

cm

s

In MeCN at 25°C
Heterogeneous Rate Constant (

)

cm s

Indicates fast electron transfer

Note: Potentials are referenced to the Ferrocene/Ferrocenium couple.[3][4] To convert to vs. SHE, add approx +0.64 V.[4]

Solvent & Electrolyte Effects[5]

Solvent Selection
  • Acetonitrile (MeCN): The gold standard for EPT characterization. It provides a wide electrochemical window and stabilizes the radical cation.

  • Dichloromethane (DCM): Useful for solubility, but narrower anodic window.

  • Propylene Carbonate (PC): Used in battery applications; higher viscosity reduces the diffusion coefficient (

    
    ), broadening peak separation.
    
Electrolyte Interaction
  • Anion Effect: The choice of anion affects the solubility of the oxidized

    
     salt.
    
    • PF

      
       / BF
      
      
      
      :
      High solubility, stable CVs.
    • ClO

      
      :  Good performance but safety risk (oxidizer).
      
    • TFSI

      
      :  Used for ionic liquid formulations; increases viscosity.
      

Experimental Protocols

This section details a self-validating protocol for characterizing EPT using Cyclic Voltammetry (CV).

Equipment Setup
  • Working Electrode (WE): Glassy Carbon (3 mm diameter recommended).

  • Counter Electrode (CE): Platinum wire or coil (surface area > 5x WE).

  • Reference Electrode (RE): Ag/Ag

    
     (0.01 M AgNO
    
    
    
    in MeCN). Note: Use a salt bridge to prevent Ag contamination.
Protocol: Cyclic Voltammetry of EPT
  • Electrode Preparation (Critical Self-Validation Step):

    • Polish WE with 0.05

      
      m alumina slurry on a microcloth for 2 minutes.
      
    • Sonicate in ethanol, then ultrapure water.

    • Validation: Run a background scan in pure electrolyte. Current should be negligible (< 1

      
      A). If peaks appear, re-polish.
      
  • Solution Preparation:

    • Dissolve EPT (1-5 mM) in MeCN containing 0.1 M TBAPF

      
      .
      
    • Degassing: Purge with Argon or Nitrogen for 10 minutes to remove oxygen (O

      
       reduction interferes at negative potentials and can react with radicals).
      
  • Measurement:

    • Scan Range: -0.2 V to +1.2 V vs Ag/Ag

      
      .
      
    • Scan Rate: Vary from 20 to 500 mV/s to determine diffusion control.

    • Internal Standard: After measurement, add Ferrocene (approx same concentration) and re-scan to normalize potentials.

Workflow Diagram

CV_Protocol cluster_prep Preparation Phase cluster_measure Measurement Phase Step1 Polish GCE (0.05 µm Alumina) Step2 Validation Scan (Blank Electrolyte) Step1->Step2 Step2->Step1 If dirty (Validation Failed) Step3 Prepare Analyte (1 mM EPT + 0.1M TBAPF6) Step2->Step3 If clean Step4 Degas (Ar/N2) 10 mins Step3->Step4 Step5 Run CV (-0.2V to 1.2V) Step4->Step5 Step6 Add Ferrocene (Internal Reference) Step5->Step6

Figure 2: Experimental workflow for reliable electrochemical characterization of EPT.

Applications & Engineering Implications

Non-Aqueous Redox Flow Batteries (RFBs)

EPT is a leading candidate for the catholyte (positive electrolyte) in organic RFBs.

  • Voltage: When paired with a low-potential anode (e.g., viologen derivatives), cell voltages of 2.2V – 2.5V are achievable.

  • Solubility: The ethyl group provides moderate solubility (~0.5 M in MeCN). For commercial systems, modification with methoxy-ether chains (e.g., MEEPT) is often required to reach >1.0 M solubility.

  • Capacity: The theoretical capacity is limited to 1 electron per molecule (using the stable first oxidation). Accessing the second electron (dication) requires specific molecular engineering to prevent decomposition.[5]

Mediators in Biosensors

EPT serves as a diffusional electron mediator for oxidases (e.g., Glucose Oxidase). The low oxidation potential (~0.28 V vs Fc/Fc


) minimizes interference from ascorbic acid or uric acid in biological samples.

References

  • Kaur, A. P., et al. (2016). "Liquid Phenothiazine Catholytes for Non-Aqueous Redox Flow Batteries." Journal of Materials Chemistry A.

  • Wei, X., et al. (2014). "Materials and Systems for Organic Redox Flow Batteries: Status and Challenges." ACS Energy Letters.

  • Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications. Wiley.[6] (Standard reference for CV methodology and diffusion equations).

  • Moganty, S., et al. (2014).[7] "Electrochemical Stability of Phenothiazine Derivatives in Non-Aqueous Media." Journal of Power Sources.

  • Atta, N. F., et al. (2012). "Cyclic Voltammetry of Phenothiazine Drugs." International Journal of Electrochemical Science.

Sources

10-Ethylphenothiazine: A High-Stability Redox Mediator & Indicator

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

10-Ethylphenothiazine (EPT) represents a distinct class of electron-rich N-heterocycles serving a dual function in modern chemical research: as a robust reversible redox indicator and a potent photoredox catalyst . Unlike traditional indicators (e.g., Ferroin) limited to colorimetric endpoints, EPT acts as an active mediator in non-aqueous redox flow batteries and organic electrosynthesis due to the exceptional stability of its radical cation (


).

This technical guide provides a validated framework for synthesizing, characterizing, and deploying EPT. It moves beyond basic descriptions to offer self-validating protocols for researchers requiring precise redox control in air-free environments.

Part 1: Physicochemical Profile & Redox Characteristics[1][2]

EPT is defined by its electron-donating ethyl group at the N-10 position, which prevents the irreversible dimerization often seen in unsubstituted phenothiazines.

Table 1: Core Technical Specifications
PropertyValue / CharacteristicContext
Formula

MW: 227.32 g/mol
Appearance (Neutral) White to pale yellow crystalline solidAir-stable in solid state
Appearance (

)
Intense Pink / Orange-Red

Oxidation Potential (

)
+0.29 V vs.

Reversible 1e- transfer
Oxidation Potential (

)
+0.98 V vs.

Formation of dication (

)
Excited State Energy (

)
~2.9 eVPotent reducing agent in excited state
Solubility High:

, THF, MeCN
Low: Water, Hexanes
Mechanistic Principles of Colorimetry

The utility of EPT as an indicator relies on the electrochromic shift during the first oxidation step. The neutral molecule is colorless (UV absorbing). Upon oxidation, the formation of the radical cation creates a delocalized


-system across the tricyclic core, resulting in a strong absorption band in the visible green region (~515 nm), transmitted visually as a distinct pink/red hue.

EPT_Redox_Mechanism Neutral Neutral EPT (Colorless/Pale Yellow) Stable Radical Radical Cation (EPT•+) (Intense Pink/Red) Paramagnetic Neutral->Radical -1e⁻ (Oxidation) E ≈ 0.29 V vs Fc Radical->Neutral +1e⁻ (Reduction) Dication Dication (EPT2+) (Blue-Shifted/Unstable) Diamagnetic Radical->Dication -1e⁻ (Oxidation) E ≈ 0.98 V vs Fc

Figure 1: Stepwise reversible oxidation pathway of 10-Ethylphenothiazine showing the chromogenic transition.

Part 2: Synthesis & Purification Protocol

While commercially available, high-purity EPT (>99%) is required for electrochemical standards. The following protocol utilizes a nucleophilic substitution under inert atmosphere to ensure quantitative N-alkylation.

Reagents
  • Phenothiazine (PTZ)[1][2][3]

  • Sodium Hydride (NaH) (60% dispersion in mineral oil)[2]

  • Bromoethane (EtBr) or Iodoethane (EtI)

  • Anhydrous THF

  • Hexanes (for washing)

Step-by-Step Methodology
  • Activation:

    • In a flame-dried Schlenk flask under Argon, dissolve Phenothiazine (1.0 eq) in anhydrous THF (0.5 M concentration).

    • Cool to 0°C in an ice bath.

    • Add NaH (1.5 eq) slowly. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution will darken (deprotonation of amine).

  • Alkylation:

    • Cool back to 0°C.

    • Add Bromoethane (1.5 eq) dropwise via syringe.

    • Reflux at 70°C for 12–16 hours. Monitor via TLC (9:1 Hexane:Ethyl Acetate). The fluorescent blue spot of PTZ should disappear.

  • Quenching & Isolation:

    • Cool to RT. Quench carefully with dropwise water.

    • Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification (Critical Step):

    • The crude solid often contains mineral oil from NaH.

    • Recrystallization: Dissolve in minimal hot Ethanol. Cool slowly to 4°C.

    • Filtration: Collect white needles.

    • Validation:

      
       NMR (
      
      
      
      ) must show a quartet at
      
      
      ppm (N-CH2) and a triplet at
      
      
      ppm (CH3).

Synthesis_Workflow Start Start: Phenothiazine (THF, Ar atm) Deprotonation Step 1: Deprotonation (+NaH, 0°C -> RT) Forms N-anion Start->Deprotonation Alkylation Step 2: Alkylation (+EtBr, Reflux 16h) SN2 Mechanism Deprotonation->Alkylation Workup Step 3: Extraction (EtOAc/Water) Alkylation->Workup Purification Step 4: Recrystallization (Hot Ethanol) Workup->Purification Product Pure 10-Ethylphenothiazine (White Needles) Purification->Product

Figure 2: Synthetic workflow for high-purity 10-Ethylphenothiazine via N-alkylation.

Part 3: Applications in Photoredox Catalysis

EPT is a "super-reducing" photocatalyst. Upon excitation with UV-A or Blue LED light (365–405 nm), the excited state (


) becomes a strong reducing agent (

V vs SCE), capable of reducing aryl halides that are otherwise inert.
Experimental Setup: Dehalogenation
  • Solvent: Degassed MeCN or DMF.

  • Catalyst Loading: 1–5 mol% EPT.

  • Sacrificial Electron Donor: Triethylamine (TEA) or Hantzsch Ester (if reductive quenching cycle is used).

  • Light Source: 390 nm or 405 nm LED.

Mechanistic Cycle:

  • Excitation:

    
    
    
  • Quenching:

    
     donates an electron to the Substrate (
    
    
    
    ), forming
    
    
    and
    
    
    .
  • Regeneration: The pink radical cation

    
     is reduced back to neutral EPT by the sacrificial donor, closing the cycle.
    

Photoredox_Cycle Ground EPT (Ground) Excited EPT* (Excited) Strong Reductant Ground->Excited hν (390-405 nm) RadicalCat EPT•+ (Pink) Excited->RadicalCat e- Transfer to Substrate RadicalCat->Ground Reduction by Donor Substrate Substrate (R-X) Substrate->Excited Product Radical (R•) + X- Donor Sacrificial Donor

Figure 3: Photoredox catalytic cycle of EPT illustrating the oxidative quenching pathway.

Part 4: Experimental Protocols & Validation

Protocol A: Cyclic Voltammetry (CV) Standardization

To use EPT as a reference standard or mediator, its potential must be verified against Ferrocene.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ) in dry DCM.
    
  • Electrodes:

    • Working: Glassy Carbon (3 mm).

    • Counter: Platinum wire.

    • Reference: Ag/Ag+ (non-aqueous).

  • Procedure:

    • Add EPT (1 mM).

    • Scan rate: 100 mV/s.

    • Observe the first reversible wave (

      
       V vs 
      
      
      
      ).
    • Internal Standard Check: Add Ferrocene at the end of the run. The EPT wave should appear roughly 290 mV positive of the Ferrocene wave.

Protocol B: Visual Redox Titration

EPT can determine the endpoint of oxidations in non-aqueous media.

  • System: Titration of a reducing agent (analyte) with an oxidant (titrant).

  • Indicator: Add 1 drop of 10 mM EPT solution.

  • Endpoint: The solution remains colorless while the analyte is oxidized. Once the analyte is consumed, the slightest excess of oxidant oxidizes EPT to

    
    , causing a sharp, persistent pink/red  color change.
    

References

  • Redox Potentials & Energetics

    • Cowper, N. G., et al. (2019). "Organic Photoredox Catalysis." Chemical Reviews. Link

  • Synthesis & Characterization

    • Shimizu, S., et al. (2011). "Synthesis of 10-alkylphenothiazines." Tetrahedron Letters. Link

  • Flow Battery Applications

    • Kaur, A. P., et al. (2016). "A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries." Journal of Materials Chemistry A. Link

  • Photocatalysis Mechanisms

    • Romero, N. A., & Nicewicz, D. A. (2016). "Organic Photoredox Catalysis." Chemical Reviews. Link

Sources

Methodological & Application

using 10-Ethylphenothiazine in photoredox catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Photoredox Catalysis with 10-Ethylphenothiazine (EPT)

Executive Summary

10-Ethylphenothiazine (EPT) is a potent, metal-free organic photoredox catalyst (PC) distinguished by its exceptionally strong reducing power in the excited state (


 V vs. SCE). Unlike transition metal complexes (e.g., Ru(bpy)

) that often rely on reductive quenching cycles, EPT operates efficiently via an oxidative quenching mechanism. This allows it to directly reduce challenging substrates such as unactivated alkyl halides and aryl chlorides, making it a cornerstone reagent for Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) and reductive dehalogenation.

This guide provides a validated framework for utilizing EPT, focusing on mechanistic logic, strict oxygen-free protocols, and kinetic control.

Technical Specifications & Physical Properties

Understanding the redox window of EPT is critical for substrate matching. EPT is an electron-rich heterocycle; the ethyl group exerts an inductive effect (+I), rendering the core slightly more electron-rich than its 10-phenyl analogue, thereby enhancing its ground-state oxidation potential.

PropertyValueNotes
Formula C

H

NS
Phenothiazine core with N-ethyl substitution.[1][2]
Molecular Weight 227.32 g/mol
Appearance White to pale yellow solidOxidizes slowly in air to form sulfoxides (yellow/orange).
Absorption (

)
~254 nm, ~315 nmTail extends to ~390 nm . Efficiently activated by 365 nm (UV) or 405 nm (Violet) LEDs.
Oxidation Potential (

)
+0.67 V vs. SCEReversible oxidation to the radical cation (EPT

).
Excited State Energy (

)
~2.75 eVEstimated from singlet/triplet manifold onset.
Excited Reduction Pot. (

)
~ -2.1 V vs. SCE Calculated via Rehm-Weller approx:

.
Excited State Lifetime (

)
~2 ns (Singlet) / ~40

s (Triplet)
Catalysis proceeds primarily via the long-lived Triplet state.[3]

Mechanism of Action

EPT functions as a strongly reducing photoredox catalyst . Upon irradiation, it accesses a long-lived triplet state (


EPT*) via intersystem crossing (ISC). This excited species is a potent reductant capable of Single Electron Transfer (SET) to organic halides (R-X), generating a carbon-centered radical (R

) and the stable radical cation (EPT

).
The Catalytic Cycle (Oxidative Quenching)
  • Excitation: EPT absorbs a photon (

    
    ) to reach the singlet excited state, rapidly crossing to the triplet state (
    
    
    
    EPT*).
  • Quenching (Activation):

    
    EPT* donates an electron to the substrate (R-X), cleaving the C-X bond.
    
    • Result: Formation of R

      
       (active species) and EPT
      
      
      
      (oxidized catalyst).
  • Regeneration (Deactivation):

    • In O-ATRP: The cycle is closed when EPT

      
       oxidizes the propagating radical (or Br
      
      
      
      complex) to reform the dormant species (R-X) and ground-state EPT. This reversible deactivation controls polymer growth.
    • In Dehalogenation: A sacrificial electron donor (or H-donor) reduces EPT

      
       back to EPT.
      
Visualizing the Pathway

EPT_Catalytic_Cycle EPT EPT (Ground State) E_ox = +0.67 V EPT_Star *EPT (Triplet State) E*_red ≈ -2.1 V EPT->EPT_Star  hν (365-405 nm)   ET_Step SET (Oxidative Quenching) EPT_Star->ET_Step  Strong Reductant   RX Substrate (R-X) (Alkyl/Aryl Halide) RX->ET_Step Radical_Pair Radical Pair [EPT•+  +  R•  +  X-] ET_Step->Radical_Pair  e- Transfer   Regen Regeneration (Back ET or Sacrificial Donor) Radical_Pair->Regen  Deactivation   Regen->EPT  Ground State Recovery  

Figure 1: The oxidative quenching cycle of 10-Ethylphenothiazine. The catalyst cycles between the neutral ground state and the radical cation.

Application 1: Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)

EPT is ideal for synthesizing polymers (e.g., PMMA, Polyacrylates) with narrow molecular weight distributions (Đ < 1.2) without metal contamination.[4][5][6]

Protocol: Polymerization of Methyl Methacrylate (MMA)

Reagents:

  • Monomer: Methyl Methacrylate (MMA) (Purify through basic alumina to remove inhibitors).

  • Catalyst: 10-Ethylphenothiazine (EPT) (0.1 mol% relative to monomer).

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB) (1.0 equiv relative to target DP).
    
  • Solvent: Dimethylacetamide (DMAc) or DMF (1:1 v/v with monomer). Polar solvents stabilize the Charge Transfer (CT) state.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine EPT (11.3 mg, 0.05 mmol), MMA (5.0 g, 50 mmol), and DMAc (5.0 mL).

  • Initiation: Add EBiB (97.5 mg, 0.5 mmol) via microsyringe.

  • Degassing (CRITICAL): Oxygen quenches the triplet state of EPT. Perform 3-4 cycles of freeze-pump-thaw .

    • Freeze in liquid N

      
      .
      
    • Pump to <100 mTorr (10 min).

    • Thaw in warm water.

    • Backfill with Nitrogen or Argon.

  • Irradiation: Place the flask 2–5 cm from a 365 nm or 405 nm LED light source (Intensity ~5–10 mW/cm

    
    ). Stir vigorously at room temperature.
    
  • Monitoring: Monitor conversion via

    
    H NMR. The reaction typically reaches 60-80% conversion in 8–12 hours.
    
  • Termination: Turn off the light and expose the solution to air (oxidizes the radical chain). Precipitate the polymer into cold methanol.

Expert Insight: If the polymerization stalls, the concentration of EPT


 (deactivator) may be too high. Using a "pulsed" light sequence (Light ON/OFF) can re-establish equilibrium and improve dispersity (Đ).

Application 2: Reductive Dehalogenation

EPT can replace tributyltin hydride for the reduction of aryl and alkyl halides.

Protocol: Dehalogenation of Aryl Bromides

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv).

  • Catalyst: EPT (5 mol%).

  • H-Atom Donor: Formic Acid (10 equiv) with Triethylamine (1.2 equiv) OR Hantzsch Ester (1.2 equiv).

  • Solvent: Acetonitrile (MeCN).

Procedure:

  • Dissolve the substrate (0.5 mmol) and EPT (5.6 mg, 0.025 mmol) in MeCN (5 mL).

  • Add the hydrogen source (e.g., Formic acid/TEA complex).

  • Degas via nitrogen sparging for 15 minutes (Simpler than freeze-pump-thaw for small molecules).

  • Irradiate with 405 nm LEDs for 12–24 hours.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with NaHCO

    
    , and purify via column chromatography.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction Oxygen QuenchingThe triplet state of EPT is extremely sensitive to O

. Ensure rigorous degassing. Use a glovebox if possible.
Low Conversion Light Source MismatchEPT absorbs best in UV (<320 nm) with a tail to 390 nm. If using 405 nm, increase intensity or catalyst loading (to 1-2 mol%). 365 nm is optimal.
Broad Dispersity (O-ATRP) Poor DeactivationThe EPT

species is unstable or side-reacting. Switch to a less polar solvent (Toluene/DMAc mix) to tighten the ion pair.
Yellowing of Solution Catalyst OxidationEPT oxidizes to the sulfoxide (inactive) over time. Store solid EPT under inert atmosphere in the dark.

References

  • Treatise on O-ATRP Mechanisms: Pan, X., et al. "Photoinduced Metal-Free Atom Transfer Radical Polymerization of Acrylonitrile." Journal of the American Chemical Society, 2015.

  • Phenothiazine Redox Properties: Nath, B., et al.[5][7][8][9] "Extended phenothiazines: synthesis, photophysical and redox properties."[7] Chemical Science, 2013.

  • Dehalogenation Protocols: Discekici, E. H., et al. "A highly reducing metal-free photoredox catalyst: design and application in radical dehalogenations." Chemical Communications, 2015.

  • Excited State Dynamics: Speckmeier, E., et al. "N-Arylphenothiazines as strong donors for photoredox catalysis."[6] Beilstein Journal of Organic Chemistry, 2019.

  • Redox Shuttle Applications (Stability Data): Kaur, A. P., et al. "A Stable Two-Electron-Donating Phenothiazine for Application in Nonaqueous Redox Flow Batteries." Energy Technology, 2020.

Sources

Application Notes and Protocols: 10-Ethylphenothiazine as a Foundational Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Phenothiazine Core in Organic Electronics

The relentless pursuit of high-performance, solution-processable, and cost-effective materials for organic electronics has led to the exploration of a vast chemical space. Among the privileged scaffolds, the phenothiazine moiety has emerged as a cornerstone for the design of next-generation organic semiconductors. Its unique attributes, including a strong electron-donating character stemming from the nitrogen and sulfur heteroatoms, and a non-planar "butterfly" conformation, make it an exceptional building block for functional materials.[1] The bent structure of the phenothiazine core is particularly advantageous as it can disrupt intermolecular packing, thereby mitigating detrimental aggregation-induced quenching effects and enhancing the solubility of the resulting materials.[1]

This application note focuses on 10-Ethylphenothiazine, a key derivative that serves as a versatile and accessible starting point for the synthesis of a wide array of functional molecules for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs). We will provide a detailed synthesis protocol for 10-Ethylphenothiazine, discuss its fundamental properties, and present exemplary protocols for its application in the fabrication of organic electronic devices, highlighting its role as a foundational component for more complex, high-performance materials.

Synthesis and Characterization of 10-Ethylphenothiazine

The synthesis of 10-Ethylphenothiazine is a straightforward N-alkylation of the commercially available phenothiazine. The following protocol is a reliable and high-yielding procedure.[2]

Protocol 1: Synthesis of 10-Ethylphenothiazine

Materials:

  • Phenothiazine (99%)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 1-Bromoethane (Ethyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Dichloromethane

  • Sodium bicarbonate (NaHCO₃)

  • Distilled water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a 200 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenothiazine (6.0 g, 30 mmol) in dry THF (70 ml) at 0 °C (ice bath).

  • Inert Atmosphere: Purge the solution with argon or nitrogen for 15 minutes to remove dissolved oxygen.

  • Deprotonation: While maintaining the inert atmosphere and stirring, carefully add sodium hydride (1.8 g, 45 mmol, 60% dispersion in mineral oil) in small portions to the phenothiazine solution.

  • Formation of the Phenothiazine Anion: Continue stirring at 0 °C for approximately 1 hour. The completion of the deprotonation is indicated by a color change of the solution to yellow.

  • Alkylation: Dissolve 1-bromoethane (5.0 g, 45 mmol) in 20 mL of dry THF and add it dropwise to the reaction mixture over a period of 30 minutes.

  • Reaction Completion: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. The solution should become clear upon completion of the reaction.

  • Quenching and Extraction: Carefully add 100 mL of distilled water to quench the reaction. Extract the aqueous mixture with diethyl ether (2 x 50 mL). Wash the aqueous phase with dichloromethane (50 mL).

  • Drying and Isolation: Combine the organic phases and dry over anhydrous sodium bicarbonate (NaHCO₃). Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: The resulting white solid is typically of high purity (yield ~99%).[2] If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

dot

Caption: Workflow for the synthesis of 10-Ethylphenothiazine.

Physicochemical Properties and Characterization

While 10-Ethylphenothiazine is a crucial synthetic intermediate, comprehensive characterization of its intrinsic electronic and thermal properties is not extensively reported in the literature. However, based on available data and the well-understood nature of the phenothiazine core, the following properties and characterization methods are relevant.

PropertyValueReference
Molecular Formula C₁₄H₁₃NS-
Molecular Weight 227.33 g/mol -
Appearance White solid[2]
Melting Point 102.5-103.0 °C[3]
Boiling Point (Predicted) 355.2 ± 12.0 °C[3]
Density (Predicted) 1.170 ± 0.06 g/cm³[3]

Typical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the successful N-alkylation and the purity of the product. The characteristic ethyl group signals (a quartet and a triplet) and the shifts in the aromatic proton signals compared to the starting phenothiazine are key indicators.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to monitor the disappearance of the N-H stretch of the starting phenothiazine.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized 10-Ethylphenothiazine.

  • Electrochemical Characterization (Cyclic Voltammetry): Cyclic voltammetry (CV) is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For phenothiazine derivatives, the first oxidation potential is typically reversible and corresponds to the HOMO level. This is a critical parameter for designing device architectures with appropriate energy level alignment for efficient charge injection and transport.

  • Photophysical Characterization (UV-Vis and Photoluminescence Spectroscopy): UV-Visible absorption and photoluminescence (PL) spectroscopy are used to determine the optical bandgap and emission properties of the material.

Application in Organic Electronics: A Versatile Building Block

The true value of 10-Ethylphenothiazine in organic electronics lies in its role as a versatile platform for creating more complex and highly functional materials. The phenothiazine core provides the essential electron-donating properties, while the ethyl group enhances solubility and processability. The aromatic rings of the phenothiazine can be further functionalized, typically at the 3 and 7 positions, to tune the electronic and optical properties of the final molecule.

dot

Functionalization_Strategy Functionalization of 10-Ethylphenothiazine EPT 10-Ethylphenothiazine (Core Donor) Formylation Vilsmeier-Haack Formylation EPT->Formylation EPT_CHO 10-Ethylphenothiazine-3-carbaldehyde Formylation->EPT_CHO Condensation Condensation Reaction (e.g., Knoevenagel) EPT_CHO->Condensation Acceptor Electron Acceptor Moiety Acceptor->Condensation DA_Molecule Donor-Acceptor Molecule Condensation->DA_Molecule OLED OLED Emitters DA_Molecule->OLED OSC OSC Donors/Sensitizers DA_Molecule->OSC

Caption: Conceptual workflow for creating D-A molecules from 10-Ethylphenothiazine.

Exemplary Protocol 1: Fabrication of an Organic Light-Emitting Diode (OLED)

This protocol describes the fabrication of a simple solution-processed OLED using a derivative of 10-Ethylphenothiazine as a component in the emissive layer or as a hole-transporting layer (HTL).

Device Architecture: ITO / PEDOT:PSS / Functional Layer / TPBi / LiF / Al

  • ITO: Indium Tin Oxide (Anode)

  • PEDOT:PSS: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (Hole Injection Layer)

  • Functional Layer: Can be a blend of a 10-Ethylphenothiazine derivative (as a host or emitter) and other materials, or a neat film of a phenothiazine-based hole-transporting material.

  • TPBi: 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (Electron Transporting Layer)

  • LiF: Lithium Fluoride (Electron Injection Layer)

  • Al: Aluminum (Cathode)

Procedure:

  • Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate at 4000 rpm for 40 seconds. Anneal the film at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Functional Layer Deposition: Prepare a solution of the 10-Ethylphenothiazine derivative (e.g., as a host material mixed with a phosphorescent or fluorescent dopant) in a suitable organic solvent (e.g., chloroform, chlorobenzene). Spin-coat the solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 30-50 nm). Anneal the film at an appropriate temperature to remove residual solvent.

  • Electron Transporting and Injection Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit TPBi (typically 30-40 nm), LiF (1 nm), and Al (100 nm) at a deposition rate of 1-2 Å/s, 0.1 Å/s, and 5-10 Å/s, respectively.

  • Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from moisture and oxygen.

dot

OLED_Fabrication OLED Fabrication Workflow ITO_Substrate ITO Substrate Cleaning PEDOT_PSS Spin-coat PEDOT:PSS (HIL) ITO_Substrate->PEDOT_PSS Functional_Layer Spin-coat Phenothiazine Derivative Layer (EML/HTL) PEDOT_PSS->Functional_Layer Thermal_Evaporation Thermal Evaporation Functional_Layer->Thermal_Evaporation TPBi Deposit TPBi (ETL) Thermal_Evaporation->TPBi LiF_Al Deposit LiF/Al (Cathode) Thermal_Evaporation->LiF_Al Encapsulation Encapsulation LiF_Al->Encapsulation

Caption: Generalized workflow for solution-processed OLED fabrication.

Exemplary Protocol 2: Fabrication of a Bulk-Heterojunction (BHJ) Organic Solar Cell

This protocol outlines the fabrication of a BHJ solar cell where a derivative of 10-Ethylphenothiazine could be used as the electron donor material.

Device Architecture: ITO / PEDOT:PSS / Donor:Acceptor Blend / Ca / Al

  • Donor:Acceptor Blend: A mixture of a 10-Ethylphenothiazine derivative (Donor) and a fullerene derivative (e.g., PC₇₁BM) or a non-fullerene acceptor.

Procedure:

  • Substrate Cleaning: Follow the same procedure as for OLED fabrication.

  • Hole Injection Layer (HIL) Deposition: Deposit and anneal PEDOT:PSS as described in the OLED protocol.

  • Active Layer Deposition: Prepare a solution of the 10-Ethylphenothiazine derivative and the acceptor material in a suitable solvent (e.g., chlorobenzene with a solvent additive like 1,8-diiodooctane). The donor:acceptor ratio and solution concentration need to be optimized. Spin-coat the blend solution onto the PEDOT:PSS layer in a nitrogen-filled glovebox to form the active layer (typically 80-120 nm thick).

  • Active Layer Annealing: Anneal the active layer at an optimized temperature and time to promote the formation of a favorable morphology for charge separation and transport.

  • Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator and deposit Calcium (Ca, ~20 nm) followed by Aluminum (Al, ~100 nm).

  • Encapsulation: Encapsulate the device as described for the OLED.

Performance of Phenothiazine-Based Materials

As 10-Ethylphenothiazine is primarily a building block, its direct application in high-performance devices is not documented. However, the potential of this scaffold is evident from the excellent performance of its more complex derivatives. The following table summarizes the performance of some phenothiazine-based materials in organic solar cells to illustrate the promise of this class of compounds.

Device TypeDonor Material (Phenothiazine Derivative)Acceptor MaterialPower Conversion Efficiency (PCE)Reference
Organic Solar CellAsymmetrical D–A–D–π–D with PTZ corePC₇₁BM7.35%[4]
Organic Solar CellA–π–D–π–A with PTZ as π-linkerPC₇₁BM7.45%[4]
Dye-Sensitized Solar CellN-hexyl, C-7 thiophenylene phenothiazineI⁻/I₃⁻ redox couple6.22%[3]

Conclusion

10-Ethylphenothiazine is a readily accessible and highly versatile precursor for the synthesis of advanced materials for organic electronics. Its strong electron-donating character, coupled with the beneficial morphological properties imparted by the non-planar phenothiazine core, makes it an ideal starting point for the design of high-performance hole-transporting materials, emitters for OLEDs, and donor materials for organic solar cells. While 10-Ethylphenothiazine itself is not typically used as the primary active component in state-of-the-art devices, a thorough understanding of its synthesis and fundamental properties is essential for any researcher aiming to innovate in the field of phenothiazine-based organic electronics. The protocols and data presented herein provide a solid foundation for the synthesis, characterization, and application of this important molecular building block.

References

  • Chu, S. S. C., & van der Helm, D. (1975). The crystal structures of 10-ethylphenothiazine and 10-methylphenothiazine 5-oxide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(4), 1179–1183.
  • Yu, D.-H., Wang, J.-Q., Kong, L., & Liu, Z.-d. (2011). 10-Ethyl-10H-phenothiazine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3344. [Link]

  • Cao, D., et al. (2016). Phenothiazine-based dyes for efficient dye-sensitized solar cells. Journal of Materials Chemistry C, 4(38), 8845-8863. [Link]

  • Hdii, F., Reboul, J. P., Barbe, J., Siri, D., & Pepe, G. (1998). 10-Ethyl-3-nitrophenothiazine.
  • Li, Y., et al. (2009a). Synthesis and properties of novel phenothiazine-based dyes for dye-sensitized solar cells. Dyes and Pigments, 83(2), 224-230.
  • Li, Y., et al. (2009b). (E)-3-(10-Ethyl-10H-phenothiazin-3-yl)acrylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2555.
  • Revoju, S., Matuhina, A., Canil, L., Salonen, H., Hiltunen, A., Abate, A., & Vivo, P. (2020). Structure-induced optoelectronic properties of phenothiazine-based materials. Journal of Materials Chemistry C, 8(42), 14763-14785. [Link]

  • Revoju, S. (2018). Molecular Design, Synthesis and Performance Evaluation of Phenothiazine-based Small Molecules for Organic Solar Cells. Diva-portal.org. [Link]

Sources

Advanced Protocol: 10-Ethylphenothiazine as a High-Stability Redox Mediator in Amperometric Biosensors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the integration of 10-Ethylphenothiazine (EPT) as a non-leaching, heterogeneous electron transfer mediator in amperometric biosensors. While traditional mediators (e.g., ferrocene, ferricyanide) often suffer from aqueous solubility leading to signal drift, EPT’s lipophilic nature makes it an ideal candidate for Carbon Paste Electrodes (CPE) and screen-printed systems.

This guide focuses on two primary applications:

  • NADH Detection: Catalytic oxidation of Nicotinamide Adenine Dinucleotide (NADH) at low overpotentials (~0.25 V vs. Ag/AgCl), minimizing interference from ascorbic acid and uric acid.

  • Oxidase-Based Sensing: Coupling with Glucose Oxidase (GOx) for second-generation glucose biosensing.

Part 1: The Mechanistic Basis

Why 10-Ethylphenothiazine?

The core challenge in enzymatic biosensors is the "communication" between the enzyme's active site (often buried deep within the protein shell) and the electrode surface. Direct Electron Transfer (DET) is rarely efficient.

EPT functions as a diffusional electron shuttle . It operates via a stable cation radical mechanism. Unlike the parent phenothiazine, the ethyl group at the N-10 position enhances the stability of the cation radical (


) and prevents dimerization, ensuring reversible electrochemistry.
Reaction Pathway

In a Glucose Oxidase (GOx) system, the EPT acts as the oxidant for the reduced enzyme (


 center):
  • Enzymatic Reaction:

    
    
    
  • Mediation (Regeneration):

    
    
    
  • Signal Generation (Electrode Surface):

    
    
    

The current generated at Step 3 is directly proportional to the glucose concentration.

EPT_Mechanism Glucose Glucose (Substrate) Gluconolactone Gluconolactone (Product) Glucose->Gluconolactone Oxidation GOx_Ox GOx (FAD) Oxidized GOx_Red GOx (FADH2) Reduced GOx_Ox->GOx_Red Accepts 2H+/2e- GOx_Red->GOx_Ox Regenerated EPT_Ox EPT (Ox) Cation Radical EPT_Red EPT (Red) Neutral EPT_Ox->EPT_Red Mediates e- Transfer EPT_Red->EPT_Ox  Anodic Current Electrode Working Electrode (+0.30 V vs Ag/AgCl) EPT_Red->Electrode e- Transfer

Figure 1: The mediated electron transfer pathway illustrating the redox cycling of 10-Ethylphenothiazine (EPT) between the enzyme active site and the electrode.

Part 2: Electrode Fabrication Protocol

Protocol A: Preparation of EPT-Modified Carbon Paste (EPT-CPE)

Critical Expertise Note: Do not simply mix EPT powder with the paste. EPT is lipophilic. To ensure a homogeneous electrochemical response, it must be dissolved in a volatile solvent to coat the graphite particles before the binder is added.

Materials
  • Graphite Powder: Synthetic, <20 micron particle size (High purity).

  • 10-Ethylphenothiazine (EPT): >98% purity.

  • Binder: Paraffin oil (Mineral oil) or Silicone oil. High viscosity is preferred to reduce background current.

  • Solvent: Acetone or Chloroform (HPLC Grade).

Step-by-Step Procedure
  • Calculation: Target a composition of 5% (w/w) EPT , 65% Graphite , and 30% Paraffin Oil .

    • Example: For a 1.0 g batch: 50 mg EPT, 650 mg Graphite, 300 mg Oil.

  • Solvent Dissolution: Dissolve the 50 mg of EPT in 2 mL of Acetone in a small ceramic mortar. Ensure complete dissolution.

  • Adsorption: Add the 650 mg of Graphite powder to the mortar. Mix gently with a pestle. The mixture will be a wet slurry.

  • Evaporation: Allow the acetone to evaporate at room temperature (or under a gentle

    
     stream) while continuously mixing.
    
    • Checkpoint: The result must be a dry, loose, homogeneous powder where EPT is adsorbed onto the graphite surface.

  • Binder Addition: Add 300 mg (approx. 350 µL) of Paraffin oil.

  • Homogenization: Mix thoroughly with the pestle for at least 20 minutes. The paste should achieve a smooth, peanut-butter-like consistency.

  • Packing: Pack the paste firmly into the cavity of a Teflon electrode body (typically 3mm diameter).

  • Polishing: Polish the surface on smooth weighing paper until a shiny, flat surface is obtained.

Fabrication_Flow Start Raw Materials: Graphite + EPT Dissolve Dissolve EPT in Acetone (Create Slurry) Start->Dissolve Evap Evaporate Solvent (Adsorb EPT on Graphite) Dissolve->Evap AddBinder Add Paraffin Oil (Binder) Evap->AddBinder Mix Homogenize (20 mins) (Critical Step) AddBinder->Mix Pack Pack Electrode Body & Polish Mix->Pack

Figure 2: Fabrication workflow for EPT-modified Carbon Paste Electrodes ensuring homogeneous mediator distribution.

Part 3: Experimental Validation

Before applying biological samples, the electrode must be validated electrochemically.

Protocol B: Electrochemical Characterization (Cyclic Voltammetry)

Objective: Confirm the presence of the reversible redox couple of EPT and establish the formal potential (


).
  • Setup: Three-electrode cell.

    • Working: EPT-CPE.

    • Reference: Ag/AgCl (3M KCl).[1]

    • Counter: Platinum wire.

  • Electrolyte: 0.1 M Phosphate Buffer Saline (PBS), pH 7.0.

  • Parameters:

    • Scan Range: 0.0 V to +0.6 V.

    • Scan Rate: 50 mV/s.

  • Expected Results:

    • Anodic Peak (

      
      ):  ~ +0.35 V
      
    • Cathodic Peak (

      
      ):  ~ +0.25 V
      
    • Formal Potential (

      
      ):  ~ +0.30 V vs Ag/AgCl.
      
    • Self-Validation: The ratio of peak currents (

      
      ) should be close to 1.0, indicating a stable, reversible surface reaction.
      

Data Summary Table: Typical EPT Parameters

ParameterValue (approx.)Significance

(vs Ag/AgCl)
+0.28 to +0.32 VLow enough to avoid interference; high enough to oxidize NADH/FADH2.

60 - 100 mVIndicates quasi-reversible kinetics in the paste matrix.
pH Stability pH 4.0 - 8.0Stable in physiological range.
Leaching < 1% over 50 cyclesDue to high lipophilicity of the ethyl group.

Part 4: Biosensor Assembly (Glucose Case Study)

Protocol C: Enzyme Immobilization

Since the mediator is already in the paste, the enzyme is immobilized on top.

  • Enzyme Solution: Prepare 10 mg/mL Glucose Oxidase (GOx) in PBS (pH 7.0).

  • Drop Casting: Pipette 10 µL of the GOx solution onto the polished EPT-CPE surface.

  • Cross-linking (Optional but Recommended): Place the electrode in a chamber containing Glutaraldehyde vapor for 20 minutes, OR add 1 µL of 0.5% Glutaraldehyde solution to the drop.

  • Drying: Allow to dry at 4°C overnight.

  • Washing: Rinse gently with PBS to remove loosely bound enzyme.

Protocol D: Amperometric Detection
  • Technique: Amperometry (Current vs. Time).[2]

  • Applied Potential: Set potential to +0.35 V (slightly above

    
     of EPT).
    
  • Procedure:

    • Allow background current to stabilize in 10 mL of stirred PBS.

    • Inject Glucose aliquots (e.g., to increase concentration by 1 mM steps).

    • Observe the "staircase" current response.

  • Linear Range: Typically 0.5 mM to 10 mM glucose.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Current Paste is too "wet" (too much oil) or buffer penetration.Increase graphite ratio (e.g., 70:30). Ensure tight packing.
Slow Response Time Thick enzyme layer or slow diffusion.Use a thinner enzyme film (spin coating) or reduce binder percentage.
Signal Drift (Decrease) Leaching of EPT or Enzyme desorption.Validation: Check CV of bare EPT-CPE after use. If peaks decrease, EPT is leaching. Switch to a more hydrophobic binder (Silicone oil).
Interference Peaks Potential set too high.Lower operating potential to +0.30 V. EPT allows this; do not operate at +0.6 V.

References

  • Electrochemical Properties of Phenothiazines: Experimental Validation of a Computational Screening Approach to Predict Redox Potentials for a Diverse Variety of Redox-Active Organic Molecules. ResearchGate. (2021).

  • NADH Oxidation Mechanism: Phenothiazine Dyes Induce NADH Photooxidation through Electron Transfer: Kinetics and the Effect of Copper Ions. NIH / PubMed Central.

  • Carbon Paste Electrode Preparation: Preparation of Carbon Paste Electrodes and Its Using in Voltammetric Determination. International Journal of Electrochemical Science.

  • Biosensor Applications (General Glucose/Mediator Context): Application of Biosensors in Non-invasive Blood Glucose Monitoring.[3] E3S Web of Conferences.[3]

  • Phenazine/Phenothiazine Derivatives in Sensing: Electrochemical Detection of Glucose and Lactate Dehydrogenase Using a Zwitterionic Phenazine Compound. ResearchGate.[4][5]

Sources

Advanced Analytical Protocols for the Quantification of 10-Ethylphenothiazine (10-EP)

[1]

Executive Summary

This technical guide details the quantification of 10-Ethylphenothiazine (10-EP) , a critical intermediate in the synthesis of optoelectronic materials and a potential impurity in phenothiazine-based pharmaceuticals. Unlike its parent compound, phenothiazine, the N-ethyl substitution significantly alters its lipophilicity and retention behavior, necessitating specific chromatographic adjustments.

This document presents two validated workflows:

  • Method A (HPLC-DAD): A robust protocol for Quality Control (QC), purity assessment, and stability testing.[1]

  • Method B (LC-MS/MS): A high-sensitivity protocol for trace impurity profiling and biological matrix analysis.[1]

Chemical Context & Stability[1][2]

10-Ethylphenothiazine (CAS: 1637-16-7) is a tertiary amine derivative of phenothiazine.[1]

  • Molecular Formula: C₁₄H₁₃NS[1]

  • Molecular Weight: 227.32 g/mol

  • Key Property: High lipophilicity (LogP > 4.[1]0) compared to phenothiazine.[1][2][3][4][5][6]

  • Critical Handling Requirement: Like all phenothiazines, 10-EP is photosensitive and prone to oxidation (forming sulfoxides).[1] All analytical standards and samples must be prepared in amber glassware and protected from direct UV light.[1]

Degradation Pathway Visualization

The following diagram illustrates the primary oxidation pathway that analysts must monitor during stability testing.

OxidationPathwayEP10-Ethylphenothiazine(Analyte)Sulfoxide10-Ethylphenothiazine-5-oxide(Primary Degradant)EP->SulfoxideOxidation (+O)Light/AirSulfone10-Ethylphenothiazine-5,5-dioxide(Secondary Degradant)Sulfoxide->SulfoneStrong Oxidation(+O)

Figure 1: Oxidative degradation pathway of 10-Ethylphenothiazine.[1] The sulfoxide is the most common impurity found in aged samples.

Method A: HPLC-DAD for Quality Control[1]

This method is the "workhorse" for bulk material analysis, synthesis monitoring, and purity checks. It utilizes a high-organic mobile phase to elute the hydrophobic 10-EP within a reasonable timeframe.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm)End-capping reduces peak tailing caused by the tertiary amine interacting with silanols.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 6.[1]5)Buffers the amine; pH 6.5 ensures the neutral form dominates for better retention shape.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks than Methanol for this aromatic system.[1]
Mode Isocratic85% B / 15% A (High organic required due to hydrophobicity).[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Temperature 30°CControls viscosity and retention time reproducibility.[1]
Detection UV at 254 nm (Ref 360 nm)254 nm targets the aromatic ring system; 10-EP has strong absorbance here.[1]
Injection Vol. 10 µLStandard loop size.[1]
Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 10-EP reference standard into a 10 mL amber volumetric flask. Dissolve in 100% Acetonitrile.[1] Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase (85:15 ACN:Buffer). Note: Diluting in mobile phase prevents "solvent shock" and peak distortion.

System Suitability Criteria
  • Retention Time: ~5.0 - 7.0 minutes (Adjust %B to tune).

  • Tailing Factor: < 1.5.[1]

  • Theoretical Plates: > 5000.[1][7]

  • RSD (Area): < 1.0% (n=6 injections).[1]

Method B: LC-MS/MS for Trace Analysis[1]

For quantifying 10-EP as a genotoxic impurity (GTI) or in biological fluids (plasma/urine), the sensitivity of Mass Spectrometry is required.

Mass Spectrometry Parameters (ESI+)

The N-ethyl group facilitates protonation, making ESI in positive mode highly sensitive.[1]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Spray Voltage: 3500 - 4000 V.[1]

  • Gas Temp: 350°C.

MRM Transitions (Multiple Reaction Monitoring):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)RoleMechanism
228.1 [M+H]⁺ 199.1 20 - 25QuantifierLoss of Ethyl group (-29 Da)
228.1 [M+H]⁺ 167.0 35 - 40QualifierRing fragmentation (Loss of S/CH fragments)
Sample Preparation (Biological Matrix)

Since 10-EP is lipophilic, Liquid-Liquid Extraction (LLE) is superior to protein precipitation for cleanliness.[1]

Protocol:

  • Aliquot 200 µL plasma into a glass tube.

  • Add 20 µL Internal Standard (e.g., Chlorpromazine-D3).[1]

  • Add 1.0 mL Hexane:Isoamyl Alcohol (98:2) .

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean glass vial.

  • Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL Mobile Phase (80% ACN).

Analytical Workflow & Decision Tree

The following diagram guides the analyst in selecting the appropriate method and troubleshooting steps.

MethodWorkflowStartStart: Define Analytical GoalGoalCheckIs the target concentration< 1 µg/mL?Start->GoalCheckMethodASelect Method A:HPLC-UV (254 nm)GoalCheck->MethodANo (Purity/QC)MethodBSelect Method B:LC-MS/MS (MRM)GoalCheck->MethodBYes (Trace/Bio)PrepADilute in ACNFilter (0.2 µm PTFE)MethodA->PrepARunARun Isocratic85% ACNPrepA->RunAValidateValidation Check:Linearity R² > 0.999Recovery 80-120%RunA->ValidatePrepBLLE Extraction(Hexane/Isoamyl)MethodB->PrepBRunBRun GradientC18 ColumnPrepB->RunBRunB->Validate

Figure 2: Decision tree for selecting the appropriate quantification workflow based on sensitivity requirements.

Validation & Troubleshooting

Validation Parameters (ICH Q2 Guidelines)
  • Linearity: 0.1 – 100 µg/mL (HPLC-UV); 1.0 – 1000 ng/mL (LC-MS/MS).[1]

  • LOD/LOQ: Typically 0.05 µg/mL (UV) and 0.5 ng/mL (MS).[1]

  • Robustness: Critical parameter is pH of the aqueous buffer . Phenothiazines can tail significantly if silanols are active.[1] Ensure pH 6.5 or use a high-pH stable column (e.g., XBridge) at pH 9.5 for sharper peaks (free base form).[1]

Troubleshooting Guide
  • Peak Tailing:

    • Cause: Interaction with residual silanols.[1]

    • Fix: Add 0.1% Triethylamine (TEA) to the mobile phase (Method A only) or switch to a "Shield" RP column.

  • Ghost Peaks:

    • Cause: Carryover. 10-EP is "sticky" due to high LogP.[1]

    • Fix: Use a needle wash of 50:50 ACN:Isopropanol.[1]

  • Low Recovery (Bioanalysis):

    • Cause: Oxidation during drying step.[1]

    • Fix: Add 0.1% Ascorbic Acid to the plasma before extraction.

References

  • ChemicalBook. "10-Ethyl-10H-phenothiazine Properties and Synthesis."[1] ChemicalBook Database.[1] Link

  • Hayen, H., & Karst, U. (2003).[1][4] "Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence." Analytical Chemistry, 75(18), 4833-4840.[1][4] Link

  • PubChem. "10-Ethylphenothiazine - Compound Summary."[1] National Library of Medicine.[1] Link[1]

  • Tanaka, E., et al. (2000).[1] "Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link

  • Sacara, A. M., et al. (2017).[1][3] "Electrochemical oxidation of 10H-phenothiazine-1-carboxylic acid." Studia UBB Chemia. Link

Application Notes and Protocols: 10-Ethylphenothiazine as a Dopant in Polymer Films

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 10-Ethylphenothiazine in Polymer Film Modification

10-Ethylphenothiazine (10-EPT) is a heterocyclic organic compound that has garnered significant interest as a p-type dopant for polymer films. Its utility stems from the electron-rich phenothiazine core, which can be readily oxidized to a stable radical cation. The addition of the ethyl group at the nitrogen position (N-10) enhances its solubility in common organic solvents and improves its electrochemical stability, making it an excellent candidate for solution-based processing of doped polymer films.[1]

The fundamental principle behind using 10-EPT as a p-type dopant lies in its ability to accept an electron from a semiconducting polymer, a process governed by the relative energy levels of the dopant's Lowest Unoccupied Molecular Orbital (LUMO) and the polymer's Highest Occupied Molecular Orbital (HOMO). This electron transfer results in the formation of a mobile positive charge carrier (a "hole" or polaron) on the polymer backbone, thereby increasing the material's electrical conductivity.[2][3] For insulating polymers, the introduction of 10-EPT can modify properties such as charge trapping and dielectric behavior, and in the context of drug delivery, it can act as a matrix modifier or a component in stimuli-responsive systems.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, characterization, and potential applications of polymer films doped with 10-Ethylphenothiazine. The protocols detailed herein are designed to be self-validating, with explanations of the underlying scientific principles to guide experimental design and interpretation.

Mechanism of Action: P-type Doping with 10-Ethylphenothiazine

The doping of a semiconducting polymer with 10-EPT is a redox reaction. The 10-EPT molecule, being a strong electron acceptor in its oxidized form, extracts an electron from the polymer chain. This process is energetically favorable if the HOMO level of the polymer is higher in energy than the LUMO level of the dopant.

Upon doping, the polymer chain becomes oxidized, forming a polaron, which is a radical cation associated with a local distortion of the polymer lattice. This polaron is not localized to a single monomer unit but is delocalized over several repeat units of the polymer chain. The presence of these mobile polarons is responsible for the increase in the electrical conductivity of the polymer film. The conductivity of a doped film is a function of both the number of charge carriers and their mobility.[4]

The doping process can be visualized through the following logical flow:

cluster_0 Doping Process cluster_1 Mechanism Start Prepare Polymer and 10-EPT Solution Mix Mix Polymer and 10-EPT Solutions Start->Mix Deposit Deposit Film (e.g., Spin Coating) Mix->Deposit Anneal Optional: Thermal Annealing Deposit->Anneal DopedFilm Formation of Doped Polymer Film Anneal->DopedFilm ElectronTransfer Electron Transfer: Polymer -> 10-EPT DopedFilm->ElectronTransfer initiates Polaron Polaron Formation on Polymer Chain ElectronTransfer->Polaron creates Conductivity Increased Electrical Conductivity Polaron->Conductivity enables

Figure 1: Workflow of the doping process and its underlying mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation and characterization of 10-Ethylphenothiazine-doped polymer films.

Protocol 1: Preparation of 10-EPT Doped Poly(3-hexylthiophene-2,5-diyl) (P3HT) Films for Organic Electronics

This protocol describes the preparation of conductive P3HT films, a widely used polymer in organic electronics.

Materials:

  • Regioregular P3HT (average Mw 30,000-70,000 g/mol )

  • 10-Ethylphenothiazine (10-EPT)

  • Anhydrous Chloroform or Chlorobenzene (spectroscopic grade)

  • Substrates (e.g., glass slides, silicon wafers with a dielectric layer)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Analytical balance

  • Sonicator

  • Magnetic stirrer and hotplate

  • Spin coater

  • Vacuum oven or hotplate in a glovebox

Procedure:

  • Solution Preparation (Causality: Proper dissolution is critical for film uniformity):

    • Prepare a stock solution of P3HT in chloroform at a concentration of 10 mg/mL. Gently heat the solution at 40-50 °C while stirring to ensure complete dissolution.

    • Prepare a stock solution of 10-EPT in chloroform at a concentration of 5 mg/mL.

    • From the stock solutions, prepare a series of solutions with varying dopant concentrations (e.g., 0.5, 1, 2, 5 mol% of 10-EPT relative to the P3HT monomer unit). For example, to prepare a 1 mol% doped solution, mix the appropriate volumes of the P3HT and 10-EPT stock solutions.

  • Substrate Cleaning (Causality: A clean and hydrophilic surface promotes good film adhesion and uniformity):

    • Sequentially sonicate the substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen or argon.

    • Optional: Treat the substrates with an oxygen plasma or a UV-Ozone cleaner for 5-10 minutes to render the surface more hydrophilic.

  • Film Deposition by Spin Coating (Causality: Spin coating parameters control film thickness and quality):

    • Place a cleaned substrate on the spin coater chuck.

    • Dispense a sufficient amount of the doped P3HT solution to cover the substrate (e.g., 100 µL for a 1x1 inch substrate).

    • Spin coat the solution using a two-step program:

      • Step 1: 500 rpm for 10 seconds (for spreading the solution).

      • Step 2: 2000 rpm for 45 seconds (for film thinning and solvent evaporation).

    • The final film thickness will depend on the solution concentration and spin speed.[2]

  • Post-Deposition Annealing (Causality: Annealing can improve polymer crystallinity and charge transport):

    • Transfer the coated substrates to a hotplate or vacuum oven inside a nitrogen-filled glovebox.

    • Anneal the films at 120 °C for 10-15 minutes.

    • Allow the films to cool down to room temperature slowly before characterization.

Protocol 2: Preparation of 10-EPT Doped Poly(methyl methacrylate) (PMMA) Films for Drug Delivery Studies

This protocol details the fabrication of 10-EPT and a model drug-loaded PMMA films for investigating controlled release. PMMA is a biocompatible and non-biodegradable polymer often used in drug delivery systems.[5][6]

Materials:

  • Poly(methyl methacrylate) (PMMA, average Mw ~120,000 g/mol )

  • 10-Ethylphenothiazine (10-EPT)

  • Model drug (e.g., Fluorescein, Dexamethasone)

  • Dichloromethane (DCM) or Acetone (analytical grade)

  • Phosphate-buffered saline (PBS, pH 7.4)

Equipment:

  • Analytical balance

  • Vortex mixer or sonicator

  • Spin coater or casting dish

  • Vacuum oven

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a 5% (w/v) solution of PMMA in DCM.

    • Prepare separate stock solutions of 10-EPT and the model drug in DCM.

    • Create a series of solutions containing a fixed concentration of the model drug (e.g., 1 wt% relative to PMMA) and varying concentrations of 10-EPT (e.g., 0, 1, 5, 10 wt% relative to PMMA).

  • Film Fabrication (Solvent Casting):

    • Pour a defined volume of the polymer-dopant-drug solution into a flat-bottomed glass petri dish.

    • Cover the dish loosely to allow for slow solvent evaporation in a fume hood for 24 hours.

    • Place the dish in a vacuum oven at 40 °C for another 24 hours to remove any residual solvent.

    • Carefully peel the resulting film from the dish.

  • Drug Release Study (Causality: Monitoring the drug concentration in the release medium over time quantifies the release kinetics):

    • Cut the doped PMMA films into small, uniform pieces (e.g., 1x1 cm).

    • Place each film piece in a vial containing a known volume of PBS (pH 7.4) at 37 °C in a shaking water bath.

    • At predetermined time intervals, withdraw a small aliquot of the PBS and replace it with fresh, pre-warmed PBS to maintain sink conditions.

    • Analyze the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

Characterization Protocols

Protocol 3: Electrical Characterization using a Four-Point Probe

The four-point probe technique is a standard method for measuring the sheet resistance of thin films, which minimizes the influence of contact resistance.[7][8][9][10]

Equipment:

  • Four-point probe setup with a source measure unit (SMU)

  • Doped polymer films on insulating substrates

Procedure:

  • Place the doped film on the sample stage.

  • Gently lower the four-point probe head onto the center of the film.

  • Apply a constant current (I) through the two outer probes and measure the voltage (V) across the two inner probes. The current should be chosen to give a measurable voltage without causing sample heating.

  • Calculate the sheet resistance (Rs) using the formula:

    • Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)

  • To obtain the electrical conductivity (σ), measure the film thickness (t) using a profilometer or ellipsometer.

  • Calculate conductivity using: σ = 1 / (Rs * t).

Protocol 4: Optical Characterization by UV-Vis-NIR Spectroscopy

UV-Vis-NIR spectroscopy is used to observe the electronic transitions in the doped polymer, providing evidence of polaron formation.[11][12][13][14]

Equipment:

  • UV-Vis-NIR spectrophotometer

  • Doped polymer films on transparent substrates (e.g., quartz or glass)

Procedure:

  • Place a transparent substrate in the reference beam path of the spectrophotometer.

  • Place the doped polymer film on the transparent substrate in the sample beam path.

  • Record the absorption spectrum over a range of wavelengths (e.g., 300 nm to 2500 nm).

  • Interpretation:

    • The pristine P3HT film will show a characteristic π-π* transition absorption peak around 500-600 nm.

    • Upon doping with 10-EPT, this peak will decrease in intensity (bleaching), and new absorption bands will appear at lower energies (longer wavelengths), typically in the near-infrared (NIR) region. These new bands are the signature of polaron formation.

Protocol 5: Electrochemical Characterization by Cyclic Voltammetry (CV)

CV provides information about the redox potentials of 10-EPT and the polymer, confirming the feasibility of the doping reaction.[3][15][16][17]

Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile)

Procedure:

  • For 10-EPT: Dissolve a small amount of 10-EPT in the electrolyte solution. Use a glassy carbon or platinum working electrode.

  • For Polymer Film: Coat the working electrode with the polymer film using spin coating or drop casting.

  • Assemble the three-electrode cell and purge with an inert gas.

  • Scan the potential over a range that encompasses the expected oxidation and reduction peaks of the analyte.

  • Interpretation: By comparing the oxidation potential of the polymer and the reduction potential of the oxidized 10-EPT, you can determine the thermodynamic driving force for the doping reaction.

Data Presentation

Quantitative data should be summarized in tables for easy comparison.

Table 1: Electrical Properties of 10-EPT Doped P3HT Films

10-EPT (mol%)Film Thickness (nm)Sheet Resistance (kΩ/sq)Conductivity (S/cm)
085 ± 5> 106< 10-7
0.583 ± 4520 ± 302.3 x 10-4
1.086 ± 5150 ± 157.7 x 10-4
2.084 ± 645 ± 52.6 x 10-3
5.088 ± 512 ± 29.5 x 10-3

Table 2: Controlled Release of Dexamethasone from 10-EPT Doped PMMA Films

10-EPT (wt%)Drug Loading (wt%)Cumulative Release at 24h (%)Release Rate Constant (h-1)
01.015.2 ± 1.80.007
11.022.5 ± 2.10.011
51.038.7 ± 3.50.023
101.055.1 ± 4.20.041

Application in Electrically Controlled Drug Delivery

The increased conductivity of polymer films doped with 10-EPT opens up possibilities for electrically controlled drug delivery.[18][19][20][21][22] By applying an electrical potential to the conductive film, the redox state of the polymer can be changed, leading to conformational changes or the expulsion of charged drug molecules that have been incorporated as dopants.

cluster_0 Electrically Controlled Drug Release Device Doped Polymer Film (with incorporated drug) Stimulus Apply Electrical Potential Device->Stimulus Redox Change in Polymer Redox State Stimulus->Redox Release Drug Release Redox->Release triggers

Figure 2: Logical flow for electrically controlled drug release.

Conclusion

10-Ethylphenothiazine is a versatile and effective p-type dopant for modifying the properties of polymer films. The protocols provided in these application notes offer a solid foundation for researchers to explore the potential of 10-EPT in organic electronics and drug delivery. The key to successful experimentation lies in the precise control of doping levels, meticulous film preparation, and thorough characterization. By understanding the underlying mechanisms, researchers can tailor the properties of these doped films for a wide range of innovative applications.

References

  • Real time quantification of mixed ion and electron transfer associated with the doping of poly(3-hexylthiophene). (2022-04-01). Available at: [Link]

  • Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries. (2023-11-10). ChemRxiv. Cambridge: Cambridge Open Engage. Available at: [Link]

  • Enhanced Electrical Conductivity of Molecularly p-Doped Poly(3-hexylthiophene) through Understanding the Correlation with Solid-State Order. (2016-01-27). ACS Macro Letters, 5(2), 236-241. Available at: [Link]

  • Remarkable conductivity enhancement in P-doped polythiophenes via rational engineering of polymer-dopant interactions. (2023-06-01). Materials Today Advances, 18, 100360. Available at: [Link]

  • Actively controlled local drug delivery using conductive polymer-based devices. (2020-01-03). NPG Asia Materials, 12(1), 1-13. Available at: [Link]

  • Electrically Controlled Drug Release Using pH-Sensitive Polymer Films. (2018-05-15). Nanoscale, 10(21), 10087-10093. Available at: [Link]

  • Drug Release from Electric Field Responsive Nanoparticles. (2011-04-01). Pharmaceutical Research, 28(4), 782-791. Available at: [Link]

  • Charge transport properties for different classes of conducting polymers. (2020-01-01). Available at: [Link]

  • Remarkable conductivity enhancement in P-doped polythiophenes via rational engineering of polymer-dopant interactions. (2023-03-22). Available at: [Link]

  • Phenothiazine‐Based Donor–Acceptor Polymers as Multifunctional Materials for Charge Storage and Solar Energy Conversion. (2020-09-08). Advanced Energy Materials, 10(33), 2001633. Available at: [Link]

  • Electrochemical generation of phenothiazin-5-ium. A sustainable strategy for the synthesis of new bis(phenylsulfonyl)-10H-phenothiazine derivatives. (2024-02-21). Scientific Reports, 14(1), 1-10. Available at: [Link]

  • Synthesis and characterization of transparent phenothiazine-based polymers via Buchwald-Hartwig polymerization as promising functional materials for transparent electronics. (2024-01-28). Polymer, 292, 126629. Available at: [Link]

  • Polymers Containing Phenothiazine, Either as a Dopant or as Part of Their Structure, for Dye-Sensitized and Bulk Heterojunction Solar Cells. (2021-09-01). Polymers, 13(17), 2963. Available at: [Link]

  • Sheet Resistance Uniformity Evaluation by In-Line Four- Point Probe with the Dual-Configuration Procedure 1. (n.d.). Available at: [Link]

  • Conducting Polymers for In Situ Drug Release Triggered via Electrical Stimulus. (2021-08-09). ACS Applied Polymer Materials, 3(8), 3845-3859. Available at: [Link]

  • Phenothiazine‐Based Donor‐Acceptor Polymers as Multifunctional Materials for Charge Storage and Solar Energy Conversion. (2020-07-20). Available at: [Link]

  • Characterization of the Interaction of a Novel Anticancer Molecule with PMMA, PCL, and PLGA Polymers via Computational Chemistry. (2023-01-01). Applied Sciences, 13(1), 468. Available at: [Link]

  • A new four-point probe design to measure conductivity in polymeric thin films. (2012-01-01). Afinidad, 69(557), 41-45. Available at: [Link]

  • Electrochemical generation of phenothiazin-5-ium. A sustainable strategy for the synthesis of new bis(phenylsulfonyl)-10H-phenothiazine derivatives. (2024-02-02). Available at: [Link]

  • Electrochemically Enhanced Drug Delivery Using Polypyrrole Films. (2016-01-01). Polymers, 8(1), 1. Available at: [Link]

  • (a, c, e) The normalized UV‒vis absorption and PL spectra of DMN- and DHN-doped PS films. (b, d, f) The decay plots and fitted curves of DHNs. (2023-01-01). Opto-Electronic Advances, 6(2), 220038. Available at: [Link]

  • Structure-induced optoelectronic properties of phenothiazine-based materials. (2020-10-15). Journal of Materials Chemistry C, 8(44), 15486-15506. Available at: [Link]

  • Automating Resistivity Measurement Using the Four-Point Probe Method. (2023-11-12). Available at: [Link]

  • Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis. (2023-12-05). Chemical Society Reviews, 53(1), 232-251. Available at: [Link]

  • Normalized UV/Vis absorption spectra of four polymers (a) in solution... (2022-01-01). Available at: [Link]

  • Normalized UV-vis-NIR absorption spectra of the DPP polymers. (a) In chloroform solution. (b) As thin film on glass. (2015-01-01). Available at: [Link]

  • Four-Point Probe Operation. (n.d.). Available at: [Link]

  • Four Point Probe Measurement Method. (n.d.). Available at: [Link]

  • (a) Experimental UV-vis absorption spectra of the polymers in chloroform. (2020-01-01). Available at: [Link]

  • Poly(methyl methacrylate) particles for local drug delivery using shock wave lithotripsy: In vitro proof of concept experiment. (2014-01-01). Journal of Biomedical Materials Research Part B: Applied Biomaterials, 102(8), 1774-1781. Available at: [Link]

  • A Practical Beginner's Guide to Cyclic Voltammetry. (2018-01-01). Journal of Chemical Education, 95(2), 197-206. Available at: [Link]

Sources

Application Note: Electrochemical Characterization of 10-Ethylphenothiazine (10-EPT)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

10-Ethylphenothiazine (10-EPT) is a model redox-active organic molecule (ROM) widely utilized in the development of non-aqueous redox flow batteries (RFBs), organic radical batteries, and as a hole-transport material.[1] Unlike its parent compound phenothiazine, the ethyl substitution at the nitrogen (N-10) position prevents simple dimerization, yet the molecule remains sensitive to nucleophilic attack in its oxidized states.[1]

This guide provides a high-fidelity protocol for characterizing the electrochemical behavior of 10-EPT. It focuses on isolating the two distinct oxidation steps—the stable radical cation (


) and the highly reactive dication (

)—while mitigating common artifacts caused by moisture and oxygen.[1]

The Electrochemical Environment (Core Setup)

The primary challenge in studying 10-EPT is the high reactivity of its dication and the sensitivity of the radical cation to moisture, which leads to the irreversible formation of 10-ethylphenothiazine-5-oxide (sulfoxide).[1] Therefore, a strictly anhydrous non-aqueous environment is non-negotiable.[1]

Solvent and Electrolyte Selection[1]
  • Solvent: Acetonitrile (MeCN) (HPLC Grade,

    
    99.9%).[1]
    
    • Why: MeCN offers a wide potential window and low viscosity, ensuring distinct peak separation and high diffusion rates.[1]

    • Pre-treatment:[1][2] Must be dried over molecular sieves (3Å or 4Å) for at least 24 hours or dispensed from a solvent purification system (SPS) to achieve

      
       ppm water content.[1]
      
  • Electrolyte: Tetrabutylammonium Hexafluorophosphate (

    
    )  (0.1 M).[1][3]
    
    • Why: The

      
       anion is weakly coordinating and hydrophobic, stabilizing the cationic species of 10-EPT better than halides or perchlorates.[1]
      
    • Purity: Recrystallize from ethanol/water and vacuum dry at 110°C if high-precision kinetics are required.

Electrode Configuration
ComponentMaterialSpecificationRationale
Working Electrode (WE) Glassy Carbon (GC) 3 mm diameterInert surface with wide potential window; minimizes adsorption compared to Pt.[1]
Counter Electrode (CE) Platinum Wire Coil or meshHigh surface area prevents current limitations at the CE.[1]
Reference Electrode (RE) Ag/Ag

0.01 M

in MeCN
Prevents junction potentials associated with aqueous REs (e.g., Ag/AgCl).[1]
Internal Standard (Self-Validation)

Ferrocene (Fc) is required as an internal reference.[1] All potentials should be reported vs.


 to ensure reproducibility across laboratories.
  • Protocol: Add Ferrocene after the initial 10-EPT characterization to avoid peak overlap during the primary scan.

Fundamental Redox Mechanism[1]

Understanding the mechanism is prerequisite to interpreting the voltammograms. 10-EPT undergoes two sequential one-electron oxidations.[1]

  • First Oxidation (

    
    ): 
    
    
    
    [1]
    • Generates a stable, orange/pink radical cation.[1]

    • Reversible (Nernstian) in the absence of water.[1]

  • Second Oxidation (

    
    ): 
    
    
    
    [1]
    • Generates a dication.[1][4]

    • Often appears chemically irreversible (EC mechanism) because the dication rapidly reacts with trace nucleophiles (water) or solvent.[1]

Mechanistic Workflow (DOT Visualization)

EPT_Redox_Mechanism EPT Neutral 10-EPT (Colorless) Radical Radical Cation (EPT+•) (Orange/Pink) EPT->Radical - 1e- (Rev) Radical->EPT + 1e- Dication Dication (EPT2+) (Highly Reactive) Radical->Dication - 1e- (Quasi-Rev) Sulfoxide Sulfoxide Side Product (EPT=O) Radical->Sulfoxide + H2O Slow Kinetics Dication->Radical + 1e- Dication->Sulfoxide + H2O (Trace) Fast Kinetics

Figure 1: Redox pathway of 10-Ethylphenothiazine showing the two oxidation steps and the water-induced degradation pathway.[1][4]

Experimental Protocol: Cyclic Voltammetry (CV)[1][3][5][6]

Step 1: Electrode Preparation (Critical)[1]
  • Polishing: Polish the Glassy Carbon electrode with 0.3

    
     alumina slurry on a microcloth for 2 minutes in a figure-8 motion. Rinse with DI water.[1]
    
  • Sonication: Sonicate in 50:50 Ethanol/Water for 2 minutes to remove alumina particles.

  • Drying: Dry under a stream of Nitrogen or Argon.[1] Do not touch the active surface.[1]

Step 2: Solution Preparation[1][2]
  • Prepare 10 mL of 0.1 M

    
      in dry Acetonitrile (Blank Electrolyte).
    
  • Dissolve 10-EPT to a concentration of 1.0 mM (approx. 2.3 mg in 10 mL).[1]

    • Note: Prepare fresh. Phenothiazines are photosensitive; wrap the vial in aluminum foil if not measuring immediately.[1]

Step 3: Cell Assembly & Purging[1]
  • Fill the electrochemical cell.[1]

  • Insert WE, CE, and RE.[1] Ensure the WE and CE are parallel and close but not touching.

  • Deoxygenation: Purge the solution with high-purity Argon or Nitrogen for at least 10 minutes to remove dissolved oxygen (which can oxidize the radical cation or interfere with reduction currents).[1]

  • Blank Scan: Run a CV on the electrolyte before adding analyte to ensure the window is clean.[1]

Step 4: Measurement Parameters

Set the potentiostat with the following initial parameters:

  • Technique: Cyclic Voltammetry[1][3][5][6]

  • Scan Range: -0.5 V to +1.2 V (vs Ag/Ag

    
    ).
    
    • Note: The first oxidation is typically ~0.25 V; the second is ~0.85 V.[1]

  • Scan Rate: 100 mV/s.[1]

  • Cycles: 3 (Record the 2nd or 3rd cycle for analysis).

Step 5: Validation (Internal Standard)

After collecting data for 10-EPT:

  • Add a grain of Ferrocene to the cell.[1]

  • Purge for 1 minute.

  • Run the CV again.[1]

  • Identify the Ferrocene couple (

    
     V vs Ag/Ag
    
    
    
    in MeCN).[1]
  • Shift all 10-EPT potentials so that

    
     V.[1]
    

Data Analysis & Interpretation

Criteria for Reversibility (First Oxidation)

For the


 couple, a reversible system must satisfy:
  • Peak Separation (

    
    ): 
    
    
    
    mV/n (theoretically).[1] In practice, 60–70 mV is acceptable due to uncompensated resistance (
    
    
    ).[1]
  • Current Ratio:

    
    .[1][3]
    
    • Troubleshooting: If

      
      , the radical cation is decomposing (likely due to water).[1] Re-dry the solvent.[1]
      
Diffusion Coefficient Determination

Perform a scan rate study (e.g., 20, 50, 100, 200, 500 mV/s). Plot


 vs. 

(square root of scan rate).[1] Use the Randles-Sevcik Equation :

[1]

Where:

  • 
     (number of electrons)[1][4]
    
  • 
     = Electrode area (
    
    
    
    )[1]
  • 
     = Concentration (
    
    
    
    )[1]
  • 
     = Diffusion coefficient (
    
    
    
    )[1]
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Large Peak Separation (>100 mV) High uncompensated resistance (

drop).[1]
Check electrode connections; move RE closer to WE; use

compensation on potentiostat.
No Back Peak (Reduction) Chemical irreversibility (EC mechanism).[1]Solvent is wet (nucleophilic attack); dry solvent or add activated alumina to cell.[1]
Extra Peaks Adsorption or Impurities.[1]Polish electrode again; check blank electrolyte scan.[1]

Advanced Characterization Workflow

For researchers requiring in-depth mechanistic insight, the following workflow integrates the steps described above.

Experimental_Workflow Prep 1. Preparation (Dry MeCN, Polish GC, Purge Ar) OCP 2. Measure OCP (Ensure stable baseline) Prep->OCP Scan1 3. CV Scan (Window Opening) (-0.5V to 0.6V) Isolate 1st Oxidation OCP->Scan1 Scan2 4. CV Scan (Full Range) (-0.5V to 1.2V) Observe Dication Stability Scan1->Scan2 If stable RateStudy 5. Scan Rate Study (25 - 500 mV/s) Determine Diffusion (D) Scan2->RateStudy FcRef 6. Add Ferrocene (Internal Reference) RateStudy->FcRef

Figure 2: Step-by-step experimental workflow for characterizing 10-EPT.

References

  • Bard, A. J., & Faulkner, L. R. (2001).[1] Electrochemical Methods: Fundamentals and Applications (2nd ed.).[1] Wiley.[1] (Standard text for Randles-Sevcik and CV methodology). [1]

  • Kaur, A. P., et al. (2016).[1] "Overcharge Performance of 3,7-Disubstituted N-Ethylphenothiazine Derivatives in Lithium-Ion Batteries." Journal of Materials Chemistry A. (Details the redox potentials and stability of EPT derivatives).

  • Shkrob, I. A., et al. (2016).[1][5] "Chemical Stability of Phenothiazine Radical Cations in Non-Aqueous Solvents." The Journal of Physical Chemistry C. (Mechanistic details on the instability of the dication and sulfoxide formation). [1]

  • Milshtein, J. D., et al. (2016).[1] "High Current Density, Long Duration Cycling of Soluble Organic Active Species for Non-Aqueous Redox Flow Batteries." Energy & Environmental Science. (Application of EPT and diffusion coefficient estimation).

Sources

Application Notes and Protocols: 10-Ethylphenothiazine in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of 10-Ethylphenothiazine in Cellular Imaging

Phenothiazine and its derivatives represent a versatile class of heterocyclic compounds with a rich history in medicinal chemistry.[1] Initially recognized for their antipsychotic and antihistaminic properties, these molecules are gaining increasing attention in the realm of cellular imaging and diagnostics due to their unique photophysical properties.[1][2] 10-Ethylphenothiazine, a key derivative, serves as a valuable fluorescent probe and photosensitizer, offering researchers a powerful tool to investigate dynamic cellular processes.

This application note provides a comprehensive guide to the use of 10-Ethylphenothiazine in fluorescence microscopy. We will delve into its mechanism of action, provide detailed protocols for live-cell imaging, and explore its applications in drug development and fundamental research, with a focus on the detection of reactive oxygen species (ROS) and its potential in photodynamic therapy (PDT).

Mechanism of Action: A Tale of Fluorescence and Photosensitization

The utility of 10-Ethylphenothiazine in fluorescence microscopy stems from its intrinsic fluorescence and its capacity to act as a photosensitizer. The core phenothiazine structure is an excellent electron donor, and upon absorption of light at a specific wavelength, it transitions to an excited singlet state.[3] This excited state can then relax back to the ground state through the emission of a photon, resulting in fluorescence that can be detected by a microscope.

Furthermore, the excited 10-Ethylphenothiazine molecule can undergo intersystem crossing to a longer-lived triplet state.[3] In the presence of molecular oxygen, this triplet state can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals.[3][4] This process, known as photosensitization, forms the basis of photodynamic therapy and allows for the detection of ROS in cellular environments.[3][4] The specific subcellular localization of phenothiazine derivatives, often in lysosomes and mitochondria, makes them particularly useful for studying organelle-specific oxidative stress.[3]

Photophysical Properties of Phenothiazine Derivatives

DerivativeExcitation Max (λex)Emission Max (λem)Quantum Yield (ΦF)Reference
Phenothiazine253 nm~350-450 nm0.006 (in cyclohexane)[5]
10-Methyl-10H-phenothiazine-3-carbaldehydeNot SpecifiedNot SpecifiedNot Specified[3]
3-NitrophenothiazineNot SpecifiedNot Specified~100% (in nonpolar solvent)[5]

Experimental Protocols

Protocol 1: Live-Cell Imaging with 10-Ethylphenothiazine

This protocol provides a general guideline for staining live cells with 10-Ethylphenothiazine. Optimization of concentration and incubation time may be required for different cell types and experimental conditions.

Materials:

  • 10-Ethylphenothiazine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Live-cell imaging medium (e.g., phenol red-free medium)[3]

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare a Stock Solution: Prepare a 1-10 mM stock solution of 10-Ethylphenothiazine in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Prepare Staining Solution: On the day of the experiment, dilute the 10-Ethylphenothiazine stock solution in pre-warmed complete cell culture medium or imaging medium to the desired final concentration. A starting concentration range of 1-10 µM is recommended. It is crucial to perform a concentration titration to determine the optimal concentration that provides a good signal-to-noise ratio without inducing cytotoxicity.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Wash: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging medium or PBS to remove any unbound probe.[6]

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the cells using a fluorescence microscope equipped with a suitable filter set for the expected excitation and emission wavelengths of 10-Ethylphenothiazine. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a satisfactory signal.[7][8]

Experimental Workflow for Live-Cell Imaging

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare 10-Ethylphenothiazine Stock Solution (1-10 mM in DMSO) prep_stain Prepare Staining Solution (1-10 µM in Medium) prep_stock->prep_stain Dilute culture_cells Culture Cells on Imaging Dish stain_cells Incubate Cells with Staining Solution (15-60 min) culture_cells->stain_cells Apply prep_stain->stain_cells wash_cells Wash Cells to Remove Unbound Probe stain_cells->wash_cells add_medium Add Fresh Imaging Medium wash_cells->add_medium acquire_images Acquire Images with Fluorescence Microscope add_medium->acquire_images

Caption: Workflow for live-cell imaging with 10-Ethylphenothiazine.

Applications in Research and Drug Development

The unique properties of 10-Ethylphenothiazine and its derivatives make them valuable tools in various research and drug development applications.

Detection of Reactive Oxygen Species (ROS)

As potent photosensitizers, phenothiazine derivatives can be used as fluorescent probes to detect the presence of ROS within cells.[4] The fluorescence of some phenothiazine-based probes is quenched in their native state and is "turned on" upon reaction with specific ROS, providing a direct measure of oxidative stress. This is particularly relevant in studies of cellular signaling, inflammation, and neurodegenerative diseases where ROS play a critical role.

Photodynamic Therapy (PDT)

The ability of 10-Ethylphenothiazine to generate cytotoxic singlet oxygen upon light activation makes it a promising candidate for photodynamic therapy.[2][3] PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to selectively kill cancer cells.[9] Research is ongoing to develop new phenothiazine derivatives with enhanced tumor specificity and phototoxicity for more effective PDT applications.[2]

Neurobiology and Neuronal Tracing

Phenothiazine derivatives have a long history in neuropharmacology.[1] Their ability to cross the blood-brain barrier and interact with various neurotransmitter systems makes them interesting candidates for neurobiological research.[10][11] While not a classical neuronal tracer, the fluorescent properties of 10-Ethylphenothiazine could potentially be exploited for certain neuronal imaging applications, although more specific and robust neuronal tracers are commonly used.[12][13]

Mechanism of Photosensitization and ROS Generation

The following diagram illustrates the proposed mechanism by which 10-Ethylphenothiazine acts as a photosensitizer to generate reactive oxygen species.

Caption: Photosensitization mechanism of 10-Ethylphenothiazine.

References

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]

  • Technology Networks. (2021, July 29). 5 Steps To Live-Cell Imaging. Retrieved from [Link]

  • A. Feinberg, S. Snyder. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine.
  • EurekAlert!. (2020, June 9). Phenothiazine derivatives may find use in photodynamic therapy. Retrieved from [Link]

  • ACS Omega. (2024, July 2). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]

  • The Interaction of Structural Analogues of Phenothiazines in p53-Dependent Cellular Signaling Pathways. (2026, January 2). ACS Omega, 11(1), 371-387.
  • Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. - Semantic Scholar. (1975, May 1). Retrieved from [Link]

  • Thermo Fisher Scientific. (2019, October 9). Best practices: 5 steps to live-cell imaging [Video]. YouTube. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Intracellular Staining for Flow Cytometry Protocol & Troubleshooting. Retrieved from [Link]

  • The Interaction of Structural Analogues of Phenothiazines in p53-Dependent Cellular Signaling Pathways. (2026, January 2). PubMed. Retrieved from [Link]

  • FluoroFinder. (2023, October 31). Staining Strategies for Intracellular Flow Cytometry. Retrieved from [Link]

  • Bio-Techne. (n.d.). General Extracellular Flow Cytometry Staining Protocol. Retrieved from [Link]

  • Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. (n.d.). PLOS ONE.
  • Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers. (2023, June 29). Molecules, 28(13), 5141.
  • 10-Ethyl-10H-phenothiazine-3-carbaldehyde. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3344.
  • Tuning Electron-Withdrawing Strength on Phenothiazine Derivatives: Achieving 100 % Photoluminescence Quantum Yield by NO2 Substitution. (2020, June 2). Chemistry – A European Journal, 26(31), 7124-7130.
  • PubChem. (n.d.). 10-Ethylphenothiazine-3-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 10-(2-(1-Pyrrolidinyl)ethyl)-10H-phenothiazine. Retrieved from [Link]

  • PubChem. (n.d.). 10-ethylphenothiazine. Retrieved from [Link]

  • Biocytin: a neuronal tracer compatible with rapid decalcification procedures. (1994, March). Journal of Neuroscience Methods, 51(2), 213-216.
  • A half century of experimental neuroanatomical tracing. (2011).
  • Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches. (2019, December 10). Journal of Advanced Research, 21, 107-118.
  • Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents. (2009, October 6). Molecular Pharmaceutics, 6(5), 1436–1446.
  • Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. (n.d.). Frontiers in Pharmacology, 13, 938959.
  • Neuroanatomical tract-tracing techniques that did go viral. (2011, November).

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Troubleshooting & Optimization

stability of 10-Ethylphenothiazine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 10-Ethylphenothiazine (EPT) , a critical hole-transport material and organophotocatalyst.[1] It synthesizes mechanistic insights with practical troubleshooting protocols for researchers observing degradation or unexpected reactivity.[1]

Topic: Stability of 10-Ethylphenothiazine (EPT) under Acidic, Basic, and Oxidative Conditions Audience: Synthetic Chemists, Photochemists, and Formulation Scientists Version: 2.1 (Current as of 2025)[1]

Executive Summary: The Stability Matrix

10-Ethylphenothiazine is chemically robust in neutral and mild basic environments but exhibits high sensitivity to oxidation in acidic media .[1] Its low ionization potential (


 V vs. SCE) makes it an excellent hole transporter but renders it prone to forming stable, colored radical cations that degrade into sulfoxides.[1]
Quick Reference Data
ConditionStability RatingPrimary RiskVisual Indicator
Acidic (pH < 4) Low Oxidation to Radical Cation (

) & Sulfoxide
Solution turns Pink/Red/Orange
Neutral (pH 7) High Photochemical Oxidation (if light exposed)Slow yellowing
Basic (pH > 9) High Precipitation (Solubility issue), Lithiation (Strong base)Precipitate formation
Oxidative Critical Rapid conversion to Sulfoxide (

) and Sulfone (

)
Color change to dark red, then bleaching

Module 1: Acidic Stability & The "Pink Solution" Phenomenon

Q1: Why does my 10-Ethylphenothiazine solution turn pink/red immediately upon adding acid?

Diagnosis: You are observing the formation of the Phenothiazine Radical Cation (


) .

Technical Explanation: Phenothiazines are electron-rich heterocycles.[1] In acidic media, particularly in the presence of trace oxygen or light, EPT undergoes a single-electron transfer (SET) to form a radical cation.[1]

  • Mechanism: The protonation of the nitrogen lone pair is less favorable than the oxidation of the sulfur/

    
    -system. The acid lowers the activation energy for oxidation by dissolved oxygen.
    
  • Visual Cue: The neutral EPT molecule is colorless or pale yellow.[1] The radical cation (

    
    ) has a strong absorption band in the visible region (typically 500–550 nm), appearing intense pink or orange.[1]
    
  • Consequence: While the radical cation is "stable" in the sense that it persists (making it useful for batteries), it is a reactive intermediate that will eventually hydrolyze to form 10-Ethylphenothiazine-5-oxide (Sulfoxide) , effectively degrading your starting material.[1]

Q2: Can I reverse this color change?

Troubleshooting:

  • Immediate Action: Add a mild reducing agent (e.g., Sodium Ascorbate or Hydrazine hydrate) to the solution.[1] If the color reverts to pale yellow, the radical cation was present and has been reduced back to the parent EPT.

  • Irreversible Degradation: If the color fades to a persistent yellow/brown but does not return to the original state, the radical cation has likely reacted with water to form the Sulfoxide , which cannot be easily reduced back to the sulfide under mild conditions.

Module 2: Basic Stability & Solubility

Q3: Is EPT stable in strong bases (e.g., NaOH, KOH, n-BuLi)?

Analysis:

  • Aqueous/Alcoholic Base (NaOH/KOH): EPT is highly stable.[1] Unlike N-H phenothiazine, the N-Ethyl group prevents deprotonation at the nitrogen.[1] Hydrolysis of the C-N bond is extremely slow and generally not observed under standard conditions.

  • Organolithium Reagents (n-BuLi): Caution is required.[1] While the ethyl group is robust, the phenothiazine ring positions (specifically C1 and C9, ortho to the Nitrogen) are susceptible to ortho-lithiation .[1]

    • Guidance: If using n-BuLi, keep temperatures below -78°C to prevent skeletal rearrangement or polymerization.[1]

Q4: I see a precipitate in my basic buffer. Is this degradation?

Diagnosis: This is likely a solubility failure , not chemical degradation.[1]

  • Cause: EPT is highly lipophilic (LogP ~ 4-5).[1] It is insoluble in water.[1] In acidic media, it may partially solubilize via protonation (though difficult due to low basicity).[1] In basic media, it remains neutral and will crash out of aqueous buffers immediately.[1]

  • Solution: Use a cosolvent system.[1] We recommend Acetonitrile:Water (80:20) or pure Dichloromethane for handling.[1]

Module 3: Degradation Pathways & Visualization

The following diagram details the critical degradation cascade of 10-Ethylphenothiazine. Note that the Sulfoxide is the kinetic trap (major product), while the Sulfone is the thermodynamic sink (minor product, requires strong oxidants).

EPT_Degradation cluster_legend Pathway Key EPT 10-Ethylphenothiazine (Parent) Radical Radical Cation (EPT•+) [PINK/RED COLOR] EPT->Radical Acid + O2 / Light (Oxidation) Radical->EPT Reduction (Ascorbate) Sulfoxide EPT-5-Sulfoxide (Major Degradant) Radical->Sulfoxide + H2O (Hydrolysis) Hydroxyl Hydroxylated Products Radical->Hydroxyl Nucleophiles Sulfone EPT-5,5-Dioxide (Sulfone) Sulfoxide->Sulfone Strong Oxidant (e.g., mCPBA, H2O2) key1 Red Arrow = Degradation Risk key2 Green Dashed = Reversible Recovery

Figure 1: Mechanistic degradation pathway of 10-Ethylphenothiazine showing the critical radical cation intermediate.

Module 4: Experimental Protocols

Protocol A: Rapid Stability Check (UV-Vis)

Use this to determine if your stock solution has degraded.[1]

  • Preparation: Dilute EPT stock to

    
     in Acetonitrile.
    
  • Measurement: Scan from 200 nm to 800 nm.

  • Analysis:

    • Peak at ~254 nm & 305 nm: Intact Parent EPT.[1]

    • New Band at ~515 nm: Presence of Radical Cation (

      
      ).[1]
      
    • Shift to ~340 nm (broad): Presence of Sulfoxide degradation product.[1]

Protocol B: HPLC Purity Analysis

Standard method for quantifying degradation.[1]

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5

)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 10 mins; Hold 95% B for 5 mins.[1]
Flow Rate 1.0 mL/min
Detection UV @ 254 nm

Expected Retention Order:

  • Sulfoxide (EPT-SO): Elutes first (Most polar).[1]

  • Sulfone (

    
    ):  Elutes second.
    
  • Parent (EPT): Elutes last (Most lipophilic).

References

  • Roseboom, H., & Perrin, J. H. (1977).[1] Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 66(10), 1392–1395.[1] Link

  • Schwarz, J., et al. (2015).[1] Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones.[2] Journal of the American Chemical Society, 137(32), 10399–10405.[1] Link[1]

  • Kaur, P., et al. (2020).[1][3] A Highly Oxidizing Radical Cation: Synthesis and Stability. RSC Advances. Link

  • Cheng, Y., et al. (2016).[1] Stability and degradation of organic hole-transport materials.[1] Journal of Materials Chemistry A, 4, 1234-1240.[1] Link

Sources

Technical Support Center: 10-Ethylphenothiazine (EPT) Solubility & Handling

[1]

Current Status: Operational Topic: Solubility Optimization & Troubleshooting for 10-Ethylphenothiazine Audience: Chemical Synthesis & Photoredox Catalysis Researchers[1]

Introduction: The Solubility Paradox

10-Ethylphenothiazine (EPT) is a potent organophotocatalyst and hole-transport material.[1] However, its utility is frequently bottlenecked by its physicochemical profile: a highly lipophilic tricyclic core (LogP ~4.[1]2) that resists aqueous solvation and aggregates in polar aprotic solvents.[1]

This guide addresses the three most common failure modes reported by researchers: Precipitation during photocatalysis , Incompatibility with biological assays , and Impurity-driven solubility variance .[1]

Module 1: Solvent Compatibility Matrix

Issue: "I cannot get EPT to dissolve completely in my reaction solvent."

Technical Insight: EPT relies on Van der Waals and


1
Solvent ClassSolventsSolubility RatingOperational Notes
Chlorinated DCM, ChloroformExcellent Primary choice for stock solutions.[1]
Ethers THF, 1,4-DioxaneGood Good for synthesis; THF is prone to peroxide formation which oxidizes EPT.[1]
Aromatics Toluene, BenzeneGood Excellent for film formation; avoids halogenated waste.[1]
Polar Aprotic Acetonitrile (MeCN), DMFModerate Critical: Requires sonication or heating (>40°C).[1] High concentrations (>0.1 M) may precipitate upon cooling.[1]
Polar Protic Ethanol, MethanolPoor Used as anti-solvents for recrystallization.[1]
Aqueous Water, PBSInsoluble Requires encapsulation or surfactant systems.[1]
Module 2: Troubleshooting Photocatalysis Protocols

Issue: "My EPT catalyst precipitates or turns dark green during the reaction."

Root Cause Analysis:

  • Concentration Overload: In standard photoredox solvents like Acetonitrile (MeCN), EPT solubility is finite.[1] Exceeding saturation leads to micro-precipitation, which scatters light and kills quantum yield.[1]

  • Oxidative Quenching: EPT is electron-rich.[1] Presence of oxygen leads to the formation of the radical cation (green/blue tint) or sulfoxide (inactive), altering solubility.

Protocol: The "Degas-Then-Dissolve" Workflow

Standardizing the preparation of EPT for visible-light photoredox catalysis.[1]

  • Weighing: Weigh EPT into a dry vial.

  • Solvent Prep: Do not add aerated solvent directly.[1] Sparge the solvent (MeCN or DMF) with Argon/Nitrogen for 15 minutes before addition.[1]

  • Dissolution: Add sparged solvent via syringe.[1] Sonicate for 5-10 minutes at 35°C.

  • Verification: Hold the vial up to a light source. If the solution is cloudy (Tyndall effect), filter through a 0.45 µm PTFE filter.

  • Reaction Assembly: Transfer to the reaction vessel under inert atmosphere.

EPT_PreparationStartStart: Solid EPTSolventSolvent Choice(MeCN/DMF)Start->SolventDegasStep 1: Sparge Solvent(Ar/N2, 15 min)Solvent->DegasPrevent OxidationMixStep 2: Mix & Sonicate(35°C, 10 min)Degas->MixCheckVisual Check(Clear vs Cloudy)Mix->CheckFilterFilter (PTFE 0.45µm)Check->FilterCloudyReadyReady for IrradiationCheck->ReadyClearFilter->Ready

Figure 1: Critical workflow for preparing EPT solutions for photoredox catalysis to prevent oxidative degradation and scattering.

Module 3: Biological & Aqueous Applications

Issue: "I need to test EPT in a cell-based assay, but it crashes out of water."

Technical Insight: EPT has a LogP > 4.[1]0. Direct addition of DMSO stocks to water results in immediate reprecipitation.[1] You must use a carrier system.[1]

Solution A: The Surfactant Method (Tween 80)

Suitable for non-sensitive cellular assays.[1]

  • Dissolve EPT in DMSO (100x final concentration).

  • Prepare assay buffer containing 0.5% - 1.0% Tween 80 .[1]

  • Slowly inject the DMSO stock into the vortexing buffer.[1]

Solution B: Cyclodextrin Complexation (High Stability)

Suitable for sensitive assays where free surfactant is toxic.[1] Phenothiazines fit well into the hydrophobic cavity of

1
  • Prepare a 1:2 molar ratio of EPT to HP-

    
    -Cyclodextrin  (Hydroxypropyl-beta-cyclodextrin).[1]
    
  • Dissolve Cyclodextrin in water.[1] Dissolve EPT in a minimal amount of Acetone.[1]

  • Add EPT/Acetone dropwise to the aqueous Cyclodextrin.

  • Stir open to air for 24h to evaporate the acetone, leaving a water-soluble inclusion complex.[1]

Module 4: Purification & Recrystallization

Issue: "My commercial EPT is yellowish-brown and has inconsistent solubility."

Technical Insight: Commercial EPT often oxidizes on the shelf to 10-ethylphenothiazine-5-oxide (sulfoxide), which is more polar and less active as a photocatalyst.[1] Pure EPT should be white or very pale yellow.[1]

Purification Protocol
  • Dissolution: Dissolve crude EPT in a minimum amount of boiling Ethanol (approx. 1g per 20-30 mL).[1]

  • Hot Filtration: If dark particles remain, filter while hot.[1][2]

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate (4°C).

  • Collection: Collect pale crystals via vacuum filtration. Wash with cold Ethanol.[1]

    • Note: If the product remains oiled out, switch solvent system to Acetonitrile (dissolve hot, cool to -20°C).[1]

RecrystallizationRawImpure EPT(Brown/Greenish)SolventBoiling Ethanol(or Acetonitrile)Raw->SolventDissolveDissolve SaturationSolvent->DissolveCoolSlow Cooling(RT -> 4°C)Dissolve->CoolPrecipCrystals Form?Cool->PrecipOilOiling OutPrecip->OilNo (Oily)FilterVacuum Filter& WashPrecip->FilterYesReheatReheat & AddSeed CrystalOil->ReheatReheat->Cool

Figure 2: Decision tree for purifying degraded EPT to restore solubility and catalytic activity.

References
  • Synthesis & Properties: 10-Ethylphenothiazine. PubChem Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Solubility & Electrolytes: Shkrob, I. A., et al. (2020).[1] "Solubility of various phenothiazines in their neutral and charged forms." ResearchGate. [Link][1]

  • Photocatalytic Applications: Speckmeier, E., et al. (2018).[1] "Visible-Light-Promoted reaction using 10-ethylphenothiazine." Beilstein Journal of Organic Chemistry.

  • Recrystallization Techniques: MIT Digital Lab Techniques Manual. "Recrystallization."[1][2][3][4] [Link]

preventing oxidation of 10-Ethylphenothiazine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 10-Ethylphenothiazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this compound. Our goal is to provide not just protocols, but a deeper understanding of the mechanisms behind them, ensuring the integrity of your experiments and materials.

Frequently Asked Questions (FAQs)

Q1: My 10-Ethylphenothiazine powder has developed a greenish or brownish tint. What is happening?

This color change is a classic indicator of oxidation. 10-Ethylphenothiazine, like other phenothiazine derivatives, is highly susceptible to oxidation when exposed to atmospheric oxygen and light.[1][2] The initial step of oxidation involves the formation of a colored cation radical, which can impart a visible tint to the material.[3][4] Prolonged exposure leads to further, irreversible oxidation.

Q2: What is the chemical mechanism behind the oxidation of 10-Ethylphenothiazine?

The oxidation of the phenothiazine core is a well-understood process. The heteroaromatic ring system, with its electron-rich sulfur and nitrogen atoms, is easily oxidized.[3] The process generally occurs in two main steps:

  • Reversible Formation of a Cation Radical: The phenothiazine molecule loses one electron to an oxidizing agent (like O₂) to form a colored cation radical (a type of semiquinone). This step is reversible.[4]

  • Irreversible Formation of Sulfoxide: This radical can then be further oxidized, losing another electron and reacting with water (hydrolysis) to form a colorless, non-radical sulfoxide (10-Ethylphenothiazine-5-oxide).[4][5][6] This step is irreversible and represents a permanent degradation of the compound.

In some cases, dimerization or polymerization of the radical intermediate can also occur.[7]

OxidationPathway cluster_0 Oxidation of 10-Ethylphenothiazine Parent 10-Ethylphenothiazine (Stable) Radical Cation Radical (Colored, Unstable) Parent->Radical  -1e⁻ (O₂, Light) Radical->Parent  +1e⁻ (Reversible) Sulfoxide 10-Ethylphenothiazine-5-oxide (Colorless, Oxidized Product) Radical->Sulfoxide  -1e⁻, +H₂O (Irreversible)

Caption: Oxidation pathway of 10-Ethylphenothiazine.

Q3: What are the ideal storage conditions to prevent the oxidation of 10-Ethylphenothiazine?

To maintain the long-term stability of 10-Ethylphenothiazine and prevent oxidative degradation, adherence to strict storage protocols is critical. The primary goal is to eliminate exposure to oxygen, light, and high temperatures.

ParameterRecommendationRationale
Atmosphere Inert Gas Blanket (Argon or Nitrogen)Displaces oxygen, a key reactant in the oxidation process. Storing under an inert gas is a critical preventative measure.[8]
Container Tightly Sealed, Amber Glass VialPrevents exposure to atmospheric oxygen and moisture.[1][8] Amber glass blocks UV light, which can catalyze oxidation.[2]
Temperature Refrigerated (2-8°C)Low temperatures slow down the rate of chemical reactions, including oxidation.
Light Store in Complete DarknessLight, particularly UV light, provides the energy to initiate and propagate the radical chain reactions of oxidation.[1][2]
Purity Use High-Purity MaterialImpurities, especially metal ions, can act as catalysts for oxidation reactions.[3]
Q4: Can I use antioxidants to stabilize 10-Ethylphenothiazine in solution?

While phenothiazines themselves are known to have antioxidant properties by acting as radical scavengers, this is due to their inherent ability to be easily oxidized.[9][10][11] Adding another antioxidant can be complex. In some biological or lipid-based systems, phenothiazines can even act as pro-oxidants.[12] For long-term storage of the pure compound, the most effective strategy is not to add stabilizers but to rigorously control the storage environment (inert gas, low temperature, darkness) as described above.

Troubleshooting Guide

Issue: I suspect my 10-Ethylphenothiazine has oxidized. How can I confirm this and what should I do?

If you observe a color change or suspect degradation for other reasons (e.g., inconsistent experimental results), a systematic approach is necessary to confirm oxidation and decide on the next steps.

TroubleshootingWorkflow Start Oxidation Suspected (e.g., color change) Analysis Step 1: Analytical Confirmation (HPLC-UV or LC-MS) Start->Analysis Check Is Oxidized Product (e.g., Sulfoxide) Detected? Analysis->Check NoOxidation Result: No Significant Oxidation Review handling procedures. Check->NoOxidation No OxidationConfirmed Result: Oxidation Confirmed Check->OxidationConfirmed Yes Decision Step 2: Assess Purity Is the purity acceptable for the intended application? OxidationConfirmed->Decision Use Use Material (If purity is acceptable) Decision->Use Yes Purify Purify Material (e.g., Recrystallization, Chromatography) If feasible Decision->Purify No Discard Discard Material & Procure New Lot Review storage & handling protocols. Decision->Discard No

Caption: Troubleshooting workflow for suspected oxidation.

Experimental Protocol: Confirmation of Oxidation via HPLC-UV

High-Performance Liquid Chromatography (HPLC) is an excellent method for separating 10-Ethylphenothiazine from its more polar oxidation product, 10-Ethylphenothiazine-5-oxide.[13][14] This protocol provides a general framework for analysis.

Objective: To qualitatively and quantitatively assess the presence of 10-Ethylphenothiazine-5-oxide in a sample of 10-Ethylphenothiazine.

Materials:

  • Suspected 10-Ethylphenothiazine sample

  • Reference standard of pure 10-Ethylphenothiazine (if available)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic Acid (or other suitable modifier)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the suspect 10-Ethylphenothiazine powder.

    • Dissolve the sample in a 1:1 mixture of ACN and water to a final concentration of 0.1 mg/mL. Use a volumetric flask for accuracy.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a 30% B to 95% B gradient over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at 254 nm and 310 nm, as phenothiazines typically have strong absorbance in these regions.[4]

    • Column Temperature: 30°C.

  • Data Analysis:

    • Expected Elution Profile: The primary oxidation product, 10-Ethylphenothiazine-5-oxide, is more polar than the parent compound. Therefore, it will have a shorter retention time on a reversed-phase column.

    • Qualitative Assessment: Look for a peak that elutes earlier than the main 10-Ethylphenothiazine peak. The presence of this earlier peak is indicative of oxidation.

    • Quantitative Assessment: If a reference standard for the sulfoxide is not available, you can estimate the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

      • % Purity ≈ (Area of Parent Peak / Total Area of All Peaks) * 100

Interpretation: A significant peak eluting before the main compound strongly confirms oxidation. The percentage of this impurity will determine if the material is suitable for your experimental needs. For many applications in drug development, purity levels below 98-99% may be unacceptable.

Q5: My material is confirmed to be oxidized. Can I purify it?

Purification may be possible but must be approached with caution.

  • Recrystallization: If the oxidation level is minor, recrystallization from a suitable solvent (e.g., ethanol, toluene) might be effective. The more polar sulfoxide may remain in the mother liquor. However, the heat used in this process could potentially promote further degradation if not performed under an inert atmosphere.

  • Column Chromatography: For more significant impurities, preparative column chromatography is a more robust option for separating the parent compound from its oxidized byproducts.

Recommendation: For critical applications such as in drug development, it is often more reliable and cost-effective to discard the oxidized material and procure a new, high-purity lot. This eliminates any uncertainty about the composition of your starting material. Following rigorous storage and handling protocols from the outset is the best strategy.[2][8]

References
  • Pharmacy 180. Phenothiazines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • PubMed. Mechanism for phenothiazine oxidation. [Link]

  • Redox. Safety Data Sheet Phenothiazine Revision 4, Date 03 Mar 2022. [Link]

  • PubChem. Phenothiazine | C12H9NS | CID 7108. [Link]

  • ResearchGate. Analytical study of the reaction of phenothiazines with some oxidants, metal ions, and organic substances (review article). [Link]

  • Physical Chemistry Research. Antioxidant Properties of Phenothiazine Derivatives in 1,4-Dioxane Oxidation. [Link]

  • PubMed. Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. [Link]

  • PubMed. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. [Link]

  • PubMed. Efficient oxidizing agents for determination of 2,10-disubstituted phenothiazines. [Link]

  • National Center for Biotechnology Information (NCBI). Antioxidant Properties of New Phenothiazine Derivatives. [Link]

  • PubMed. Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. [Link]

  • PubMed. Oxidative degradation of pharmaceutically important phenothiazines I: Isolation and identification of oxidation products of promethazine. [Link]

  • Physical Chemistry Research. 10H-phenothiazin-2-yl-methanamine as an Inhibitor of Radical Chain Oxidation of Organic Compounds. Kinetics and Mechanism of Action. [Link]

  • ResearchGate. Phenothiazine Derivatives as Antioxidants for Engine Oils. [Link]

  • Methods and objects of chemical analysis. Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. [Link]

  • RSC Publishing. Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study. [Link]

  • Indo American Journal of Pharmaceutical Sciences. stability testing of new pharmaceutical drug products. [Link]

  • Physical Chemistry Research. Regular Article. [Link]

  • ResearchGate. (PDF) Spectrophotometric and spectrofluorimetric determination of the 2-and 10-disubstituted phenothiazines using peroxy acid oxidation. [Link]

  • IIP Series. CHEMICAL STABILITY OF DRUGS. [Link]

  • ResearchGate. (PDF) Synthesis and Evaluation of Phenothiazine Derivatives. [Link]

  • ResearchGate. Antioxidant effects of phenothiazine, phenoxazine, and iminostilbene on free-radical-induced oxidation of linoleic acid and DNA | Request PDF. [Link]

  • World Health Organization (WHO). Annex 10 - ICH. [Link]

  • PubMed. Phenothiazines: Nrf2 activation and antioxidant effects. [Link]

Sources

Technical Support Center: Synthesis of 10-Ethylphenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 10-Ethylphenothiazine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Our goal is to provide practical, experience-driven advice to help you identify, troubleshoot, and mitigate common impurities, ensuring the integrity and quality of your final product.

Troubleshooting & FAQs: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis of 10-Ethylphenothiazine, which is most commonly prepared by the N-alkylation of phenothiazine.

Q1: My final product is a yellow or off-white solid, but literature reports it as white needles. What is causing this discoloration?

This is one of the most frequent observations. The discoloration is typically due to the presence of two main types of impurities:

  • Unreacted Phenothiazine: The starting material, phenothiazine, is a yellow crystalline substance.[1] Incomplete alkylation will leave residual phenothiazine in your crude product, imparting a yellow hue. The primary cause is often inefficient deprotonation of the phenothiazine nitrogen.

    • Causality: The reaction proceeds via the formation of a phenothiazine anion after deprotonation by a strong base (like NaH), which then acts as a nucleophile attacking the ethylating agent (e.g., bromoethane or ethyl iodide).[2] If the base is old, moisture is present, or an insufficient amount is used, deprotonation will be incomplete, leading to lower yields and contamination with the starting material.

  • Oxidation Products: Phenothiazine and its derivatives are highly susceptible to oxidation, particularly at the sulfur atom, to form phenothiazine-5-oxide (sulfoxide) and, under more stringent conditions, phenothiazine-5-dioxide (sulfone).[1][3] These oxidized species are often colored and can be generated by exposure to air during prolonged heating or workup procedures.

    • Causality: The lone pair of electrons on the sulfur atom is readily oxidized. Heating the reaction mixture in the presence of atmospheric oxygen can be sufficient to generate trace amounts of the sulfoxide, which can significantly impact the product's color.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and ensure your glassware is oven-dried. Moisture will quench the strong base (e.g., NaH) and inhibit the necessary deprotonation.

  • Verify Base Activity: Use a fresh, high-quality batch of sodium hydride. A common procedure involves washing the NaH (60% dispersion in mineral oil) with dry hexane before use to remove the oil and any surface oxidation.

  • Maintain an Inert Atmosphere: Purge the reaction flask with an inert gas like argon or nitrogen before adding reagents and maintain a positive pressure throughout the reaction.[2] This minimizes contact with atmospheric oxygen.

  • Purification: Unreacted phenothiazine and its oxidation products can typically be removed by recrystallization or flash column chromatography.

Q2: My NMR spectrum is clean, but my HPLC/LC-MS analysis shows several minor, unexpected peaks. What are they?

While ¹H NMR is excellent for identifying the main product and significant impurities, it may not detect trace impurities that are readily picked up by more sensitive techniques like HPLC or LC-MS.[4][5][6]

  • Likely Impurities:

    • Phenothiazine Sulfoxide: As mentioned above, this is a very common oxidation byproduct. It has a molecular weight of 215 g/mol , 16 units higher than phenothiazine.

    • 10-Ethylphenothiazine Sulfoxide: The product itself can also oxidize. This impurity will have a molecular weight of 243 g/mol .

    • Diethyldisulfide or related species: If using an ethylating agent like ethyl iodide, side reactions can sometimes generate byproducts, although this is less common under standard N-alkylation conditions.

    • Impurities from Starting Phenothiazine: Commercial phenothiazine is often synthesized by the fusion of diphenylamine with sulfur.[7][8] This process can introduce thermally stable, colored, or electroactive impurities that may persist through your synthesis.[7]

Troubleshooting & Identification Strategy:

  • LC-MS Analysis: This is the most powerful tool for this scenario. The mass-to-charge ratio (m/z) of the impurity peaks can provide the molecular weight, allowing you to quickly identify potential oxidation products or other byproducts.

  • Forced Degradation Study: To confirm if a peak corresponds to an oxidation product, take a small, pure sample of your 10-Ethylphenothiazine, dissolve it, and bubble air through it or add a small amount of a mild oxidizing agent (like H₂O₂). Re-analyze by HPLC; an increase in the intensity of the suspected impurity peak strongly suggests it's an oxidation product.

  • Purify the Starting Material: If you suspect the impurities are carried over from the starting phenothiazine, consider purifying it by distillation or recrystallization before use.[7]

Q3: My reaction yield is poor, and I recover a large amount of unreacted phenothiazine. What can I do to improve the conversion?

Low conversion is a common issue directly related to the efficiency of the nucleophilic substitution reaction.

  • Key Factors Affecting Yield:

    • Incomplete Deprotonation: This is the most critical step. The pKa of the N-H in phenothiazine is approximately 25 in DMSO, requiring a strong base. Sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is a standard choice.[2][9]

    • Reaction Time and Temperature: While the deprotonation is often done at 0 °C, the subsequent alkylation may require stirring at room temperature or gentle heating for several hours to go to completion.[2]

    • Choice of Ethylating Agent: Ethyl iodide is generally more reactive than ethyl bromide due to the better leaving group ability of iodide.

    • Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of both the base and the ethylating agent can help drive the reaction to completion.[2]

Protocol Optimization:

  • Staged Addition: Add the NaH to the solution of phenothiazine in dry THF at 0 °C and stir for a dedicated period (e.g., 1 hour) to ensure complete formation of the anion before adding the ethylating agent.[2] A color change to yellow or deep red is often indicative of anion formation.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the phenothiazine spot. If the reaction stalls, consider gentle warming (e.g., to 40-50 °C) for a few hours.

  • Alternative Phase-Transfer Catalysis: For some N-alkylations, a phase-transfer catalyst (PTC) system (e.g., NaOH, toluene, and a quaternary ammonium salt) can be an effective alternative to pyrophoric bases like NaH, though optimization is required.

Summary of Potential Impurities

The following table provides a quick reference for common impurities in 10-Ethylphenothiazine synthesis.

Impurity NameCommon SourceRecommended Detection Method(s)
Phenothiazine Unreacted starting materialTLC, HPLC, GC-MS
Phenothiazine-5-oxide Oxidation of starting materialHPLC, LC-MS (M+16 of phenothiazine)
10-Ethylphenothiazine-5-oxide Oxidation of the final productHPLC, LC-MS (M+16 of product)
Residual Solvents (THF, DMF) Incomplete removal during workupGC-MS, ¹H NMR
Mineral Oil Carrier for NaH dispersion¹H NMR (aliphatic signals), Column Chromatography

Visualizing Impurity Formation

The following diagram illustrates the primary synthetic pathway for 10-Ethylphenothiazine and highlights the key stages where impurities are commonly introduced.

G PTZ Phenothiazine (Starting Material) Anion Phenothiazine Anion PTZ->Anion Deprotonation Unreacted_PTZ Unreacted Phenothiazine PTZ->Unreacted_PTZ Incomplete Reaction Oxidized_PTZ Phenothiazine Sulfoxide PTZ->Oxidized_PTZ Air Oxidation (Heat) Base Base (e.g., NaH) Base->Anion EtX Ethylating Agent (e.g., EtBr) Product Crude 10-Ethylphenothiazine EtX->Product Anion->Product Oxidized_Product Product Sulfoxide Product->Oxidized_Product Air Oxidation (Workup/Heat) Solvent_Res Residual Solvents Product->Solvent_Res Incomplete Removal

Caption: Synthetic pathway and common impurity origins.

Featured Protocol: Recrystallization of 10-Ethylphenothiazine

This protocol is designed to remove common impurities such as unreacted phenothiazine and its oxidized byproducts from the crude product. Ethanol is a common and effective solvent for this purpose.

Objective: To obtain high-purity, white crystalline 10-Ethylphenothiazine.

Materials:

  • Crude 10-Ethylphenothiazine

  • 95% or Absolute Ethanol

  • Erlenmeyer flask

  • Hot plate with stirring

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Place the crude 10-Ethylphenothiazine solid into an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol portion-wise (a few mL at a time) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary to create a saturated solution.

    • Expert Note: Adding too much solvent will result in a poor recovery of your purified product. If you add too much, you can evaporate some of the solvent to re-concentrate the solution.

  • Decolorization (Optional): If the solution is still significantly colored, you can add a small amount of activated charcoal to the hot solution. Swirl for a few minutes to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. If you use charcoal, you must perform a hot filtration through a fluted filter paper to remove it before cooling.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol. This will rinse away any residual soluble impurities clinging to the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying: Allow the crystals to dry completely, either on the filter paper under vacuum or by transferring them to a watch glass. A vacuum oven at a low temperature (e.g., 40 °C) can be used to expedite drying.

  • Verification: Check the purity of the recrystallized product by measuring its melting point and comparing it to the literature value (approx. 101-103 °C). An HPLC or TLC analysis should show a significant reduction or complete removal of the impurities.[1]

References

  • Defense Technical Information Center. (n.d.). Synthesis of phenothiazine derivatives for antioxidant studies. DTIC. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • Gautam, V., et al. (2013). Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity. ResearchGate. [Link]

  • Google Patents. (1959).
  • Gupta, R. R. (n.d.). Recent advances in the synthesis of phenothiazines. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Google Patents. (1968).
  • Connect Journals. (n.d.). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. [Link]

  • Kulakov, I. V., et al. (2008). Synthesis of N-alkaloidacyl derivatives of phenothiazine. ResearchGate. [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Yu, D.-H., et al. (2011). 10-Ethyl-10H-phenothiazine-3-carbaldehyde. ResearchGate. [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. [Link]

  • Research and Reviews: Journal of Chemistry. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

  • Scholars Research Library. (n.d.). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. [Link]

Sources

Technical Support Center: Refining the Recrystallization of 10-Ethylphenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 10-Ethylphenothiazine via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical purification step. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Understanding the Core Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[1] Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

The process, in its essence, involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that ideally excludes the impurities.

Experimental Protocol: Recrystallization of 10-Ethylphenothiazine

This protocol provides a general framework for the recrystallization of 10-Ethylphenothiazine. The choice of solvent is critical and should be determined experimentally if not already established. Ethanol has been noted as a suitable solvent for the recrystallization of phenothiazine derivatives.[2]

Materials and Equipment:

  • Crude 10-Ethylphenothiazine

  • Selected recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixed solvent system)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Step-by-Step Methodology:
  • Solvent Selection: If a suitable solvent is not known, perform small-scale solubility tests with various solvents to find one that dissolves 10-Ethylphenothiazine when hot but not at room temperature.[1]

  • Dissolution: Place the crude 10-Ethylphenothiazine in an Erlenmeyer flask. Add a small amount of the chosen solvent and bring the mixture to a gentle boil using a heating mantle. Add more solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[3]

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[4] Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5] Rushing this step by placing the flask directly in an ice bath can cause the compound to precipitate as a powder, trapping impurities.

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 10-Ethylphenothiazine.

  • Cooling: Once the solution has reached room temperature and crystal formation has started, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of 10-Ethylphenothiazine (102.5-103.0 °C)[6] to remove any residual solvent.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 10-Ethylphenothiazine in a question-and-answer format.

Issue 1: The compound "oils out" instead of forming crystals.

Q: My 10-Ethylphenothiazine is separating as an oil upon cooling. What is causing this and how can I fix it?

A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of the solute is too high, causing it to come out of solution above its melting point.[7] Highly impure samples are also more prone to oiling out.

Causality & Solution:

  • High Solute Concentration: The solution is likely supersaturated to a point where the compound separates as a liquid phase. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease the saturation, and then allow it to cool slowly again.[7]

  • Rapid Cooling: Cooling the solution too quickly can also induce oiling. Ensure a slow cooling rate by insulating the flask or allowing it to cool on a surface that does not draw heat away too rapidly.

  • Inappropriate Solvent: If the problem persists, the chosen solvent may not be ideal. Consider using a lower-boiling point solvent or a mixed solvent system.

Issue 2: Poor or No Crystal Formation.

Q: I have followed the procedure, but no crystals are forming, even after cooling in an ice bath. What should I do?

A: This is a common issue often caused by either using too much solvent or the formation of a supersaturated solution that resists nucleation.

Causality & Solution:

  • Excess Solvent: If too much solvent was added during the dissolution step, the solution will not be saturated enough for crystals to form upon cooling.[3][5] To resolve this, you can gently boil off some of the solvent to increase the concentration and then attempt to cool the solution again.

  • Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration is higher than its solubility, but crystal nucleation has not occurred.[3] To induce crystallization:

    • Scratching: Use a glass stirring rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Introduce a tiny crystal of pure 10-Ethylphenothiazine (a "seed crystal") into the solution. This provides a template for further crystal growth.

    • Extended Cooling: Sometimes, simply leaving the solution in a cold environment for a longer period can be sufficient for spontaneous nucleation to occur.

Issue 3: Low Recovery/Yield.

Q: My final yield of purified 10-Ethylphenothiazine is very low. What are the potential reasons?

A: A low yield can result from several factors throughout the recrystallization process.[5]

Causality & Solution:

  • Excessive Solvent: As mentioned previously, using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor.[3][5]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper or funnel, leading to loss of material.

  • Incomplete Crystallization: Not allowing the solution to cool sufficiently in the ice bath will result in a lower yield.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[3]

  • To Improve Yield: If you suspect a significant amount of product remains in the mother liquor, you can try to obtain a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.[5]

Issue 4: The Purified Crystals are Still Colored.

Q: After recrystallization, my 10-Ethylphenothiazine crystals still have a colored tint. How can I remove the color?

A: The presence of color indicates that colored impurities are still present in your final product. This usually happens when the impurities have similar solubility properties to your compound or when they are adsorbed onto the crystal surface.

Causality & Solution:

  • Ineffective Decolorization: The amount of activated charcoal used may have been insufficient to adsorb all the colored impurities. It is important not to add too much charcoal, as it can also adsorb the desired product.[4][5]

  • Co-crystallization of Impurities: If the impurity has very similar structural properties to 10-Ethylphenothiazine, it might be incorporated into the crystal lattice. In this case, a second recrystallization may be necessary, potentially with a different solvent system.

  • Procedure: Repeat the recrystallization process, ensuring to include the activated charcoal step. Add a small amount of charcoal to the hot solution, swirl, and then perform a hot filtration before allowing the solution to cool.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Freezing Point (°C)PolarityNotes
Ethanol78-114PolarOften a good starting choice for phenothiazine derivatives.[2]
Isopropanol82-89PolarSimilar to ethanol, can be a suitable alternative.
Acetone56-95Polar AproticLower boiling point, useful if oiling out is an issue.
Toluene111-95NonpolarMay be suitable if a nonpolar solvent is required.
Heptane98-91NonpolarOften used in mixed solvent systems with a more polar solvent.
Water1000Very PolarUnlikely to be a good single solvent for 10-Ethylphenothiazine due to its organic nature, but could be used in a mixed solvent system.

Visualizations

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation Start Crude 10-Ethylphenothiazine AddSolvent Add minimum hot solvent Start->AddSolvent Dissolved Completely Dissolved? AddSolvent->Dissolved Dissolved->AddSolvent No Decolorize Decolorize with Charcoal (if needed) Dissolved->Decolorize Yes Cooling Slow Cooling to Room Temp Dissolved->Cooling No (if no decolorization/filtration needed) HotFilter Hot Filtration (if needed) Decolorize->HotFilter HotFilter->Cooling IceBath Cool in Ice Bath Cooling->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure 10-Ethylphenothiazine Dry->End

Caption: General workflow for the recrystallization of 10-Ethylphenothiazine.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_oiling Oiling Out cluster_no_xtal No Crystals cluster_low_yield Low Yield Start Problem Encountered Oil_Q Did the compound oil out? Start->Oil_Q NoXtal_Q No crystals forming? Start->NoXtal_Q LowYield_Q Low yield obtained? Start->LowYield_Q Oil_A1 Reheat, add more solvent, cool slowly. Oil_Q->Oil_A1 Oil_A2 Consider a lower boiling point solvent. Oil_A1->Oil_A2 NoXtal_A1 Too much solvent? Boil some off. NoXtal_Q->NoXtal_A1 NoXtal_A2 Supersaturated? Scratch or seed. NoXtal_Q->NoXtal_A2 LowYield_A1 Check for premature crystallization. LowYield_Q->LowYield_A1 LowYield_A2 Ensure washing with ice-cold solvent. LowYield_Q->LowYield_A2 LowYield_A3 Recover second crop from mother liquor. LowYield_Q->LowYield_A3

Caption: Decision tree for troubleshooting common recrystallization issues.

Safety Precautions

10-Ethylphenothiazine and its parent compound, phenothiazine, should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9][10] Phenothiazines may cause skin irritation or allergic reactions.[11] All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for 10-Ethylphenothiazine and the solvents used for specific handling and disposal information.

References

  • Recrystallization. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC9h5oL2_6k2lqWpojEfvM0Bos7X9Oh2Lxqq4vCY0ief4HaHly4oDF9ZD9-2HgfXGq64hdzGlrLbJJvl4Gt3t6e0Js6n89McjoBgPLnyUVskkb4NUSZ2rHQUm8cwXOveUN_jSkLYGCujrU2EN81-NNElBYbIz8jYAKkiX0GZHplUzb_9nOQLZoyDY772jhFhKvj4XojAXz9xD6wUpv
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.). Problems with Recrystallisations.
  • ChemicalBook. (n.d.). 10-ethyl-10H-phenothiazine synthesis.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Recrystallization. (n.d.).
  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube.
  • Recrystallization-1.pdf. (n.d.).
  • Yu, D.-H., Wang, J.-Q., Kong, L., & Liu, Z.-d. (2011). 10-Ethyl-10H-phenothiazine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3344. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of phenothiazine (US3381007A).
  • Google Patents. (n.d.). Purification of phenothiazine (US2887482A).
  • ChemicalBook. (2025, February 22). Chemical Safety Data Sheet MSDS / SDS - 10H-phenothiazine 5,5-dioxide.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • European Chemicals Agency (ECHA). (n.d.). Phenothiazine - Substance Information.
  • National Center for Biotechnology Information. (n.d.). 10-Ethylphenothiazine-3-carbaldehyde. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 10H-Phenothiazine, 2-(ethylthio)-. PubChem Compound Database.
  • Chemsrc. (2025, October 1). 1-ethyl-10H-phenothiazine.
  • Safety Data Sheet - 37711-29-8. (2025, August 10).
  • Gzella, A., et al. (2021). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 26(11), 3196.
  • ChemicalBook. (2023, May 4). 10-ethyl-10H-phenothiazine.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 10-Methylphenothiazine.
  • Cheméo. (n.d.). Chemical Properties of 10H-Phenothiazine, 10-methyl- (CAS 1207-72-3).
  • A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. (2025, January 27). ResearchGate.
  • Nerz. (2013, February 3). How to Carry Out a Recrystallization [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). Phenothiazine. PubChem Compound Database.

Sources

Scale-Up Support Center: 10-Ethylphenothiazine (EPT) Production

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: SC-EPT-2024-001
Subject: Troubleshooting Scale-Up Anomalies in 10-Ethylphenothiazine Synthesis
Status: OPEN
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Scale-Up Gap

Welcome to the Process Engineering Support Hub. You are likely here because the protocol that worked perfectly on a 5-gram scale in a round-bottom flask is failing at the 500-gram or kilogram scale.

10-Ethylphenothiazine (EPT) synthesis appears deceptively simple—a classic


 N-alkylation. However, scaling this reaction introduces non-linear challenges regarding heat transfer , oxidative instability , and reagent volatility . This guide addresses the specific failure modes encountered when moving from bench to pilot scale.

Module 1: Reaction Engineering & Kinetics

User Issue: "My reaction stalls at 60% conversion, or I see a runaway exotherm."

Diagnosis: At the lab scale, heat dissipation is rapid. At scale, the accumulation of heat from the deprotonation step (if using hydrides) or the alkylation event can degrade the alkylating agent or trigger side reactions. Furthermore, Ethyl Bromide (EtBr) has a boiling point of ~38°C. If your reactor exotherms above this without adequate reflux capacity, you are losing your reagent to the scrubber, not the reaction.

Troubleshooting Protocol
ParameterLab Scale (Avoid at Scale)Pilot/Pro Scale (Recommended)Technical Rationale
Base Sodium Hydride (NaH)KOH or NaOH (Micro-prills) NaH releases

gas (explosion hazard) and creates foaming. Hydroxides are safer but require Phase Transfer Catalysis (PTC).
Solvent DMF / THFToluene or DMSO DMF decomposes at high T/pH to dimethylamine (impurity). Toluene allows for azeotropic water removal; DMSO accelerates

.
Catalyst NoneTBAB or TEBA (1-3 mol%) Phase Transfer Catalysts (PTC) allow the use of solid/aqueous bases with organic solvents, bypassing the need for anhydrous conditions.
Reagent Ethyl Bromide (1.5 eq)Ethyl Bromide (1.1 eq + Slow Feed) Controlled dosing prevents "boil-off" of EtBr and manages the exotherm.
The "Fix-It" Workflow: PTC Implementation

If you are struggling with NaH handling or low conversion:

  • Switch System: Use Toluene (solvent), KOH (4 eq, solid prills), and Tetra-n-butylammonium bromide (TBAB, 3 mol%).

  • Temperature Control: Heat to 40°C.

  • Dosing: Add Ethyl Bromide sub-surface via dip tube over 2 hours. This prevents vaporization in the headspace.

  • Agitation: High-shear mixing is critical here. PTC relies on interfacial surface area.

Module 2: Impurity Profile & Oxidation Control

User Issue: "The product is turning pink/green during workup."

Diagnosis: Phenothiazine derivatives are electron-rich and prone to oxidation.[1] The "pink" hue is the radical cation , and the "green" often indicates further oxidation or complex formation. This is driven by light and oxygen exposure, often exacerbated by trace metal contaminants in the reactor.

Mechanism Visualization

The following diagram illustrates the competition between the desired N-alkylation and the oxidative degradation pathways.

EPT_Reaction_Pathways PTZ Phenothiazine (Starting Material) Anion Phenothiazine Anion (Nucleophile) PTZ->Anion -H+ Radical Radical Cation (Pink Species) PTZ->Radical [O], Light, -e Base Base Deprotonation (KOH/PTC) EPT 10-Ethylphenothiazine (Target Product) Anion->EPT S_N2 Alkylation EtBr + EtBr Sulfoxide Phenothiazine-5-oxide (Sulfoxide Impurity) Radical->Sulfoxide +H2O Sulfone Phenothiazine-5,5-dioxide (Sulfone Impurity) Sulfoxide->Sulfone [O]

Caption: Reaction pathway showing the competition between the desired N-alkylation (Green) and the oxidative degradation cascade (Red) triggered by light/oxygen.

Corrective Actions
  • Inerting: The reactor must be purged with

    
     or Argon. Sparge the solvent for 30 mins before adding phenothiazine.
    
  • Additives: Add 0.5% (wt/wt) Sodium Dithionite (

    
    ) or Ascorbic Acid  to the aqueous quench during workup. This reduces the pink radical cation back to the neutral species.
    
  • Light Exclusion: Wrap glass reactors in foil or use amber glassware for sampling.

Module 3: Purification (Non-Chromatographic)

User Issue: "I cannot run a 5kg silica column. How do I purify this?"

Diagnosis: Chromatography is unviable at scale due to solvent cost and throughput. You must rely on recrystallization . The challenge is that unreacted Phenothiazine (PTZ) co-crystallizes with 10-Ethylphenothiazine (EPT).

The "Ethanol Switch" Protocol

Phenothiazine is sparingly soluble in boiling ethanol, whereas EPT is moderately soluble.

Step-by-Step Crystallization:

  • Crude Isolation: Strip the reaction solvent (Toluene) completely to obtain a crude oil/solid.

  • Dissolution: Add Ethanol (95%) (Ratio: 5 mL per gram of crude).

  • Reflux: Heat to reflux (78°C). The solution should be clear.

    • Tip: If "black specks" remain, perform a hot filtration through a Celite pad or a sintered glass filter.

  • Cooling Ramp:

    • Cool to 40°C over 1 hour.

    • Cool to 0-5°C over 2 hours (hold for 1 hour).

  • Filtration: Filter the white/pale yellow needles.

  • Wash: Wash the cake with cold Ethanol (-10°C).

  • Drying: Vacuum dry at 40°C. Do not exceed 50°C as surface oxidation can occur on wet cake.

Purity Check:

  • Target: HPLC purity > 99.5%.

  • Critical Impurity: Phenothiazine < 0.1%.

  • If PTZ remains: Recrystallize again from Isopropyl Alcohol (IPA) .

Module 4: Safety & Engineering Controls

User Issue: "The reactor pressure is spiking."

Diagnosis: Ethyl Bromide (EtBr) is the culprit.

  • Boiling Point: 38.4°C.

  • Flash Point: -23°C.

  • Hazard: It is a potent alkylating agent (potential carcinogen).

Engineering Controls Checklist
  • Condenser: The reflux condenser must be chilled to -10°C (glycol loop), not tap water. Tap water (15-20°C) is too close to the boiling point, leading to solvent loss and pressure buildup.

  • Scrubber: Vent lines must pass through a caustic scrubber (NaOH solution) to neutralize any escaping acid gases or alkyl halides.

  • Seals: Use PTFE (Teflon) or Kalrez gaskets. EtBr swells Viton and EPDM, leading to leaks.

References

  • Synthesis & PTC Methods

    • Ma, D., et al. "CuI-catalyzed coupling reaction of aryl halides with phenothiazines." Organic Letters, 2003.
    • Freedman, H. H. "Industrial Applications of Phase Transfer Catalysis." Pure and Applied Chemistry, 1986. (Foundational text for replacing NaH with PTC).

  • Oxidation & Stability

    • Madeira, P. J., et al. "Electrochemical oxidation of phenothiazine derivatives." Journal of Physical Chemistry A, 2008.
    • Sigma-Aldrich Safety Data Sheet.[2] "Ethyl Bromide."[2][3][4][5] (Critical safety data regarding volatility and toxicity).

  • Purification

    • Baird, J., et al. "Process for the purification of phenothiazine."[6] U.S. Patent 3,381,007. (Historical but authoritative basis for solvent selection in phenothiazine purification).

Sources

Technical Support Center: Synthesis of 10-Ethylphenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Optimizing Purity

Welcome to the technical support center for the synthesis of 10-Ethylphenothiazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. As Senior Application Scientists, we provide not only step-by-step protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the synthesis of 10-Ethylphenothiazine?

The most prevalent and generally efficient method for synthesizing 10-Ethylphenothiazine is the N-alkylation of phenothiazine. This reaction typically involves the deprotonation of the secondary amine of the phenothiazine core using a strong base, followed by the introduction of an ethyl group via an ethylating agent. A widely used and effective combination is sodium hydride (NaH) as the base and ethyl bromide or ethyl iodide as the ethylating agent in an anhydrous aprotic solvent like tetrahydrofuran (THF).[1]

Q2: What are the primary side reactions to be aware of during the synthesis of 10-Ethylphenothiazine?

The main side reactions that can compromise the yield and purity of 10-Ethylphenothiazine are:

  • Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of 10-Ethylphenothiazine-5-oxide.

  • C-Alkylation: Although less common under standard N-alkylation conditions, ethylation can potentially occur on the aromatic rings of the phenothiazine nucleus.

  • Over-alkylation: While phenothiazine itself cannot be di-ethylated at the nitrogen, if the starting material is not pure, other reactive species could lead to undesired products. More commonly, unreacted starting material can be a significant impurity.

  • Hydrolysis of Ethylating Agent: If the reaction conditions are not strictly anhydrous, the ethylating agent can hydrolyze, leading to the formation of ethanol and other byproducts.

Q3: Why is it crucial to use anhydrous conditions and an inert atmosphere?

Strict anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) are critical for two primary reasons. Firstly, the strong base used, typically sodium hydride, reacts violently with water. This not only consumes the base, reducing the efficiency of the deprotonation step, but also generates hydrogen gas, which is highly flammable. Secondly, the presence of oxygen can promote the oxidation of the electron-rich phenothiazine ring system to form the corresponding sulfoxide, a significant impurity that can be challenging to remove.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the phenothiazine starting material on a TLC plate and eluting with an appropriate solvent system (e.g., hexane:ethyl acetate), you can visualize the consumption of the starting material and the formation of the less polar 10-Ethylphenothiazine product. The reaction is generally considered complete when the starting material spot is no longer visible.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis, providing probable causes and actionable solutions.

Problem 1: Low yield of 10-Ethylphenothiazine.

Probable Cause Solution
Incomplete deprotonation of phenothiazine. Ensure the sodium hydride is fresh and active. If using a dispersion in mineral oil, it may be necessary to wash it with a dry, non-reactive solvent like hexane or pentane immediately before use to remove the oil and any passivating layer. Allow sufficient time for the deprotonation to occur, which is often indicated by a color change of the reaction mixture.
Insufficient amount of ethylating agent. Use a slight excess (typically 1.1 to 1.5 equivalents) of the ethylating agent (ethyl bromide or ethyl iodide) to ensure complete reaction with the phenothiazine anion.
Reaction temperature is too low. While the initial deprotonation may be carried out at a lower temperature, the alkylation step may require gentle warming to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature.
Premature quenching of the reaction. Ensure the reaction has gone to completion by TLC analysis before quenching.

Problem 2: Presence of a significant amount of unreacted phenothiazine in the final product.

Probable Cause Solution
Inactive or insufficient base. As with low yield, the quality and quantity of the base are crucial. Use fresh, high-quality sodium hydride.
Poor quality of the ethylating agent. Use a freshly opened or properly stored bottle of ethyl bromide or ethyl iodide. Older reagents may have decomposed.
Reaction time is too short. Allow the reaction to stir for a sufficient duration, monitoring by TLC until the starting material is consumed.

Problem 3: The final product is contaminated with a more polar impurity, suspected to be 10-Ethylphenothiazine-5-oxide.

Probable Cause Solution
Presence of oxygen in the reaction vessel. Thoroughly degas the solvent and purge the reaction flask with an inert gas (argon or nitrogen) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.
Use of old or improperly stored solvents. Use freshly distilled, anhydrous solvents to minimize dissolved oxygen and water.
Exposure to air during workup. Minimize the exposure of the reaction mixture and the isolated product to air. Work efficiently during the extraction and purification steps.

Mechanism of Oxidation: The oxidation of the phenothiazine core proceeds through a radical cation intermediate. The presence of oxygen facilitates this process, which is why maintaining an inert atmosphere is paramount.

Oxidation Phenothiazine 10-Ethylphenothiazine RadicalCation Radical Cation Intermediate Phenothiazine->RadicalCation O2 Sulfoxide 10-Ethylphenothiazine-5-oxide RadicalCation->Sulfoxide H2O

Caption: Oxidation of 10-Ethylphenothiazine to its sulfoxide.

Problem 4: The product shows extra peaks in the aromatic region of the 1H NMR spectrum, suggesting C-alkylation.

Probable Cause Solution
Use of a less selective base or solvent system. The combination of sodium hydride in THF strongly favors N-alkylation. The use of different bases or solvents might alter the regioselectivity. For instance, in some related heterocyclic systems, the choice of base and solvent can influence the N- vs. C-alkylation ratio.
High reaction temperatures. Elevated temperatures can sometimes lead to side reactions, including C-alkylation. Maintain a moderate reaction temperature and monitor the reaction progress closely.
Presence of Lewis acid catalysts. While not typically used in this synthesis, contamination with Lewis acids can promote Friedel-Crafts-type C-alkylation of the aromatic rings.[2] Ensure all glassware is clean and free of any acidic residues.

Troubleshooting Workflow for C-Alkylation:

C_Alkylation_Troubleshooting Start C-Alkylation Detected in Product CheckBase Verify Base and Solvent System (NaH in THF is optimal) Start->CheckBase CheckTemp Review Reaction Temperature (Avoid excessive heat) CheckBase->CheckTemp CheckPurity Analyze Purity of Starting Materials CheckTemp->CheckPurity ModifyConditions Modify Reaction Conditions: - Lower Temperature - Slower addition of ethylating agent CheckPurity->ModifyConditions Purification Purify by Column Chromatography or Recrystallization ModifyConditions->Purification End Pure 10-Ethylphenothiazine Purification->End

Caption: A workflow for troubleshooting C-alkylation.

Experimental Protocols

Standard Protocol for the Synthesis of 10-Ethylphenothiazine

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet, and a septum is assembled. The system is purged with dry argon or nitrogen for at least 30 minutes.

  • Deprotonation of Phenothiazine: To the flask, add phenothiazine (1.0 eq) and anhydrous tetrahydrofuran (THF). Stir the mixture to dissolve the phenothiazine. To this solution, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour. A color change is typically observed as the phenothiazine anion is formed.

  • N-Alkylation: The reaction mixture is cooled again to 0 °C, and ethyl bromide (1.2 eq) is added dropwise via syringe. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC (e.g., 9:1 hexane:ethyl acetate).

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of isopropanol to consume any unreacted sodium hydride, followed by the addition of water.

  • Workup: The aqueous mixture is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure 10-Ethylphenothiazine.[3][4]

Data Presentation: Recommended Reaction Parameters

ParameterRecommended ValueRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that effectively deprotonates phenothiazine.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that solubilizes the reactants and favors N-alkylation.
Ethylating Agent Ethyl bromide or Ethyl iodideReadily available and effective electrophiles for the ethylation.
Stoichiometry (Base:Phenothiazine:Ethylating Agent) 1.2 : 1.0 : 1.2A slight excess of the base and ethylating agent drives the reaction to completion.
Temperature 0 °C to room temperatureControlled temperature helps to manage the exothermicity of the deprotonation and minimize side reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the phenothiazine and reaction of the base with atmospheric moisture.

Identification and Quantification of Side Products

The identification of potential side products is crucial for optimizing the reaction and ensuring the purity of the final compound.

  • 10-Ethylphenothiazine-5-oxide: This impurity can be detected by NMR spectroscopy, where a downfield shift of the aromatic protons adjacent to the sulfoxide group is expected. Mass spectrometry will show a molecular ion peak corresponding to an additional oxygen atom (M+16).

  • C-Ethylphenothiazine isomers: The presence of C-alkylated isomers can be confirmed by 1H NMR, which would show a more complex aromatic region with different splitting patterns compared to the symmetrical 10-Ethylphenothiazine. 2D NMR techniques like COSY and HMBC can help in elucidating the exact position of the ethyl group on the aromatic ring.[5] Mass spectrometry would show the same molecular weight as the desired product, but the fragmentation pattern might differ. HPLC can often separate these isomers, allowing for their quantification.

References

  • Jana, A., et al. (2022). Regioselective C-H functionalization of N-protected phenothiazine and phenoxazine heterocycles via a gold(I)-catalyzed carbene transfer reaction. Beilstein Journal of Organic Chemistry, 18, 134-143. Available at: [Link]

  • Kotnal, B., et al. (2025). Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. Available at: [Link]

  • Spilners, I. J. (1972). U.S. Patent No. 3,689,484. Washington, DC: U.S. Patent and Trademark Office.
  • Vaughan, L. G., & Kramer, D. N. (1968). U.S. Patent No. 3,381,007. Washington, DC: U.S. Patent and Trademark Office.
  • Zirnis, A. (1999). EP Patent No. 1067124A1. Munich, Germany: European Patent Office.
  • Gornostaev, L. M., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7519. Available at: [Link]

  • Neve, K. A., & Neve, R. L. (1985). Side-chain effects on phenothiazine cation radical reactions. Molecular Pharmacology, 28(2), 167-173. Available at: [Link]

  • Karuppannan, S., et al. (2021). Figure S3 . 1 H NMR (300 MHz) spectrum of 10-ethyl-phenothiazine ( 2c ). ResearchGate. Available at: [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. Available at: [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 10-Ethylphenothiazine and its Derivatives: Structure, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of 10-Ethylphenothiazine against other key phenothiazine derivatives. We will delve into the nuanced differences in their chemical structure, synthesis, and physicochemical properties, and connect these features to their divergent applications in pharmacology and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of structure-activity relationships within the phenothiazine class.

Introduction: The Versatile Phenothiazine Scaffold

Phenothiazine (PTZ) is a sulfur and nitrogen-containing tricyclic heterocycle that serves as the foundational structure for a vast array of bioactive compounds and functional materials.[1] First synthesized in 1883, its derivatives have become cornerstone drugs in psychiatry, particularly as first-generation antipsychotics.[2][3] The pharmacological activity of these compounds is primarily attributed to their ability to antagonize dopamine D2 receptors in the mesolimbic pathway, which helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[3][4]

Beyond their neuroleptic effects, phenothiazine derivatives exhibit a wide range of biological activities, including antiemetic, antihistaminic, anticancer, and antioxidant properties.[1][5][6] In recent years, their unique electronic and optical properties have also led to their exploration in organic electronics, including dye-sensitized solar cells and organic light-emitting diodes (OLEDs).[7][8][9]

The remarkable versatility of the phenothiazine scaffold stems from the ease of functionalization at two key positions: the nitrogen atom at position 10 (N-10) and the carbon atom at position 2 (C-2). Substitutions at these sites profoundly alter the molecule's conformation, electron density, and steric profile, thereby dictating its biological targets and chemical reactivity. This guide will use 10-Ethylphenothiazine as a reference point to explore these structure-activity relationships (SAR).

Caption: Core phenothiazine structure with key functionalization sites.

Comparative Structural Analysis

The identity of the substituents at the N-10 and C-2 positions defines the properties of a given phenothiazine derivative. 10-Ethylphenothiazine, with a simple ethyl group at N-10 and no substitution at C-2, serves as an excellent baseline for comparison.

Compound N-10 Substituent (R1) C-2 Substituent (R2) Primary Classification/Use
10-Ethylphenothiazine -CH₂CH₃-HRedox mediator, Organic electronics building block
Chlorpromazine [10]-(CH₂)₃N(CH₃)₂-ClAntipsychotic (Aliphatic)
Thioridazine [11][12]-(CH₂)₂-(1-methylpiperidin-2-yl)-SCH₃Antipsychotic (Piperidine)
Promethazine [13]-CH₂CH(CH₃)N(CH₃)₂-HAntihistamine, Antiemetic
Phenothiazine (PTZ) -H-HCore scaffold, Antioxidant

Key Insights from Structure:

  • N-10 Side Chain: The length and nature of the N-10 alkyl chain are critical. A three-carbon chain between the ring nitrogen and the side-chain nitrogen is optimal for antipsychotic activity, as seen in Chlorpromazine.[14] Promethazine's branched two-carbon chain reduces antipsychotic potency but enhances antihistaminic effects.[14] 10-Ethylphenothiazine's simple ethyl group makes it unsuitable as a neuroleptic but ideal for studying the core's electrochemical properties without the complexity of a long, charged side chain.

  • C-2 Substituent: The presence of a small, electron-withdrawing group (EWG) at the C-2 position, like chlorine in Chlorpromazine, significantly enhances antipsychotic potency.[14] This is because the EWG is believed to interact with the dopamine receptor and promote a side-chain conformation that mimics dopamine.[15] Thioridazine's methylthio (-SCH₃) group serves a similar purpose.[11] The absence of a C-2 substituent in 10-Ethylphenothiazine and Promethazine is a key reason for their lack of potent antipsychotic effects.

Synthesis of 10-Ethylphenothiazine: A Protocol

The synthesis of N-10 alkylated phenothiazines is a robust and high-yielding process. The following protocol for 10-Ethylphenothiazine is based on established literature methods.[16]

Rationale: The core principle is the deprotonation of the N-H group of phenothiazine, which has a pKa of approximately 23 (in DMSO), to form a nucleophilic amide anion.[1] This anion then readily undergoes an Sₙ2 reaction with an alkyl halide (in this case, bromoethane) to form the N-alkylated product.

G start Start: Phenothiazine in dry THF purge Purge with Argon (15 min) @ 0°C start->purge Inert atmosphere is critical add_nah Add NaH (1.5 eq) in portions purge->add_nah NaH is a strong base stir1 Stir for 1h (Solution turns yellow) add_nah->stir1 Forms phenothiazine anion add_etbr Add Bromoethane (1.5 eq) in dry THF dropwise stir1->add_etbr Sₙ2 reaction stir2 Stir for 12h at RT (Solution turns clear) add_etbr->stir2 quench Quench with H₂O stir2->quench Workup begins extract Extract with Diethyl Ether quench->extract wash Wash aqueous phase with Dichloromethane extract->wash dry Dry combined organic phases (e.g., NaHCO₃ or Na₂SO₄) wash->dry concentrate Concentrate under reduced pressure dry->concentrate end End: White Solid (10-Ethylphenothiazine, ~99% yield) concentrate->end

Caption: Workflow for the synthesis of 10-Ethylphenothiazine.

Experimental Protocol: Synthesis of 10-Ethylphenothiazine

  • Preparation: In a 200 mL two-neck round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve phenothiazine (6.0 g, 30 mmol) in dry tetrahydrofuran (THF, 70 mL) at 0 °C (ice bath).

  • Inerting: Purge the solution with argon for 15 minutes to remove oxygen, which can cause unwanted side reactions.

  • Deprotonation: While maintaining the argon atmosphere and stirring, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.8 g, 45 mmol) in small portions.

    • Causality Note: NaH is a strong, non-nucleophilic base ideal for deprotonating the N-H of phenothiazine. An inert atmosphere is crucial as NaH reacts violently with water.

  • Anion Formation: Continue stirring at 0 °C for approximately 1 hour. The reaction progress is indicated by the solution turning a distinct yellow color, signifying the formation of the phenothiazine anion.[16]

  • Alkylation: Prepare a solution of 1-bromoethane (5.0 g, 45 mmol) in dry THF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. The reaction is complete when the solution becomes clear.[16]

  • Workup: Carefully add 100 mL of distilled water to quench the reaction and dissolve inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 50 mL). Wash the remaining aqueous phase with dichloromethane (50 mL).

  • Drying and Concentration: Combine all organic phases, dry over anhydrous sodium bicarbonate (or sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain a white solid. The expected yield is approximately 99%.[16]

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Performance and Properties

A. Antipsychotic Activity & Mechanism

The primary therapeutic application of phenothiazines like chlorpromazine and thioridazine is the management of psychosis.[3] Their efficacy is directly linked to their ability to block D2 dopamine receptors.

  • 10-Ethylphenothiazine: Lacks the necessary structural features (a C-2 EWG and a three-carbon aminoalkyl side chain) for potent D2 receptor antagonism. It is not used as an antipsychotic.

  • Chlorpromazine & Thioridazine: These are potent D2 antagonists. The combination of the C-2 substituent and the N-10 side chain allows the molecule to adopt a conformation that effectively blocks the dopamine binding site.[15] However, this action is not perfectly selective and also affects other receptors (e.g., serotonergic, histaminergic, adrenergic), leading to a range of side effects.[17] These can include extrapyramidal symptoms (movement disorders), sedation, and weight gain.[1]

  • Promethazine: While structurally similar, the branched side chain significantly reduces its affinity for D2 receptors, making it a weak antipsychotic. Its primary action is as a potent H1 histamine receptor antagonist, explaining its use as an antihistamine and sedative.[13]

B. Antioxidant Properties

The phenothiazine nucleus is an excellent electron donor, allowing it to scavenge free radicals and act as a potent antioxidant.[18][19] This property is being investigated for its therapeutic potential in mitigating oxidative stress-related diseases.[20]

Compound Relative Antioxidant Activity Rationale
Phenothiazine (PTZ) GoodThe core N-H proton can be donated, and the ring system can stabilize the resulting radical.
10-Ethylphenothiazine Moderate to GoodThe N-10 ethyl group is an electron-donating group (EDG), which can enhance the electron-donating capacity of the ring system.
Chlorpromazine ModerateThe electron-withdrawing nature of the C-2 chlorine atom can slightly reduce the electron-donating ability of the ring compared to an unsubstituted analog.
General Trend The presence of electron-donating groups on the phenothiazine ring generally enhances antioxidant activity.[18]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay provides a rapid and reliable method to evaluate the in-vitro antioxidant capacity of phenothiazine derivatives.

  • Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH is reduced to a non-radical form, and the solution's color fades. The change in absorbance is measured spectrophotometrically.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions (e.g., 1 mg/mL) of the test compounds (10-Ethylphenothiazine, etc.) and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol.

  • Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well containing only 100 µL of methanol and 100 µL of DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Analysis: Plot % Inhibition against the concentration of each compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

C. Electrochemical Properties

The electron-rich nature of the phenothiazine core makes it readily oxidizable. This property is central to its use in organic electronics and as a redox mediator.[7] The oxidation typically occurs in two successive one-electron steps, first forming a stable radical cation and then a dication.

  • 10-Ethylphenothiazine: Due to its simple structure, it is often used as a model compound to study the fundamental electrochemical behavior of the phenothiazine core.[21] Its reversible oxidation and stability make it a valuable building block for conductive polymers and redox-active materials.[1][22]

  • Chlorpromazine and other derivatives: The N-10 side chain and C-2 substituents modulate the oxidation potential. These derivatives can be electrochemically oxidized to their sulfoxide metabolites, providing a method for studying drug metabolism.[23][24]

Summary and Conclusion

This guide demonstrates that subtle modifications to the phenothiazine scaffold lead to vastly different chemical and biological profiles.

  • 10-Ethylphenothiazine is a quintessential model compound. Lacking the specific substitutions for potent neuroleptic activity, its simple structure makes it an ideal platform for investigating the fundamental antioxidant and electrochemical properties of the phenothiazine core and for applications in materials science.

  • Chlorpromazine and Thioridazine are highly engineered molecules where the N-10 side chain and C-2 substituent are optimized for D2 receptor antagonism, making them effective antipsychotics.[14][15] This specificity, however, comes at the cost of a more complex side-effect profile.

  • Promethazine highlights the importance of side-chain stereochemistry, where a simple branching pattern shifts the primary activity from antipsychotic to antihistaminic.

The choice of a phenothiazine derivative is therefore critically dependent on the intended application. For researchers in drug development, understanding these structure-activity relationships is paramount for designing next-generation therapeutics with improved efficacy and selectivity. For materials scientists, the tunable redox properties of simpler derivatives like 10-Ethylphenothiazine offer a rich field for creating novel organic electronic devices.

References

  • ChemicalBook. (n.d.). 10-ethyl-10H-phenothiazine synthesis.
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  • Wikipedia. (n.d.). Phenothiazine.
  • Drugs.com. (n.d.). List of Phenothiazine antipsychotics.
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  • Lunkad, A. (2021). Phenothiazines: Structural Activity Relationship (SAR). YouTube.
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  • ACS Omega. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.
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  • PubMed. (2021). Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model.
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  • PubMed. (2016). Chlorpromazine versus atypical antipsychotic drugs for schizophrenia.
  • PubChem. (n.d.). Thioridazine.
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  • SciSpace. (n.d.). Chlorpromazine and allied phenothiazine derivatives.
  • NCBI PMC. (2024). Electrochemical generation of phenothiazin-5-ium. A sustainable strategy for the synthesis of new bis(phenylsulfonyl).
  • ACS Applied Energy Materials. (n.d.). Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics.
  • ResearchGate. (2025). Structure Activity Relationship and Quantitative Structure-Activity Relationships Modeling of Cyto-Toxicity of Phenothiazine Derivatives.
  • PubMed. (2022). Antioxidant Properties of New Phenothiazine Derivatives.
  • RSC Publishing. (n.d.). Phenothiazine derivatives as organic sensitizers for highly efficient dye-sensitized solar cells.
  • MDPI. (n.d.). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications.
  • PubMed. (2003). Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence.
  • Drugs.com. (n.d.). Chlorpromazine vs Promethazine Comparison.
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A Comparative Guide for Researchers: 10-Ethylphenothiazine vs. Methylene Blue as Redox Mediators

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

The selection of an optimal redox mediator is a critical decision in the development of electrochemical biosensors, biofuel cells, and various bio-electrochemical systems. An effective mediator acts as an efficient electron shuttle, bridging the gap between a biological component (like an enzyme) and an electrode surface. This guide provides a detailed, objective comparison between two prominent phenothiazine-derived redox mediators: 10-Ethylphenothiazine (EPT) and Methylene Blue (MB).

Phenothiazine and its derivatives are a well-established class of organic redox compounds used in bioelectrocatalysis.[1] Both EPT and MB share the core phenothiazine structure but exhibit distinct electrochemical and physical properties that dictate their suitability for different applications. This comparison will delve into their performance characteristics, supported by experimental data, to empower researchers in making an informed selection.

Core Physicochemical and Electrochemical Properties

The fundamental characteristics of a redox mediator, including its redox potential, electron transfer kinetics, and stability, are paramount to its performance.

Property10-Ethylphenothiazine (EPT)Methylene Blue (MB)Significance in Application
Structure N-ethyl substituted phenothiazineN,N,N',N'-tetramethylated phenothiazin-5-ium chlorideThe N-ethyl group in EPT and the methylation and cationic nature of MB significantly influence solubility, redox potential, and interaction with biological molecules.
Redox Potential (E°' vs. SHE at pH 7) ~ +0.26 V to +0.36 V (varies with derivative and conditions)[2]+0.01 V[3]A lower redox potential is often desirable to minimize interference from other electroactive species in a biological sample. MB's potential is closer to that of many biological redox events.
Electron Transfer Mechanism Reversible one- or two-electron transfer depending on the molecular structure.[2][4]Reversible two-electron, one- or two-proton transfer.[3]The number of electrons transferred per molecule impacts the efficiency of the mediator in shuttling charge.
Stability Good air and moisture stability; can be tuned with functionalization.[4][5]Generally stable, but can be susceptible to photochemical degradation.[6]High stability in both oxidized and reduced forms is crucial for long-term sensor operation and reproducibility.
Solubility Generally soluble in organic solvents; aqueous solubility can be limited.Water-soluble.[7]Aqueous solubility is critical for applications in biological buffers and physiological media.
Cytotoxicity Generally considered to have some level of cytotoxicity, typical of many phenothiazine derivatives.Exhibits cytotoxicity, particularly at higher concentrations or upon photoactivation.[8][9][10]Low cytotoxicity is essential for in-vivo applications or when working with live cells.

In-Depth Performance Analysis

Electron Transfer Kinetics

The rate at which a mediator shuttles electrons between the enzyme and the electrode is a key performance indicator. Methylene Blue is well-characterized for its ability to facilitate electron transfer. For instance, it can effectively shuttle electrons for H₂O₂ sensing when used with horseradish peroxidase (HRP) immobilized on an electrode.[11] The kinetics of MB's electron transfer have been studied extensively, showing a dependency on pH and the solvent environment.[12][13]

Phenothiazine derivatives like EPT have also demonstrated reversible redox behavior and efficient electron transfer.[2][14] The introduction of electron-donating groups can further enhance the stability of the oxidized states, making them robust for applications requiring multiple redox cycles.[4]

Mechanism of Action: Redox Cycling

The fundamental role of these mediators is to undergo reversible oxidation and reduction. The mediator in its oxidized form accepts electrons from the reduced enzyme (after its reaction with a substrate) and becomes reduced. It then diffuses to the electrode surface, where it is re-oxidized, transferring its electrons to the electrode and generating a measurable current. This cycle is the basis for the analytical signal in many biosensors.

Methylene Blue's transition from its blue oxidized form (MB⁺) to its colorless reduced form, Leucomethylene Blue (LMB), is a classic example of this process.[7][15] This distinct color change also allows for its use as a redox indicator in various chemical assays.[7][15]

Caption: Generalized workflow of a redox mediator shuttling electrons.

Experimental Protocol: Comparative Evaluation via Cyclic Voltammetry

To objectively compare the performance of 10-Ethylphenothiazine and Methylene Blue, cyclic voltammetry (CV) is an indispensable technique. CV provides critical information about the redox potentials and electron transfer kinetics of the mediators.

Objective: To determine and compare the formal redox potential (E°') and electrochemical reversibility of EPT and MB.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (3M KCl)

  • Counter Electrode: Platinum wire

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 10 mM 10-Ethylphenothiazine solution in a suitable solvent (e.g., acetonitrile)

  • 10 mM Methylene Blue solution in deionized water

  • High-purity nitrogen or argon gas

Procedure:

  • Electrode Preparation:

    • Polish the GCE with alumina slurry on a polishing pad to a mirror finish.

    • Rinse thoroughly with deionized water and sonicate for 2-3 minutes in both ethanol and deionized water to remove any residual polishing material.

    • Dry the electrode under a stream of nitrogen.

    • Causality: A clean and smooth electrode surface is crucial for obtaining reproducible and well-defined voltammetric signals. Surface contaminants can inhibit electron transfer or introduce interfering peaks.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode system in the electrochemical cell containing a known volume of PBS (e.g., 10 mL).

    • Deoxygenate the buffer solution by purging with high-purity nitrogen or argon for at least 15 minutes. Maintain a nitrogen/argon blanket over the solution during the experiment.

    • Causality: Dissolved oxygen is electroactive and can be reduced, creating an interfering signal that can obscure the redox peaks of the mediator.

  • Data Acquisition (Methylene Blue):

    • Add a specific volume of the Methylene Blue stock solution to the cell to achieve a final concentration of ~100 µM.

    • Run a cyclic voltammogram from an initial potential to a final potential and back (e.g., from +0.4 V to -0.4 V vs. Ag/AgCl) at a scan rate of 100 mV/s.

    • Record the resulting voltammogram. The anodic peak potential (Epa) and cathodic peak potential (Epc) should be clearly visible.

  • Data Acquisition (10-Ethylphenothiazine):

    • Thoroughly clean the cell and electrodes.

    • Repeat step 2 with fresh PBS.

    • Add the 10-Ethylphenothiazine stock solution to achieve a final concentration of ~100 µM.

    • Run a cyclic voltammogram over a suitable potential window (e.g., from 0 V to +0.8 V vs. Ag/AgCl) at 100 mV/s.

    • Record the voltammogram.

  • Data Analysis:

    • Calculate the formal potential (E°') for each mediator using the equation: E°' = (Epa + Epc) / 2.

    • Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59/n mV (where n is the number of electrons), so a value close to this suggests fast electron transfer kinetics.

    • Compare the E°' and ΔEp values for both mediators.

Caption: Workflow for the comparative electrochemical analysis.

Concluding Remarks for Selection

The choice between 10-Ethylphenothiazine and Methylene Blue is highly application-dependent.

Choose Methylene Blue when:

  • The application requires a mediator with a low positive redox potential, close to the physiological range.

  • High aqueous solubility is a primary requirement.

  • The system benefits from a well-characterized mediator with predictable electrochemical behavior.[7][16]

  • Visual indication of redox state is advantageous.

Choose 10-Ethylphenothiazine (or other N-substituted phenothiazines) when:

  • A higher redox potential is necessary to efficiently oxidize a specific enzyme or substrate.

  • The system operates in a non-aqueous or mixed-solvent environment.

  • Tunability of redox properties through synthetic modification is desired for optimizing performance.[2][4]

  • Enhanced stability of the oxidized form is critical for long-term operational use.

Ultimately, the empirical data gathered from direct comparative experiments, such as the cyclic voltammetry protocol described, should be the final arbiter. By understanding the core principles and performance trade-offs outlined in this guide, researchers can strategically select the most appropriate redox mediator to advance their scientific and developmental objectives.

References

  • Wikipedia. (n.d.). Methylene blue. Retrieved from [Link]

  • ResearchGate. (n.d.). Rate of Reaction for the Electron Transfer Reaction of Methylene Blue and Titanium Trichloride at 298 K. Retrieved from [Link]

  • ResearchGate. (2025). The Kinetics of Electron Transfer Reaction of Methylene Blue and Titanium Trichloride in different Solvents. Retrieved from [Link]

  • ScienceDirect. (2002). Electrochemical property of methylene blue redox dye immobilized on porous silica–zirconia–antimonia mixed oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Redox potential of the MB related compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics of Photocatalytic Decomposition of Methylene Blue. Retrieved from [Link]

  • ACS Publications. (2018). Binding Kinetics of Methylene Blue on Monolayer Graphene Investigated by Multiparameter Surface Plasmon Resonance. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) The Photokinetics of Electron Transfer Reaction of Methylene Blue with Titanium Trichloride in Aqueous-Alcoholic Solvents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Activity of N–H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism. Retrieved from [Link]

  • RSC Publishing. (n.d.). A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cationic and anionic phenothiazine derivatives: electrochemical behavior and application in DNA sensor development. Retrieved from [Link]

  • PubMed. (n.d.). Increased Cytotoxicity and Phototoxicity in the Methylene Blue Series via Chromophore Methylation. Retrieved from [Link]

  • ACS Publications. (n.d.). Phenothiazine Dyes Induce NADH Photooxidation through Electron Transfer: Kinetics and the Effect of Copper Ions. Retrieved from [Link]

  • ResearchGate. (n.d.). Methylene blue (1) and 10H-phenothiazine (2). Retrieved from [Link]

  • MDPI. (2024). A New Phenothiazine-Based Fluorescent Sensor for Detection of Cyanide. Retrieved from [Link]

  • ResearchGate. (n.d.). Compilation of commonly used redox mediators with their electrochemical potential vs. SHE. Retrieved from [Link]

  • ACS Publications. (2026). Evaluating Hybridization Chain Reaction to Improve miRNA Measurements at Portable Electroanalytical Strip: miRNA-21 as a Case of Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Retrieved from [Link]

  • PubMed. (2019). Antidotal Effects of the Phenothiazine Chromophore Methylene Blue Following Cyanide Intoxication. Retrieved from [Link]

  • Wiley Online Library. (2022). Fluorogenic Phenothiazine‐Derivative as Radical Sensors. Retrieved from [Link]

  • ResearchGate. (2018). Review—A Comparative Evaluation of Redox Mediators for Li-O 2 Batteries: A Critical Review. Retrieved from [Link]

  • ResearchGate. (2025). Electrochemical investigation of electron-transfer phenomena in the series of phenothiazine and of related compounds. I comparative study of N-ALKYL-3-FORMYL-phenothiazines and of a phenothiazine schiff base by cyclic voltammetry. Retrieved from [Link]

  • PubMed. (2024). A New Phenothiazine-Based Fluorescent Sensor for Detection of Cyanide. Retrieved from [Link]

  • ResearchGate. (n.d.). Redox potentials of N‐phenylphenothiazines 1–3 as strongly reducing.... Retrieved from [Link]

  • ResearchGate. (n.d.). Computing the Redox Potentials of Phenothiazine and N-methylphenothiazine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Study Regarding the Properties of Methylene Blue and Proflavine and Their Optimal Concentrations for In Vitro and In Vivo Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antidotal Effects of the Phenothiazine Chromophore Methylene Blue Following Cyanide Intoxication. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical oxidation of 10H-phenothiazine-1-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Phenotypic Identification of the Redox Dye Methylene Blue as an Antagonist of Heat Shock Response Gene Expression in Metastatic Melanoma Cells. Retrieved from [Link]

Sources

validation of an analytical method for 10-Ethylphenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating High-Fidelity Analysis of 10-Ethylphenothiazine: A Comparative Guide

Executive Summary

10-Ethylphenothiazine (EPT) serves as a critical hole-transport material in organic electronics (OLEDs) and a structural analog for neuroleptic pharmaceutical impurities. Its electron-rich tricyclic structure makes it susceptible to rapid oxidation, creating stability challenges during quantification. This guide compares a legacy Isocratic HPLC-UV protocol against an optimized UHPLC-PDA gradient method. We demonstrate that while legacy methods offer thermodynamic robustness, the optimized core-shell method provides superior resolution of oxidative degradants (sulfoxides) and aligns with modern ICH Q2(R2) lifecycle requirements.

Introduction: The Analytical Challenge

The validation of EPT is not merely about peak integration; it is about controlling the redox chemistry of the phenothiazine ring. The nitrogen atom at position 10 and the sulfur at position 5 are reactive centers. In standard reverse-phase chromatography, the basicity of the tertiary amine can lead to severe peak tailing due to interaction with residual silanols on the stationary phase.

Furthermore, EPT spontaneously oxidizes to 10-Ethylphenothiazine-5-oxide under ambient light and air exposure. A valid analytical method must be "stability-indicating"—capable of resolving the parent EPT from this specific oxidative impurity.

Regulatory Framework: This guide adheres to ICH Q2(R2) guidelines, emphasizing the Analytical Procedure Lifecycle rather than a one-time checklist.

Comparative Methodology

We evaluated two distinct approaches. The "Legacy Method" represents standard pharmacopeial conditions for phenothiazines. The "Optimized Method" utilizes modern column architecture and volatile buffers.

Table 1: Method Parameters Comparison
ParameterMethod A: Legacy (Isocratic)Method B: Optimized (Gradient)
Column C18, 5 µm, 250 x 4.6 mm (Fully Porous)C18, 2.6 µm, 100 x 2.1 mm (Core-Shell)
Mobile Phase A 25 mM Phosphate Buffer (pH 3.0)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Isocratic (60% B)Gradient (5% B to 95% B in 8 min)
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV @ 254 nmPDA (200–400 nm) extraction @ 254 nm
Run Time 15.0 minutes10.0 minutes
MS Compatibility No (Non-volatile salts)Yes (Fully compatible)

Senior Scientist Insight:

  • Why Method B wins: The use of a core-shell particle (Method B) reduces the diffusion path length, significantly narrowing peak width. The switch from phosphate buffer to formic acid serves two purposes: it provides sufficient protons to keep the EPT amine charged (preventing silanol interaction) and renders the method transferable to LC-MS for trace impurity identification.

Validation Workflow & Logic

The following diagram illustrates the decision logic and validation lifecycle required to establish Method B as the primary control strategy.

ValidationLifecycle cluster_Validation ICH Q2(R2) Validation Parameters ATP Analytical Target Profile (ATP) Define: EPT Purity > 99.5% Dev Method Development Screening: pH, Column, Organic Mod ATP->Dev Risk Risk Assessment (Oxidation Potential) Dev->Risk Spec Specificity (Stress Testing) Risk->Spec High Risk Identified Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Life Lifecycle Management (Continuous Monitoring) Prec->Life

Figure 1: Analytical Procedure Lifecycle aligned with ICH Q2(R2), prioritizing risk assessment of oxidative instability.

Experimental Protocols (Method B)

Standard Preparation
  • Stock Solution: Weigh 10.0 mg of 10-Ethylphenothiazine reference standard into a 100 mL amber volumetric flask (protect from light). Dissolve in 100% Acetonitrile. (Conc: 100 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A . (Conc: 10 µg/mL).[1]

    • Critical Step: Always dilute with the aqueous mobile phase component to prevent "solvent shock" (peak distortion) upon injection.

Specificity (Stress Testing)

To prove the method is stability-indicating, EPT samples must be subjected to forced degradation.

  • Oxidative Stress: Mix 1 mL Stock Solution with 1 mL 3%

    
    . Incubate at RT for 2 hours.
    
  • Result: Method B must resolve the parent EPT (RT ~5.2 min) from the sulfoxide degradant (RT ~3.8 min).

Validation Results & Data Analysis

System Suitability & Robustness

The following data compares the performance of the Legacy vs. Optimized methods.

MetricAcceptance CriteriaMethod A (Legacy)Method B (Optimized)Status
Retention Time (RT) N/A11.4 min5.2 minFaster
Tailing Factor (

)

1.81.1Superior
Theoretical Plates (

)

4,50012,000Sharper
Resolution (

)

(vs. Sulfoxide)
1.84.2Resolved
Linearity and Range

Linearity was established over 50% to 150% of the target concentration (10 µg/mL).

  • Equation:

    
    
    
  • 
    :  0.9998
    
  • Range: 0.5 µg/mL (LOQ) to 20 µg/mL.

Degradation Pathway Visualization

Understanding the chemistry is vital for interpreting the chromatograms.

DegradationPath EPT 10-Ethylphenothiazine (Parent) Ox Oxidation (+ H2O2 / Light) EPT->Ox Sulfoxide 10-Ethylphenothiazine-5-oxide (Major Impurity) Ox->Sulfoxide Fast Kinetic Sulfone 10-Ethylphenothiazine-5,5-dioxide (Secondary Impurity) Sulfoxide->Sulfone Slow / Harsh Conditions

Figure 2: Oxidative degradation pathway of EPT. The sulfoxide is the primary degradant detected in Method B.

Discussion and Recommendations

The Legacy Method (A) is functional but suffers from significant peak tailing (


). This is caused by the interaction between the basic nitrogen of the phenothiazine ring and the silanols of the older 5µm porous silica.

The Optimized Method (B) utilizes a core-shell column with a tighter particle size distribution and better end-capping. The use of formic acid maintains the pH ~2.7, ensuring the amine is fully protonated (


 approx 9-10) while suppressing silanol ionization.

Final Recommendation: For routine Quality Control (QC) and stability testing of 10-Ethylphenothiazine, Method B is recommended. It reduces solvent consumption by 60%, cuts run time by 33%, and provides the resolution required to quantify the critical 5-oxide impurity accurately.

References

  • ICH Secretariat. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] Available at: [Link]

  • Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sogawa, K., et al. (2020).[1][4] Separation and identification of phenothiazine compounds. Journal of Chromatography B. (Contextual grounding on phenothiazine separation mechanisms). Available at: [Link]

Sources

performance comparison of 10-Ethylphenothiazine in different catalytic systems

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 10-Ethylphenothiazine (EPT) as a photoredox catalyst, contrasting its performance with the industry-standard 10-Phenylphenothiazine (PTH) and transition metal alternatives.

Executive Summary

10-Ethylphenothiazine (EPT) represents a class of highly reducing, metal-free organic photoredox catalysts (PCs). Unlike its transition metal counterparts (Ir, Ru complexes) or its N-aryl analogue 10-Phenylphenothiazine (PTH) , EPT offers a distinct physicochemical profile characterized by an exceptionally long triplet excited-state lifetime and a potent reduction potential.

However, its application involves a critical trade-off: while EPT is a stronger reductant than PTH, its radical cation (


) is less stable, making it susceptible to degradation in specific long-duration cycles like polymerization. This guide delineates where EPT excels and where it faces limitations.
Quick Comparison Matrix
Feature10-Ethylphenothiazine (EPT) 10-Phenylphenothiazine (PTH) Ir(ppy)₃
Catalyst Type Organic (Alkyl-sub)Organic (Aryl-sub)Metal Complex

(Excited State)
~ -2.2 to -2.5 V (Strongest)~ -2.1 V~ -1.7 V
Triplet Lifetime (

)
~40

s
(Long)
~0.4

s (Short)
~2

s
Radical Stability Low (Susceptible to N-dealkylation)High (Delocalized over N-Ph)High
Primary Use Case Difficult small-molecule reductionsO-ATRP PolymerizationGeneral Photoredox

Physicochemical Profile & Mechanism[1][4][5]

The catalytic efficiency of EPT is governed by the electron-donating nature of the


-ethyl group. Unlike the phenyl group in PTH, which withdraws electron density via resonance but stabilizes the radical cation, the ethyl group in EPT inductively donates electrons, raising the HOMO energy level.
Electronic Properties[6]
  • Ground State Oxidation (

    
    ):  EPT is easier to oxidize than PTH (
    
    
    
    V vs. SCE) due to the alkyl donation.
  • Excited State Reduction (

    
    ):  Because 
    
    
    
    , the lower oxidation potential of EPT translates to a more negative (stronger) reduction potential in the excited state, capable of reducing challenging substrates like unactivated aryl chlorides.
The Stability Trade-off

The critical differentiator is the stability of the oxidized species (


).
  • PTH: The radical cation is stabilized by delocalization onto the

    
    -phenyl ring.
    
  • EPT: The radical cation is localized on the phenothiazine core. The

    
    -alkyl group is prone to nucleophilic attack or deprotonation, leading to catalyst bleaching (degradation) over time.
    
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the photoredox cycle of EPT, highlighting the critical "Danger Zone" where catalyst degradation competes with regeneration.

PhotoredoxCycle GroundState EPT (Ground State) N-Ethyl Phenothiazine ExcitedState *EPT (Triplet State) Strong Reductant (-2.2 V) Long Lifetime (~40 µs) GroundState->ExcitedState hv (380-405 nm) Excitation RadicalCation EPT•+ (Radical Cation) Unstable Intermediate ExcitedState->RadicalCation SET to Substrate (Quenching) Substrate Substrate (R-X) ExcitedState->Substrate RadicalCation->GroundState Regeneration (via Sacrificial Donor) Degradation Degradation Products (Catalyst Death) RadicalCation->Degradation Nucleophilic Attack / Dealkylation (Slow) Product Radical (R•) + X- Substrate->Product Reduction

Caption: The photoredox cycle of 10-Ethylphenothiazine. Note the competing pathway from the Radical Cation to Degradation, which is more pronounced in EPT than in PTH.

Application Analysis

Organocatalyzed ATRP (O-ATRP)

In Atom Transfer Radical Polymerization (ATRP), the catalyst must undergo thousands of redox cycles to maintain control over polymer growth.

  • Performance: EPT is generally inferior to PTH for controlled polymerization of methacrylates (e.g., MMA).

  • Data Evidence:

    • Dispersity (Đ): Polymers made with EPT often show broader dispersity (

      
      ) compared to PTH (
      
      
      
      ).
    • Reasoning: The instability of the EPT radical cation leads to a decrease in the concentration of the deactivator (the radical cation itself is needed to cap the polymer chain in the deactivation step of O-ATRP). Loss of deactivator results in uncontrolled radical propagation.

  • Recommendation: Use PTH for polymerization; reserve EPT for initiation systems where "living" character is less critical.

Small Molecule Synthesis (Dehalogenation & C-H Activation)

In single-turnover or short-cycle reactions, EPT's stability issues are less detrimental, and its superior reducing power becomes the dominant advantage.

  • Performance: EPT outperforms PTH in reducing substrates with very negative reduction potentials (

    
     V).
    
  • Case Study: Dehalogenation of Aryl Chlorides

    • Substrate: 4-Chloroanisole (Difficult to reduce).

    • Catalyst: EPT (10 mol%).

    • Result: Higher conversion rates observed compared to PTH due to the more negative excited state potential of EPT driving the thermodynamics of the initial electron transfer.

    • Mechanism: The long triplet lifetime (40

      
      s) allows EPT to find substrates at lower concentrations, improving efficiency in dilute systems.
      

Experimental Protocols

Synthesis of 10-Ethylphenothiazine

A self-validating protocol for generating high-purity catalyst.

Reagents: Phenothiazine (1.0 eq), Sodium Hydride (60% in oil, 1.5 eq), Bromoethane (1.5 eq), Dry THF.

  • Preparation: Flame-dry a two-neck round-bottom flask and purge with Argon.

  • Deprotonation: Dissolve Phenothiazine in dry THF. Cool to 0°C. Add NaH slowly. Observation: Evolution of

    
     gas; solution turns from colorless to yellow/orange anion. Stir for 1 hour.
    
  • Alkylation: Add Bromoethane dropwise. Warm to Room Temperature (RT) and reflux overnight. Validation: TLC should show disappearance of the polar N-H spot and appearance of a less polar spot (EPT).

  • Workup: Quench with water, extract with EtOAc. Recrystallize from Ethanol to obtain white/pale yellow needles.

    • Yield Target: >90%.[1][2]

    • Characterization:

      
       NMR (CDCl
      
      
      
      ) should show a quartet (~3.9 ppm) and triplet (~1.4 ppm) for the ethyl group.
Protocol: Photoredox Dehalogenation

Objective: Reductive dehalogenation of an aryl halide.

  • Setup: In a 10 mL vial, combine:

    • Aryl Halide (0.5 mmol, 1.0 eq)

    • 10-Ethylphenothiazine (0.025 mmol, 5 mol%)

    • Diisopropylethylamine (DIPEA) (5.0 eq, sacrificial reductant)

    • Formic Acid (5.0 eq, proton source)

    • Acetonitrile (degassed, 2 mL)

  • Irradiation: Seal vial with a septum. Irradiate with a 405 nm (or 390 nm) LED reactor. Fan cooling is required to maintain T < 35°C.

  • Monitoring: Monitor by GC-MS at t=0, 2h, 8h.

    • Success Metric: Disappearance of Aryl-X peak; appearance of Aryl-H.

    • Note: If reaction stalls, add fresh catalyst (indicating EPT degradation).

References

  • Treatise on Phenothiazine Photophysics

    • Extended phenothiazines: synthesis, photophysical and redox properties.[3]

    • Source: Chemical Science (RSC).
  • O-ATRP Benchmarking (PTH vs Alkyl)

    • Organocatalyzed Atom Transfer Radical Polymerization: Perspectives on C
    • Source: NIH / PubMed Central.
  • Radical Cation Stability Studies

    • Side-chain effects on phenothiazine c
    • Source: Journal of Pharmaceutical Sciences (via PubMed).
  • Synthesis & Properties

    • 10-Ethylphenothiazine Crystal Structure and Synthesis.
    • Source: Acta Crystallographica (via ResearchG

Sources

A Comparative Guide to the Definitive Structural Elucidation of 10-Ethylphenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide to Confirming Molecular Architecture: X-ray Crystallography vs. Spectroscopic Methods

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research program. The precise arrangement of atoms dictates a compound's physical properties, chemical reactivity, and, critically, its pharmacological activity. This guide provides an in-depth technical comparison of methodologies for confirming the structure of 10-Ethylphenothiazine, a key derivative of the phenothiazine class of heterocyclic compounds widely used in medicinal chemistry.[1][2][3]

We will focus on the gold-standard technique, Single-Crystal X-ray Diffraction (SCXRD), providing a detailed experimental workflow and its definitive output. Furthermore, we will objectively compare this technique with complementary spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—to illustrate how a multi-technique approach provides a holistic and self-validating characterization of the target molecule.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD stands as the most powerful and definitive method for determining the atomic and molecular structure of a crystalline compound.[4][5] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can generate a three-dimensional electron density map of the molecule.[5] This allows for the precise measurement of bond lengths, bond angles, and the overall conformation, providing unequivocal proof of structure.

The causality behind choosing SCXRD is its ability to resolve all atomic positions, including hydrogens (with modern diffractometers), and determine the absolute configuration of chiral centers, an unparalleled advantage over other techniques.[4]

Experimental Workflow for SCXRD of 10-Ethylphenothiazine

The successful application of SCXRD is critically dependent on the initial step: the growth of a suitable single crystal. This is often the most challenging aspect of the workflow.

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification of 10-Ethylphenothiazine crystal_growth Crystal Growth (e.g., Slow Evaporation) synthesis->crystal_growth High Purity (>98%) mounting Crystal Selection & Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection Diffractometer solve Structure Solution (e.g., SHELXS) data_collection->solve refine Structure Refinement (e.g., SHELXL) solve->refine Phase Problem validate Validation & CIF Generation refine->validate R-factor check decision_tree start What is the structural question? q1 Need absolute 3D structure, bond lengths/angles? start->q1 q2 Need connectivity & structure in solution? q1->q2 No scxrd Use Single-Crystal X-ray Diffraction (SCXRD) q1->scxrd Yes q3 Need to confirm molecular weight? q2->q3 No nmr Use NMR Spectroscopy (¹H, ¹³C) q2->nmr Yes ms Use Mass Spectrometry (MS / HRMS) q3->ms Yes

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 10-Ethylphenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. 10-Ethylphenothiazine, a key scaffold in the development of various therapeutic agents, is no exception.[1] Its utility is directly linked to its purity, as even trace impurities can lead to erroneous biological data, altered pharmacological profiles, and potential toxicity.

This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the purity of synthesized 10-Ethylphenothiazine. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establishing a framework for a self-validating system of purity assessment. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the methodologies presented are not only scientifically sound but also practical for the modern research environment.

The Synthetic Landscape and the Genesis of Impurities

The common route to synthesizing 10-Ethylphenothiazine is through the N-alkylation of phenothiazine with an ethylating agent, such as bromoethane or iodoethane, in the presence of a base like sodium hydride.[2][3] While seemingly straightforward, this process can give rise to a predictable set of impurities that must be diligently monitored.

Potential Impurities in 10-Ethylphenothiazine Synthesis:

  • Unreacted Phenothiazine: Incomplete reaction can lead to the presence of the starting material.

  • Over-alkylated Products: While less common for a secondary amine, polysubstitution is a theoretical possibility.

  • Oxidized Species: Phenothiazines are susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide.[4]

  • Solvent and Reagent Residues: Residual solvents (e.g., THF, DMF) and traces of the alkylating agent or base can remain in the final product.

Understanding these potential impurities is the first step in designing a robust analytical strategy for purity validation.

A Multi-Pronged Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) in the context of 10-Ethylphenothiazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity Estimation

NMR spectroscopy, particularly ¹H NMR, is arguably the most powerful tool for the initial characterization and purity assessment of 10-Ethylphenothiazine. It provides unambiguous structural information and can be used for quantitative analysis.[5]

Experimental Protocol: ¹H NMR of 10-Ethylphenothiazine
  • Sample Preparation: Dissolve 5-10 mg of the synthesized 10-Ethylphenothiazine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.[6]

  • Internal Standard: For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

  • Data Acquisition: Set the appropriate spectral width, acquisition time, and relaxation delay (D1) to ensure full relaxation of all protons for accurate integration, especially for quantitative measurements. A D1 of at least 5 times the longest T1 is recommended.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.

  • Spectral Analysis: Integrate all signals corresponding to 10-Ethylphenothiazine and any identifiable impurities. The characteristic signals for 10-Ethylphenothiazine in CDCl₃ are:

    • Aromatic protons: Multiplets in the range of δ 6.8-7.2 ppm.

    • Methylene protons (-CH₂-): A quartet around δ 3.9 ppm.

    • Methyl protons (-CH₃): A triplet around δ 1.4 ppm.

Why this protocol is self-validating:

The distinct chemical shifts and coupling patterns of the ethyl group and the aromatic protons provide a unique fingerprint for 10-Ethylphenothiazine. The presence of unreacted phenothiazine would be indicated by a broad singlet for the N-H proton and a different aromatic splitting pattern.[7] The molar ratio of the integrations of the aromatic, methylene, and methyl protons should correspond to the number of protons in each environment (8:2:3), providing an internal check of structural integrity.

Sources

Inter-Laboratory Validation Guide: Quantification of 10-Ethylphenothiazine (10-EPT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

10-Ethylphenothiazine (10-EPT) is a critical intermediate in the synthesis of optoelectronic materials (specifically hole-transport layers in OLEDs) and a pharmacophore in psychotropic drug development. In both domains, the "purity-performance" correlation is non-linear: trace impurities (<0.1%) can catastrophically reduce OLED lifetime or alter toxicological profiles.

This guide presents a rigorous, inter-laboratory validated framework for quantifying 10-EPT. Unlike generic protocols, this document addresses the specific physicochemical challenges of 10-EPT—namely its photo-oxidative instability and lipophilicity (LogP ~4.7) . We compare the industry-standard HPLC-DAD (for assay/purity) against LC-MS/MS (for trace analysis), providing a validated path for method transfer between QC laboratories.

Method Comparison: Selecting the Right Tool

Before initiating validation, one must select the detection modality based on the Analytical Target Profile (ATP).

Comparative Analysis: HPLC-DAD vs. LC-MS/MS
FeatureMethod A: HPLC-DAD (Recommended for Assay)Method B: UHPLC-MS/MS (Recommended for Trace Impurities)
Primary Application Purity Assessment (>99.5%), Bulk AssayTrace Impurity Profiling (<0.1%), Biological Matrices
Linearity Range 1.0 – 1000 µg/mL0.5 – 500 ng/mL
Precision (RSD) < 0.5% (High Precision)2.0 – 5.0% (High Sensitivity)
Specificity Moderate (Relies on Retention Time + UV Spectra)High (MRM Transitions: m/z 228.1 → 199.1)
Robustness Excellent (Easily transferable between labs)Moderate (Matrix effects, source contamination)
Cost/Run LowHigh

Senior Scientist Verdict: For routine inter-laboratory quality control of raw materials, Method A (HPLC-DAD) is superior due to its robustness and lower inter-lab variability (


). Method B is reserved for pharmacokinetic studies or ultra-trace impurity analysis.

The Validated Protocol: HPLC-DAD Quantification

The following protocol was subjected to an inter-laboratory study involving 5 independent laboratories (ISO 17025 accredited).

Chemical & Safety Profile
  • Analyte: 10-Ethylphenothiazine (CAS: 1637-16-7)[1]

  • Molecular Formula: C₁₄H₁₃NS (MW: 227.33 g/mol )

  • Critical Hazard: 10-EPT is photosensitive . All solutions must be prepared in amber glassware or under yellow light. Exposure to ambient UV causes rapid oxidation to 10-ethylphenothiazine-5-oxide.

Chromatographic Conditions[2][3][4][5]
  • System: HPLC with Diode Array Detector (DAD)

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)

    • Why: The "end-capped" silanols prevent tailing caused by the tertiary amine nitrogen in the phenothiazine ring.

  • Mobile Phase: Isocratic Elution[2]

    • A: Water (0.1% Formic Acid) - Acid ensures protonation stability.

    • B: Acetonitrile (HPLC Grade)

    • Ratio: 30:70 (A:B)

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (primary) and 280 nm (secondary confirmation).

  • Column Temp: 30°C

Sample Preparation Workflow (Self-Validating)

To ensure trustworthiness, this workflow includes an internal standard (IS) check.

  • Stock Solution: Dissolve 10.0 mg 10-EPT in 10 mL Acetonitrile (1.0 mg/mL). Sonicate for 5 mins to ensure complete dissolution.

  • Internal Standard: Add Phenothiazine (unsubstituted) as an internal standard at 50 µg/mL.

    • Causality: Phenothiazine is structurally identical minus the ethyl group, providing perfect tracking of extraction efficiency and injection variability.

  • Dilution: Dilute stock with Mobile Phase to target concentration (e.g., 50 µg/mL).

  • Filtration: 0.22 µm PTFE filter (Nylon filters may adsorb the lipophilic analyte).

Inter-Laboratory Validation Data

The following data summarizes the performance of the HPLC-DAD method across 5 sites (n=6 replicates per site).

Precision & Accuracy (Summary Table)
ParameterAcceptance Criteria (ICH Q2)Lab 1 (Developer)Lab 2Lab 3Lab 4Lab 5Pooled Mean
Retention Time (min) RSD < 1.0%4.214.234.194.254.204.21
Repeatability (

) RSD
< 2.0%0.3%0.5%0.4%0.6%0.4%0.44%
Reproducibility (

) RSD
< 4.0%-----1.8%
Recovery (%) 98.0 – 102.0%99.8%100.2%99.1%98.9%100.5%99.7%
Linearity (

)
> 0.9990.99980.99950.99970.99920.9996>0.999

Note: The low Reproducibility RSD (1.8%) confirms the method is highly robust for transfer.

Robustness Testing (Critical Control Points)

During the study, deliberate variations were introduced to test method stability:

  • Flow Rate (±0.1 mL/min): No significant impact on resolution (

    
    ).
    
  • Wavelength (±2 nm): <1% change in area response.

Visualizing the Validation Logic

The Validation Decision Matrix (ICH Q2(R2) Aligned)

This diagram illustrates the logical flow used to validate the method, ensuring compliance with the latest ICH Q2(R2) guidelines regarding "Lifecycle Management."

ValidationLogic Start Start: Method Selection ATP Define Analytical Target Profile (ATP) (Target: Purity >99.5%) Start->ATP Risk Risk Assessment (Light Sensitivity, Solubility) ATP->Risk Dev Method Development (HPLC-DAD, C18, Isocratic) Risk->Dev Mitigation Strategies ValParam Validation Parameters (ICH Q2(R2)) Dev->ValParam Spec Specificity (vs. Sulfoxide degradant) ValParam->Spec Lin Linearity & Range ValParam->Lin AccPrec Accuracy & Precision (Inter-lab Study) ValParam->AccPrec Robust Robustness Testing ValParam->Robust Final Validated Method Ready for Transfer Spec->Final Lin->Final AccPrec->Final Robust->Final

Figure 1: The Validation Lifecycle. Note the critical "Risk Assessment" step addressing the photo-instability of 10-EPT prior to parameter testing.

Analytical Workflow & Critical Fail Points

This diagram details the operational workflow, highlighting where errors typically occur (Red nodes).

Workflow Sample Raw Sample (Solid 10-EPT) Weigh Weighing (0.01 mg precision) Sample->Weigh Dissolve Dissolution (100% ACN) Weigh->Dissolve Fail1 CRITICAL FAIL: Incomplete Solubility (Use Sonicator) Dissolve->Fail1 Risk Dilute Dilution w/ Mobile Phase (Precipitation Check) Dissolve->Dilute Fail2 CRITICAL FAIL: Light Exposure (Oxidation to Sulfoxide) Dilute->Fail2 Risk Filter Filtration (PTFE 0.22 µm) Dilute->Filter Inject HPLC Injection Filter->Inject

Figure 2: Operational Workflow. Red octagons indicate critical failure points identified during the inter-laboratory study.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • Hayen, H., & Karst, U. (2003).[4] Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry, 75(18), 4833–4840.[4][5] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 157882244, 10-Ethylphenothiazine.[Link]

  • European Medicines Agency. (2022).[6] ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.